molecular formula C6H3Cl2N3 B2551280 4,6-Dichloro-1H-pyrazolo[3,4-b]pyridine CAS No. 2105905-46-0

4,6-Dichloro-1H-pyrazolo[3,4-b]pyridine

カタログ番号: B2551280
CAS番号: 2105905-46-0
分子量: 188.01
InChIキー: KBMYBHMAMVXIQL-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4,6-Dichloro-1H-pyrazolo[3,4-b]pyridine (CAS 2105905-46-0) is a high-value chemical scaffold in medicinal chemistry and drug discovery research. This compound features a bicyclic structure with two chlorine atoms at the 4 and 6 positions, making it a versatile synthetic intermediate for further functionalization . The pyrazolo[3,4-b]pyridine core is a privileged structure in biomedical research due to its close resemblance to purine bases, allowing it to interact effectively with various enzyme active sites . This compound is primarily utilized as a key building block for the synthesis of potential therapeutic agents. Its applications are prominently featured in the development of potent kinase inhibitors , including inhibitors of Tropomyosin Receptor Kinases (TRKs), Cyclin-Dependent Kinases (CDKs), and other tyrosine kinases, which are significant targets in oncology research . Furthermore, derivatives of this scaffold are investigated for their antitumor and antileukemic activities , often acting through mechanisms such as cell growth inhibition and apoptosis induction . Beyond oncology, the scaffold has shown relevance in other therapeutic areas, including cardiovascular research, illustrated by approved drugs like Riociguat and Vericiguat which share the same core structure . We supply this compound as a high-quality building block to advance your discovery projects. It is strictly for Research Use Only and is not intended for diagnostic or therapeutic use in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

4,6-dichloro-1H-pyrazolo[3,4-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3Cl2N3/c7-4-1-5(8)10-6-3(4)2-9-11-6/h1-2H,(H,9,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBMYBHMAMVXIQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C2=C(NN=C2)N=C1Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Strategic Core: A Technical Guide to 4,6-Dichloro-1H-pyrazolo[3,4-b]pyridine (CAS No. 2105905-46-0)

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Emergence of a Privileged Scaffold

In the landscape of medicinal chemistry, the pyrazolo[3,4-b]pyridine scaffold has garnered significant attention as a "privileged structure," owing to its structural resemblance to endogenous purines and its capacity for versatile substitution, enabling interaction with a wide array of biological targets.[1] This guide focuses on a key derivative of this family, 4,6-Dichloro-1H-pyrazolo[3,4-b]pyridine (CAS No. 2105905-46-0), a strategically vital intermediate whose dichlorinated structure offers reactive handles for the synthesis of complex, high-value molecules. Its primary significance lies in its role as the central azaindazole core of AB680, a potent and selective small-molecule inhibitor of the ecto-5'-nucleotidase (CD73), which is currently in clinical trials for cancer immunotherapy.[2][3][4] This document provides an in-depth exploration of its chemical properties, a scalable synthesis protocol, mechanistic insights, and its critical application in the development of next-generation therapeutics.

Physicochemical and Safety Profile

A thorough understanding of a compound's physical and chemical properties is foundational to its effective use in a research and development setting. The key characteristics of 4,6-Dichloro-1H-pyrazolo[3,4-b]pyridine are summarized below.

PropertyValueSource(s)
CAS Number 2105905-46-0[2][3]
Molecular Formula C₆H₃Cl₂N₃[2][3]
Molecular Weight 188.01 g/mol [2][3]
Appearance Solid[2]
Purity Typically ≥97%[2]
Storage Conditions Inert atmosphere, 2-8°C[2]
InChI Key KBMYBHMAMVXIQL-UHFFFAOYSA-N[2]
Safety & Handling

As a chlorinated heterocyclic compound, 4,6-Dichloro-1H-pyrazolo[3,4-b]pyridine requires careful handling in a laboratory setting.

  • Hazard Statements : H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[2]

  • Precautionary Statements : P261 (Avoid breathing dust), P280 (Wear protective gloves/eye protection), P301+P312 (IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[2]

Researchers should always consult the full Safety Data Sheet (SDS) from their supplier before handling this compound and utilize appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood.

Synthesis and Mechanistic Pathway

The construction of the 4,6-dichloro-1H-pyrazolo[3,4-b]pyridine core is a multi-step process that demands precise control over reaction conditions to achieve high yield and purity. A recently developed, scalable process provides an efficient route, making this key intermediate more accessible for drug development programs.[3][4][5] The synthesis proceeds through four main operations: 1) protection of a pyrazole precursor, 2) a telescoped cyclization and aromatization sequence, and 3) a final one-pot deprotection and dichlorination.[3]

G cluster_0 Step 1: Pyrazole Formation & Protection cluster_1 Step 2: Cyclization & Aromatization cluster_2 Step 3: Deprotection & Dichlorination A Starting Materials B PMB-Protected Pyrazole (Intermediate 1) A->B PMB-Cl, Base C Intermediate 1 + Acetonitrile Derivative D Cyclized Dihydropyridine (Intermediate 2) C->D Telescoped Reaction E Aromatized Pyrazolopyridone (Intermediate 3) D->E Oxidation F Intermediate 3 G 4,6-Dichloro-1H-pyrazolo[3,4-b]pyridine (Final Product) F->G 1. PMB Deprotection (e.g., TFA) 2. Dichlorination (e.g., POCl₃)

Caption: Scalable synthetic workflow for 4,6-Dichloro-1H-pyrazolo[3,4-b]pyridine.

Causality of Experimental Choices:
  • PMB Protection: The use of a p-methoxybenzyl (PMB) protecting group on the pyrazole nitrogen is strategic. It is stable under the conditions required for the subsequent cyclization but can be removed effectively under acidic conditions that are compatible with the final chlorination step.

  • Telescoped Reaction: Combining the cyclization and aromatization into a single "telescoped" sequence without isolating the dihydropyridine intermediate (Intermediate 2) improves process efficiency and reduces waste, which is critical for scaling up production.

  • One-Pot Deprotection/Chlorination: The final transformation is a powerful one-pot operation. After the PMB group is cleaved, the resulting pyrazolopyridone is directly subjected to a chlorinating agent like phosphorus oxychloride (POCl₃). This agent serves to both chlorinate the 4-position (via the keto-enol tautomer) and the 6-position, driving the synthesis to the desired dichlorinated product in high yield.[5] This avoids a separate isolation step and streamlines the manufacturing process.

Experimental Protocol: Synthesis of 4,6-Dichloro-1H-pyrazolo[3,4-b]pyridine (3)

This protocol is adapted from the scalable synthesis reported in Organic Process Research & Development.[3]

Step 1: Synthesis of PMB-Protected Pyrazole (Intermediate)

  • Combine the appropriate starting materials (e.g., a suitable aminopyrazole precursor).

  • Add a base (e.g., potassium carbonate) and a solvent (e.g., DMF).

  • Add p-methoxybenzyl chloride (PMB-Cl) and heat the reaction mixture.

  • Monitor the reaction to completion by HPLC or TLC.

  • Upon completion, perform an aqueous workup and isolate the PMB-protected pyrazole intermediate by filtration or extraction.

Step 2: Cyclization and Aromatization to Pyrazolopyridone Intermediate

  • Dissolve the PMB-protected pyrazole in a suitable solvent.

  • Add the cyclization partner (e.g., an appropriately substituted acetonitrile derivative) and a strong base (e.g., potassium tert-butoxide) to initiate the condensation and cyclization.

  • Allow the reaction to proceed, which forms the dihydropyridine intermediate in situ.

  • The dihydropyridine aromatizes (often facilitated by air oxidation or a mild oxidant) to the more stable pyrazolopyridone.

  • Isolate the pyrazolopyridone intermediate after an appropriate workup.

Step 3: One-Pot Deprotection and Dichlorination

  • Dissolve the pyrazolopyridone intermediate in a suitable solvent.

  • Add a strong acid, such as trifluoroacetic acid (TFA), to cleave the PMB protecting group.

  • After deprotection is complete, carefully add phosphorus oxychloride (POCl₃).

  • Heat the reaction mixture to effect the dichlorination.

  • Monitor the reaction by HPLC. Upon completion, quench the reaction carefully with ice/water.

  • Neutralize the mixture and extract the product with an organic solvent (e.g., dichloromethane).

  • Purify the crude product by recrystallization or column chromatography to yield 4,6-dichloro-1H-pyrazolo[3,4-b]pyridine as a solid.

This robust process has been successfully scaled to produce over 200 grams of the target compound with high purity (97.6% by HPLC), demonstrating its viability for industrial applications.[3]

Application in Drug Discovery: The Core of a CD73 Inhibitor

The primary and most notable application of 4,6-Dichloro-1H-pyrazolo[3,4-b]pyridine is its function as the foundational core for the synthesis of AB680 (Quemliclustat) , a clinical-stage CD73 inhibitor.[2][3][4][6]

The enzyme CD73 is a critical node in the adenosine signaling pathway within the tumor microenvironment. It catalyzes the hydrolysis of adenosine monophosphate (AMP) to adenosine.[2][6] Adenosine then signals through A2a/A2b receptors on immune cells, leading to profound immunosuppression that allows tumors to evade immune destruction.[2] By inhibiting CD73, molecules like AB680 block the production of immunosuppressive adenosine, thereby restoring the activity of anti-tumor immune cells such as CD8+ T cells.[2]

G cluster_pathway Adenosine Immunosuppressive Pathway cluster_inhibition Therapeutic Intervention ATP ATP/ADP AMP AMP ATP->AMP CD39 ADO Adenosine AMP->ADO CD73 A2R A2a/A2b Receptors ADO->A2R ImmuneCell T-Cell / NK Cell Suppression Immune Suppression (Tumor Evasion) ImmuneCell->Suppression Core 4,6-Dichloro- 1H-pyrazolo[3,4-b]pyridine AB680 AB680 (CD73 Inhibitor) Core->AB680 Synthesis AB680->AMP INHIBITS CD73

Caption: Role of 4,6-Dichloro-1H-pyrazolo[3,4-b]pyridine in CD73 Inhibition.

The dichlorinated nature of the core is instrumental. The chlorine atoms at the 4 and 6 positions serve as versatile leaving groups for nucleophilic substitution reactions. This allows for the strategic, late-stage introduction of various functional groups required for potent binding to the CD73 active site and for optimizing the pharmacokinetic properties of the final drug candidate, AB680.[6]

Spectroscopic Characterization

The identity and purity of 4,6-Dichloro-1H-pyrazolo[3,4-b]pyridine are confirmed through standard spectroscopic techniques.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is relatively simple, showing characteristic signals for the aromatic protons on the pyridine and pyrazole rings. The exact chemical shifts will depend on the deuterated solvent used.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon spectrum will show six distinct signals corresponding to the six carbon atoms in the heterocyclic core. The carbons bonded to chlorine will exhibit characteristic chemical shifts.

  • Mass Spectrometry (MS): Mass spectral analysis will confirm the molecular weight of the compound. Due to the presence of two chlorine atoms, the mass spectrum will display a characteristic isotopic pattern (M, M+2, M+4) that is a definitive indicator of a dichlorinated species.

Note: Specific spectral data for 4,6-Dichloro-1H-pyrazolo[3,4-b]pyridine can be found in the supporting information of the publication by Yin et al. in Organic Process Research & Development.[3]

Conclusion

4,6-Dichloro-1H-pyrazolo[3,4-b]pyridine (CAS No. 2105905-46-0) has transitioned from a niche chemical entity to a cornerstone intermediate in modern drug discovery. Its strategic importance is cemented by its role in the scalable synthesis of the clinical-stage CD73 inhibitor AB680. The synthetic routes, now optimized for large-scale production, ensure its availability for ongoing and future research. For scientists in the pharmaceutical industry, this compound represents not just a versatile building block but also a gateway to developing novel therapeutics, particularly in the highly competitive and impactful field of immuno-oncology. A comprehensive understanding of its properties, synthesis, and reactivity is therefore essential for any research program leveraging the potent biological activities of the pyrazolo[3,4-b]pyridine scaffold.

References

  • Yin, X., Song, Z. J., Kalisiak, J., Tripp, J. C., Lei, X., Li, H., & Zhang, A. (2023). Development of a Concise Process for the Synthesis of the Azaindazole Core of the CD73 Inhibitor AB680. Organic Process Research & Development, 27(5), 956–962. [Link]

  • Arcus Biosciences. (2021). Development of a Scalable Method for Manufacturing the Central Core of CD73 Inhibitor AB680. Organic Process Research & Development, 25(1). [Link]

  • de la Torre, M. D. C., et al. (2021). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules, 26(9), 2497. [Link]

  • Yang, Z., et al. (2024). CD39 and CD73: biological functions, diseases and therapy. Signal Transduction and Targeted Therapy, 9(1), 1-35. [Link]

  • R Discovery. (2023). Development of a Concise Process for the Synthesis of the Azaindazole Core of the CD73 Inhibitor AB680. Organic Process Research & Development. [Link]

Sources

4,6-Dichloro-1H-pyrazolo[3,4-b]pyridine molecular weight

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 4,6-Dichloro-1H-pyrazolo[3,4-b]pyridine: Properties, Synthesis, and Applications

Abstract

4,6-Dichloro-1H-pyrazolo[3,4-b]pyridine is a halogenated heterocyclic compound that has emerged as a highly versatile and valuable building block in medicinal chemistry and drug discovery. Its structural resemblance to purine bases makes the pyrazolo[3,4-b]pyridine scaffold a "privileged structure," granting it affinity for a wide range of biological targets, particularly protein kinases.[1][2] This technical guide provides a comprehensive overview of the core molecular and physicochemical properties of 4,6-Dichloro-1H-pyrazolo[3,4-b]pyridine, with a primary focus on its molecular weight. Furthermore, it details established safety and handling protocols, explores its strategic importance as a scaffold for kinase inhibitors, outlines relevant synthetic strategies, and discusses its application in the development of targeted therapeutics for cancer and inflammatory diseases. This document is intended for researchers, chemists, and drug development professionals engaged in the design and synthesis of novel therapeutic agents.

Core Molecular Profile

A precise understanding of a compound's molecular identity is the foundation of all subsequent research and development. This section delineates the fundamental molecular characteristics of 4,6-Dichloro-1H-pyrazolo[3,4-b]pyridine.

Chemical Identity and Nomenclature
  • Systematic Name: 4,6-Dichloro-1H-pyrazolo[3,4-b]pyridine

  • Molecular Formula: C₆H₃Cl₂N₃[3][4][5]

  • CAS Number: 2105905-46-0[3][4][6]

  • Common Synonyms: 4,6-dichloropyrazolo[3,4-b]pyridine, 4,6-dichloro-2H-pyrazolo[3,4-b]pyridine[6]

Molecular Weight and Mass Specifications

The molecular weight is a critical parameter for stoichiometric calculations in synthesis, analytical characterization, and formulation. It is essential to distinguish between the average molecular weight (based on the natural isotopic abundance of elements) and the monoisotopic mass (based on the most abundant isotope of each element), which is crucial for high-resolution mass spectrometry.

ParameterValueSource
Average Molecular Weight 188.01 g/mol [3][4][5][6]
Monoisotopic Mass 186.9704025 Da[6]
Structural Representation

The structural formula provides insight into the spatial arrangement of atoms and the functional groups available for chemical modification.

  • 2D Structure:

    
    
    
  • SMILES: C1=C(C2=C(NN=C2)N=C1Cl)Cl[4][6]

  • InChIKey: KBMYBHMAMVXIQL-UHFFFAOYSA-N[6]

Physicochemical & Safety Data

Proper handling and storage are paramount for maintaining the integrity of the compound and ensuring laboratory safety.

Physicochemical Properties
PropertyValueSource
Physical Form Solid[7]
Typical Purity ≥98%[3][7]
Storage Conditions Inert atmosphere, 2-8°C, keep dry (hygroscopic)[5][7]
Safety & Handling Protocol

4,6-Dichloro-1H-pyrazolo[3,4-b]pyridine is classified as a hazardous substance. Strict adherence to safety protocols is mandatory.

  • GHS Hazard Statements:

    • H302: Harmful if swallowed.[7]

    • H315: Causes skin irritation.[7]

    • H319: Causes serious eye irritation.[7]

    • H335: May cause respiratory irritation.[5][7]

  • Precautionary Measures:

    • P261 & P271: Avoid breathing dust and use only outdoors or in a well-ventilated area.[7][8]

    • P280: Wear protective gloves, protective clothing, and eye/face protection.[7][8]

    • P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor if you feel unwell.[7]

    • P302+P352: IF ON SKIN: Wash with plenty of soap and water.[7][9]

    • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[7][9]

The following workflow provides a self-validating system for the safe handling of this compound from procurement to disposal.

Safe_Handling_Workflow cluster_prep Preparation & Handling cluster_disposal Cleanup & Disposal Receive Receive Compound Verify Integrity Store Store at 2-8°C Under Inert Gas Receive->Store Check MSDS PPE Don PPE (Gloves, Goggles, Lab Coat) Store->PPE Before Use Weigh Weigh in Ventilated Hood Avoid Dust Formation PPE->Weigh Ensure Ventilation Dissolve Dissolve in Hood Weigh->Dissolve Decontaminate Decontaminate Glassware Dissolve->Decontaminate Post-Experiment Waste Dispose of Contaminated Waste in Labeled Container Decontaminate->Waste RemovePPE Remove PPE Wash Hands Thoroughly Waste->RemovePPE Final Step

Caption: Standard workflow for safe laboratory handling of 4,6-Dichloro-1H-pyrazolo[3,4-b]pyridine.

The Role in Medicinal Chemistry

The Pyrazolo[3,4-b]pyridine Scaffold: A Privileged Structure

The pyrazolo[3,4-b]pyridine core is a bioisostere of purine, a fundamental component of DNA and RNA. This structural mimicry allows it to interact with the ATP-binding sites of many enzymes, particularly protein kinases.[1] Kinases are critical regulators of cell signaling, and their aberrant activation is a hallmark of numerous diseases, including cancer and autoimmune disorders.[10] The dichlorinated nature of the title compound provides two reactive sites (C4 and C6) for facile chemical modification, enabling the synthesis of large libraries of derivatives for structure-activity relationship (SAR) studies.

Mechanism of Action as a Kinase Inhibitor Scaffold

Derivatives of this scaffold typically function as ATP-competitive inhibitors. The core structure is designed to fit into the adenine-binding pocket of a target kinase.

  • Hydrogen Bonding: The pyrazole portion serves as a crucial hydrogen bond center, often interacting with the "hinge" region of the kinase domain.[11]

  • π–π Stacking: The aromatic pyridine ring can engage in π–π stacking interactions with phenylalanine or other aromatic residues in the active site, enhancing binding affinity.[11]

  • Substituent Effects: The substituents introduced at the chloro-positions (C4 and C6) are directed towards other regions of the ATP pocket to confer potency and selectivity for the target kinase.

Kinase_Inhibition cluster_kinase Kinase ATP-Binding Pocket Hinge Hinge Region (Backbone Amides) Phe Phenylalanine Residue Scaffold Pyrazolo[3,4-b]pyridine Core Scaffold->Hinge H-Bonding Scaffold->Phe π-π Stacking R1 R1 Substituent Scaffold->R1 Modification Site 1 R2 R2 Substituent Scaffold->R2 Modification Site 2

Caption: Conceptual model of pyrazolo[3,4-b]pyridine scaffold binding in a kinase active site.

Synthetic Strategies & Methodologies

The synthesis of 4,6-disubstituted pyrazolo[3,4-b]pyridines relies on established heterocyclic chemistry principles. The introduction of the chloro-substituents is a key step that activates the scaffold for further derivatization.

Foundational Synthesis of the Pyrazolo[3,4-b]pyridine Core

A widely used method for constructing the pyrazolo[3,4-b]pyridine ring system is the Gould-Jacobs reaction.[1] This approach typically involves the condensation of a 3-aminopyrazole derivative with a malonic acid derivative, followed by cyclization and subsequent chlorination.[1]

Illustrative Synthesis Protocol

While the exact synthesis of 4,6-Dichloro-1H-pyrazolo[3,4-b]pyridine is proprietary to commercial vendors, a plausible and illustrative protocol for a related dichlorinated pyrazolopyrimidine scaffold can be adapted to demonstrate the key chemical transformations.[12] This protocol involves cyclization followed by chlorination.

Step 1: Cyclization to form the diol intermediate

  • Rationale: This step constructs the fused pyrimidine ring. Urea acts as the source for the two nitrogen atoms and the carbonyl carbon of the new ring.

  • Procedure:

    • Combine 5-amino-1H-pyrazole-4-carboxamide (1 equivalent) and urea (10 equivalents) in a reaction vessel.

    • Heat the mixture to 190°C for 2 hours, monitoring the reaction by TLC.

    • After completion, cool the reaction mixture and add 10% potassium hydroxide solution to precipitate the product.

    • Filter the resulting solid, wash with ice-water, and dry to obtain the 1H-pyrazolo[3,4-d]pyrimidine-4,6-diol intermediate.[12]

Step 2: Chlorination to yield the final product

  • Rationale: Phosphorus oxychloride (POCl₃) is a powerful dehydrating and chlorinating agent used to convert hydroxyl groups on heterocyclic rings into chlorides. This step is critical for activating the molecule for subsequent nucleophilic substitution reactions.

  • Procedure:

    • Suspend the diol intermediate (1 equivalent) in phosphorus oxychloride (POCl₃).

    • Heat the mixture to reflux (approximately 110°C) for 4 hours.

    • Carefully quench the reaction by pouring it onto crushed ice.

    • Neutralize with a suitable base (e.g., sodium bicarbonate solution) until the product precipitates.

    • Filter the solid, wash thoroughly with water, and dry to yield the 4,6-dichloro-1H-pyrazolo[3,4-d]pyrimidine.[12]

Synthesis_Workflow Start 5-Amino-1H-pyrazole- 4-carboxamide Cyclization Step 1: Cyclization Reagent: Urea Temp: 190°C Start->Cyclization Intermediate Pyrazolopyrimidine- diol Intermediate Cyclization->Intermediate Chlorination Step 2: Chlorination Reagent: POCl₃ Temp: Reflux (110°C) Intermediate->Chlorination Product 4,6-Dichloro-1H-pyrazolo- [3,4-b]pyridine Scaffold Chlorination->Product

Caption: General workflow for the synthesis of a dichlorinated pyrazolopyridine scaffold.

Applications in Drug Discovery & Development

The 4,6-dichloro-1H-pyrazolo[3,4-b]pyridine scaffold is a cornerstone in the development of targeted therapies.

  • Tropomyosin Receptor Kinase (TRK) Inhibitors: The scaffold has been successfully used to design potent inhibitors of TRK, a family of kinases whose fusion proteins are oncogenic drivers in various cancers.[11][13] These inhibitors compete with ATP and have shown promise in treating TRK-fusion positive tumors.[13]

  • TANK-Binding Kinase 1 (TBK1) Inhibitors: TBK1 is a key kinase in innate immunity signaling pathways, and its aberrant activation is linked to autoimmune diseases and certain cancers.[10] Researchers have developed highly potent and selective TBK1 inhibitors based on the pyrazolo[3,4-b]pyridine core, with some compounds showing IC₅₀ values in the nanomolar range.[10]

  • Broader Anticancer Applications: The versatility of the scaffold has led to its exploration in targeting other kinases and pathways relevant to cancer, including cyclin-dependent kinases (CDKs).[14] Numerous derivatives have been synthesized and evaluated against various cancer cell lines, demonstrating significant antiproliferative activity.[2][14]

Conclusion & Future Outlook

With a molecular weight of 188.01 g/mol , 4,6-Dichloro-1H-pyrazolo[3,4-b]pyridine is a foundational building block for modern medicinal chemistry.[3][4][5][6] Its purine-like core structure, combined with strategically placed chlorine atoms for facile derivatization, makes it an ideal starting point for the synthesis of kinase inhibitors. The successful development of potent TRK and TBK1 inhibitors validates the utility of this scaffold.[10][11][13] Future research will likely focus on leveraging this core to develop inhibitors with novel selectivity profiles, explore its potential in combination therapies, and overcome drug resistance mechanisms in targeted cancer treatment. The continued application of this scaffold promises to yield new generations of precision medicines for oncology and beyond.

References

  • 4,6-Dichloro-1H-pyrazolo[3,4-b]pyridine. PubChem, National Center for Biotechnology Information. [Link]

  • Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. RSC Publishing. [Link]

  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. MDPI. [Link]

  • MSDS of 4,6-Dichloro-1H-pyrazolo[3,4-b]pyridine. Capot Chemical. [Link]

  • Synthesis of 4, 6-dichloro-1H-pyrazolo [3, 4-d] pyrimidine. Clausius Scientific Press. [Link]

  • Design, Synthesis and Cancer Cell Line Activities of Pyrazolo[3,4-b]pyridine Derivatives. Scientific Research Publishing. [Link]

  • Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. Taylor & Francis Online. [Link]

  • Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. RSC Publishing. [Link]

  • Discovery of New 1,4,6-Trisubstituted-1H-pyrazolo[3,4-b]pyridines with Anti-Tumor Efficacy in Mouse Model of Breast Cancer. Semantic Scholar. [Link]

Sources

Technical Guide: Synthesis of 4,6-Dichloro-1H-pyrazolo[3,4-b]pyridine

[1][2][4]

Executive Summary & Retrosynthetic Analysis

Target Molecule: 4,6-Dichloro-1H-pyrazolo[3,4-b]pyridine (CAS: 64068-00-4 / 2105905-46-0) Core Application: Key intermediate for CD73 inhibitors (e.g., Quemliclustat/AB680), JAK inhibitors, and other kinase-targeted therapeutics.

Retrosynthetic Logic

The azaindazole core presents two primary synthetic challenges: regioselectivity during ring fusion and chlorination efficiency at the C4 and C6 positions.

  • Route A (Industrial/Scalable): Constructing the pyridine ring onto a pre-formed, protected pyrazole. This route offers superior regiocontrol and is validated for kilogram-scale manufacturing (Arcus Biosciences).

  • Route B (Classic/Discovery): Condensation of 3-aminopyrazoles with 1,3-dicarbonyl equivalents (Gould-Jacobs type). This route is accessible but often suffers from regiochemical ambiguity (formation of [1,5-a] isomers) and difficult purification.

RetrosynthesisFigure 1: Retrosynthetic disconnection of the azaindazole core.Target4,6-Dichloro-1H-pyrazolo[3,4-b]pyridineIntermediate14,6-Dihydroxy-1-PMB-pyrazolo[3,4-b]pyridineTarget->Intermediate1Chlorination & Deprotection(POCl3)Intermediate21-PMB-5-AminopyrazoleIntermediate1->Intermediate2Cyclization(Base/Heat)Precursor2Diethyl Malonate(or equivalent)Intermediate1->Precursor2+ C3 SynthonPrecursor1PMB-Hydrazine+ 3-Amino-acrylonitrileIntermediate2->Precursor1Pyrazole Formation

Route A: The "Arcus" Process (Scalable Industrial Route)

Reference: Org. Process Res. Dev. 2023, 27, 5, 945–953.[3] Best For: Multi-kilogram synthesis, high purity (>99%), GMP compliance.

Phase 1: Protected Pyrazole Formation

The synthesis begins with the formation of a protected aminopyrazole. The use of 4-methoxybenzyl (PMB) protection is critical; it directs the subsequent cyclization to the [3,4-b] isomer and is removable under the chlorination conditions.

  • Reagents: (4-Methoxybenzyl)hydrazine, 3-aminocrotononitrile (or 3-ethoxyacrylonitrile derivative).

  • Mechanism: Regioselective condensation to form 5-amino-1-(4-methoxybenzyl)-1H-pyrazole .

  • Critical Process Parameter (CPP): Control of temperature during hydrazine addition to avoid exotherm-driven impurity formation.

Phase 2: Pyridine Ring Annulation

This step constructs the pyridine ring fused to the pyrazole.

  • Reagents: Diethyl malonate (or Dimethyl malonate), Sodium Methoxide (NaOMe), Methanol/Ethanol.

  • Protocol:

    • Treat 5-amino-1-PMB-pyrazole with diethyl malonate in the presence of NaOMe at reflux.

    • The reaction proceeds via a Michael addition-elimination sequence followed by lactamization.

    • Intermediate: 4,6-Dihydroxy-1-(4-methoxybenzyl)-1H-pyrazolo[3,4-b]pyridine (often exists as the dione tautomer).

  • Observation: The PMB group on N1 sterically and electronically favors closure at C4/C5, suppressing the formation of the [1,5-a]pyrimidine byproduct common in unprotected substrates.

Phase 3: Chlorination & Telescoped Deprotection

A distinguishing feature of this process is the "one-pot" chlorination and deprotection.

  • Reagents: Phosphorus Oxychloride (POCl3), catalytic N,N-Dimethylaniline (or Hydrochloride salt).

  • Conditions: High temperature reflux (~80-100°C).

  • Mechanism:

    • Chlorination: Conversion of the 4,6-dihydroxy (dione) motif to the 4,6-dichloro intermediate.

    • Deprotection: Under these acidic/electrophilic conditions, the PMB group is cleaved (likely via formation of 4-methoxybenzyl chloride).

  • Workup: Quench into water/ice (highly exothermic), followed by filtration or extraction.

Summary of Route A Parameters
ParameterSpecification
Overall Yield ~40–50% (3 steps, unoptimized)
Purity >98% (HPLC)
Key Impurity Pyrazolo[1,5-a]pyrimidine isomers (minimized by PMB)
Safety POCl3 quenching requires controlled addition; PMB-Cl byproduct is a lachrymator/alkylator.

Route B: The Classical Gould-Jacobs Approach

Reference: J. Med. Chem. 2010, 53, 16, 6129; US Patents. Best For: Small-scale lab preparation, structural analog exploration.

This route uses unprotected 3-aminopyrazole, which is commercially available but leads to regioselectivity issues.

Experimental Workflow
  • Condensation: React 3-aminopyrazole with diethyl malonate in sodium ethoxide/ethanol at reflux.

    • Risk:[2][4][5][6] This frequently produces a mixture of pyrazolo[3,4-b]pyridine-4,6-diol (Target Core) and pyrazolo[1,5-a]pyrimidine-5,7-diol (Thermodynamic Byproduct).

    • Optimization: Using diphenyl ether at 250°C (thermal cyclization) favors the [3,4-b] isomer but is harsh.

  • Chlorination: The crude diol is treated with neat POCl3 (reflux, 4–16 h).

    • Unlike Route A, there is no deprotection step.

  • Isolation: Pour onto ice; the product precipitates.

Comparison: Route A vs. Route B
FeatureRoute A (PMB-Protected)Route B (Unprotected)
Regioselectivity High (PMB directs fusion)Low (Mixture of [3,4-b] and [1,5-a])
Scalability High (Kilogram proven)Low (Purification bottlenecks)
Conditions Moderate (Refluxing alcohols/POCl3)Harsh (Diphenyl ether @ 250°C often needed)
Step Count 3 (Telescoped)2 (But requires rigorous purification)

Visualizing the Process Flow (Route A)

ProcessFlowFigure 2: Process flow for the scalable synthesis of the azaindazole core.StartStart: PMB-Hydrazine HCl+ 3-AminocrotononitrileStep1Step 1: Pyrazole Formation(Solvent: EtOH/H2O, Base: NaOH)Start->Step1Inter1Intermediate: 5-Amino-1-PMB-pyrazoleStep1->Inter1 IsolationStep2Step 2: Annulation(Reagent: Diethyl Malonate, NaOMe)Inter1->Step2Inter2Intermediate: 4,6-Dihydroxy-1-PMB-azaindazoleStep2->Inter2 CyclizationStep3Step 3: Chlorination & Deprotection(Reagent: POCl3, Reflux)Inter2->Step3 TelescopedFinalProduct: 4,6-Dichloro-1H-pyrazolo[3,4-b]pyridineStep3->Final Quench & Crystallization

Detailed Experimental Protocols

Protocol 1: Synthesis of 4,6-Dihydroxy-1-PMB-pyrazolo[3,4-b]pyridine (Step 2)

Based on Yin et al., 2023 parameters.

  • Setup: Charge a reactor with 5-amino-1-(4-methoxybenzyl)-1H-pyrazole (1.0 equiv) and Methanol (10 vol).

  • Addition: Add Sodium Methoxide (30% in MeOH, 2.5 equiv) followed by Diethyl Malonate (1.5 equiv).

  • Reaction: Heat to reflux (approx. 65°C) and stir for 12–16 hours. Monitor by HPLC for consumption of aminopyrazole.

  • Workup: Cool to 20°C. Adjust pH to ~5–6 with diluted HCl. The product (dihydroxy/dione form) typically precipitates.

  • Isolation: Filter the solids, wash with water and cold methanol. Dry under vacuum at 50°C.

    • Expected Appearance: Off-white to pale yellow solid.

Protocol 2: Chlorination to 4,6-Dichloro-1H-pyrazolo[3,4-b]pyridine (Step 3)[1]
  • Setup: Charge the dry dihydroxy intermediate from Protocol 1 (1.0 equiv) into a reactor.

  • Reagent: Add POCl3 (5.0–8.0 equiv). Caution: Corrosive.

  • Catalyst: Add N,N-Dimethylaniline (1.0 equiv) slowly.

  • Reaction: Heat to reflux (~105°C). The slurry will dissolve as chlorination proceeds. Continue heating for 16–24 hours to ensure both chlorination and PMB cleavage.

    • Note: Monitoring PMB cleavage is crucial. If incomplete, extending reaction time or adding more acid catalyst may be required.

  • Quench: Cool reaction mass to 40°C. Slowly pour into a mixture of Ice/Water (20 vol) with vigorous stirring. Maintain temperature <30°C to prevent uncontrolled decomposition.

  • Isolation: Adjust pH to neutral (pH 7–8) with NaOH or Ammonia. The crude dichloro product precipitates. Filter and wash with water.

  • Purification: Recrystallization from Ethanol/Water or column chromatography (if high purity is required for pharma specs).

Safety & Handling

  • Phosphorus Oxychloride (POCl3): Reacts violently with water. All glassware must be dry. Scrubber systems must be in place for HCl gas evolution.

  • Exotherms: The quenching of the POCl3 reaction mixture is highly exothermic; controlled addition rates are mandatory.

  • PMB-Cl Byproduct: The cleavage of the PMB group generates p-methoxybenzyl chloride (or polymerized derivatives), which are alkylating agents. Handle with appropriate PPE.

References

  • Yin, X., Song, Z. J., Kalisiak, J., et al. (2023).[2][7][3][4][8][9] Development of a Concise Process for the Synthesis of the Azaindazole Core of the CD73 Inhibitor AB680. Organic Process Research & Development, 27(5), 945–953.[3] Link

  • Powers, J. P., Li, J., & Jaen, J. C. (2021). Development of a Scalable Method for Manufacturing the Central Core of CD73 Inhibitor AB680. Organic Process Research & Development, 25(1), 157–162.[10] Link[10]

  • PubChem Compound Summary . 4,6-Dichloro-1H-pyrazolo[3,4-b]pyridine. National Center for Biotechnology Information. Link

Physicochemical Properties of 4,6-Dichloro-1H-pyrazolo[3,4-b]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Solubility of 4,6-Dichloro-1H-pyrazolo[3,4-b]pyridine

For researchers, scientists, and drug development professionals, understanding the solubility of a compound is a critical first step in its journey from the lab to potential therapeutic application. This guide provides a comprehensive overview of the solubility of 4,6-Dichloro-1H-pyrazolo[3,4-b]pyridine, a heterocyclic compound of interest in medicinal chemistry.[1][2] While specific quantitative solubility data for this compound is not extensively documented in publicly available literature, this guide will equip you with the necessary knowledge to evaluate its solubility profile. We will delve into its known qualitative solubility, the physicochemical properties that govern its behavior in various solvents, and provide a detailed protocol for its experimental determination.

A foundational understanding of a compound's physical and chemical characteristics is paramount to predicting and interpreting its solubility. Key properties of 4,6-Dichloro-1H-pyrazolo[3,4-b]pyridine are summarized in the table below.

PropertyValueSource
Molecular Formula C6H3Cl2N3[3][4][5]
Molecular Weight 188.01 g/mol [3][4][5]
Appearance White to off-white solid (predicted)[6]
Predicted Boiling Point 335.6 ± 37.0 °C[6]
Predicted Density 1.675 ± 0.06 g/cm3 [6]
Predicted pKa 7.56 ± 0.40[6]
Estimated LogP ~3.1 (lipophilic)[7]

The pyrazolo[3,4-b]pyridine scaffold is a key feature, and its derivatives have been explored for various biomedical applications.[1][2] The presence of two chlorine atoms and the fused heterocyclic ring system contributes to the molecule's overall physicochemical profile, influencing its interactions with different solvents.

Qualitative Solubility Profile

Based on available information, a qualitative solubility profile for 4,6-Dichloro-1H-pyrazolo[3,4-b]pyridine can be summarized as follows:

  • Aqueous Solubility : It is reported to be poorly soluble in water.[7] This is consistent with its predicted lipophilic nature (LogP ~3.1).

  • Polar Aprotic Solvents : The compound is soluble in Dimethyl Sulfoxide (DMSO).[3]

  • Polar Protic Solvents : There may be some solubility in polar organic solvents such as ethanol and acetone.[7]

  • Non-Polar Solvents : Solubility is expected to be limited in non-polar solvents like n-hexane and benzene.[7]

  • Chlorinated Solvents : It is soluble in organic solvents like dichloromethane.[7]

This profile suggests that the compound's solubility is favored in polar aprotic and some polar protic organic solvents, while its non-polar and aqueous solubility is limited. The nitrogen atoms in the heterocyclic rings can act as hydrogen bond acceptors, contributing to its solubility in protic solvents, while the overall aromatic structure allows for favorable interactions with a range of organic solvents.

Factors Influencing Solubility

The interplay of several factors governs the solubility of 4,6-Dichloro-1H-pyrazolo[3,4-b]pyridine. Understanding these provides a framework for solvent selection and the interpretation of experimental results.

Caption: Interplay of factors governing the solubility of 4,6-Dichloro-1H-pyrazolo[3,4-b]pyridine.

Experimental Determination of Thermodynamic Solubility: A Step-by-Step Protocol

To obtain quantitative solubility data, the shake-flask method is a reliable and widely used technique.[8][9] This method determines the equilibrium solubility of a compound in a given solvent at a specific temperature.

Materials and Equipment:
  • 4,6-Dichloro-1H-pyrazolo[3,4-b]pyridine (solid)

  • Selected solvents (e.g., water, DMSO, ethanol, dichloromethane, etc.)

  • Analytical balance

  • Vials with screw caps

  • Orbital shaker or rotator with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE or other suitable material)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another quantitative analytical technique.

  • Volumetric flasks and pipettes

Protocol Workflow:

G start Start step1 Add excess solid compound to a known volume of solvent in a vial. start->step1 step2 Equilibrate at a constant temperature with agitation for 24-48 hours. step1->step2 step3 Allow undissolved solid to settle. step2->step3 step4 Centrifuge the sample to pellet the remaining solid. step3->step4 step5 Carefully withdraw the supernatant and filter through a syringe filter. step4->step5 step6 Dilute the saturated solution with a suitable solvent. step5->step6 step7 Quantify the concentration using a validated analytical method (e.g., HPLC). step6->step7 end End step7->end

Caption: Workflow for the experimental determination of solubility using the shake-flask method.

Detailed Steps:
  • Preparation : Add an excess amount of solid 4,6-Dichloro-1H-pyrazolo[3,4-b]pyridine to a vial containing a known volume of the solvent of interest. The excess solid is crucial to ensure that a saturated solution is formed.

  • Equilibration : Seal the vials and place them on an orbital shaker in a temperature-controlled environment (e.g., 25 °C). Agitate the samples for a sufficient time (typically 24-48 hours) to ensure that equilibrium is reached between the dissolved and undissolved compound.

  • Phase Separation : After equilibration, allow the vials to stand undisturbed to let the excess solid settle. For a more complete separation, centrifuge the vials.

  • Sampling : Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are disturbed.

  • Filtration : Filter the collected supernatant through a syringe filter (e.g., 0.22 µm) to remove any remaining microscopic particles. It is advisable to discard the first few drops of the filtrate to prevent errors due to adsorption onto the filter membrane.

  • Dilution : Accurately dilute the clear, saturated filtrate with a suitable solvent to bring the concentration within the linear range of the analytical method.

  • Quantification : Analyze the diluted sample using a pre-validated analytical method, such as HPLC, to determine the concentration of 4,6-Dichloro-1H-pyrazolo[3,4-b]pyridine.

  • Calculation : Calculate the solubility by taking the dilution factor into account. The result is typically expressed in units of mg/mL or mol/L.

Computational Approaches to Solubility Prediction

In the absence of experimental data, computational models can provide an initial estimate of a compound's solubility. These in silico methods utilize the chemical structure to predict properties like aqueous solubility (logS). Various commercial and open-source software packages are available for this purpose. While these predictions are valuable for initial screening, they should always be confirmed by experimental data for critical applications.

Conclusion

References

  • Pipzine Chemicals. 1H-Pyrazolo[4,3-c]pyridine, 4,6-Dichloro. Available from: [Link]

  • Universitat Ramon Llull. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. 2022-03-30. Available from: [Link]

  • National Center for Biotechnology Information. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as potent ALK-L1196M inhibitors. Available from: [Link]

  • MDPI. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Available from: [Link]

  • PubChem. 4,6-Dichloro-1H-pyrazolo[3,4-b]pyridine. Available from: [Link]

  • ResearchGate. (PDF) Experimental and Computational Methods Pertaining to Drug Solubility. Available from: [Link]

  • Lund University Publications. Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Available from: [Link]

  • Capot Chemical. MSDS of 4,6-Dichloro-1H-pyrazolo[3,4-b]pyridine. 2026-01-02. Available from: [Link]

Sources

A Technical Guide to 4,6-Dichloro-1H-pyrazolo[3,4-b]pyridine for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

This in-depth technical guide provides a comprehensive overview of 4,6-dichloro-1H-pyrazolo[3,4-b]pyridine, a key heterocyclic intermediate in modern drug discovery. This document is intended for researchers, medicinal chemists, and process development scientists engaged in the design and synthesis of novel therapeutics. We will delve into the commercial sourcing of this versatile building block, its critical quality attributes, and its application in pivotal synthetic transformations, providing a field-proven perspective on its utilization in pharmaceutical research and development.

Strategic Importance in Medicinal Chemistry: The Pyrazolo[3,4-b]pyridine Scaffold

The 1H-pyrazolo[3,4-b]pyridine core is a "privileged scaffold" in medicinal chemistry, bearing a close structural resemblance to the endogenous purine bases, adenine and guanine. This mimicry allows molecules incorporating this scaffold to interact with a wide array of biological targets, particularly protein kinases, by acting as ATP-competitive inhibitors. The strategic placement of substituents on the pyrazolopyridine ring system enables the fine-tuning of potency, selectivity, and pharmacokinetic properties.

4,6-Dichloro-1H-pyrazolo[3,4-b]pyridine, in particular, serves as a highly versatile starting material. The two chlorine atoms at the 4- and 6-positions of the pyridine ring exhibit differential reactivity, allowing for selective functionalization through various cross-coupling and nucleophilic substitution reactions. This differential reactivity is the cornerstone of its utility, enabling the construction of diverse molecular libraries for lead discovery and optimization.

Commercial Sourcing and Supplier Landscape

The accessibility of high-quality starting materials is paramount for the timely and successful execution of drug discovery programs. 4,6-Dichloro-1H-pyrazolo[3,4-b]pyridine (CAS No. 2105905-46-0) is available from a range of commercial suppliers. When selecting a supplier, it is crucial to consider not only the cost but also the purity, batch-to-batch consistency, and the availability of comprehensive analytical data.

Below is a summary of prominent commercial suppliers for 4,6-dichloro-1H-pyrazolo[3,4-b]pyridine:

SupplierTypical PurityAvailable Pack SizesAdditional Notes
Sigma-Aldrich ≥98%100 mg, 250 mg, 1 g, 5 g, 25 gA well-established supplier with extensive documentation and global distribution.
BLDpharm 98%100 mg, 250 mg, 1 g, 5 gOften provides competitive pricing.
Biosynth Not specified5 gFocus on reference standards for pharmaceutical testing.[1]
Ambeed, Inc. 98%100 mg, 250 mg, 1 g, 5 g, 25 gAvailable through distributors like Sigma-Aldrich.
Capot Chemical Not specifiedInquire for detailsProvides a Material Safety Data Sheet (MSDS).[2]

This table is not exhaustive and is intended to provide a starting point for sourcing. It is recommended to request quotes and certificates of analysis from multiple suppliers before procurement.

Quality Control and Technical Specifications for a Critical Intermediate

Ensuring the quality of starting materials like 4,6-dichloro-1H-pyrazolo[3,4-b]pyridine is a critical, non-negotiable aspect of pharmaceutical development. The quality of this intermediate directly impacts the reproducibility of synthetic routes, the impurity profile of subsequent intermediates and the final Active Pharmaceutical Ingredient (API).[3] A robust quality control (QC) strategy for this starting material should encompass a range of analytical techniques to confirm its identity, purity, and stability.

Key Quality Control Parameters:

  • Identity Verification:

    • ¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and rule out isomeric impurities.

    • Mass Spectrometry (MS): To verify the molecular weight (188.01 g/mol ).[4][5]

  • Purity Assessment:

    • High-Performance Liquid Chromatography (HPLC): The primary method for quantifying purity and detecting impurities. A typical purity specification for research and early development is ≥98%.

    • Gas Chromatography (GC): Can be used as an orthogonal purity method and to quantify residual solvents.

  • Physical Properties:

    • Appearance: Typically a solid.

    • Melting Point: To assess purity.

  • Residual Solvents: As per ICH Q3C guidelines.

  • Elemental Impurities: As per ICH Q3D guidelines.

Adherence to Good Manufacturing Practices (GMP) for the synthesis of pharmaceutical intermediates is crucial for ensuring quality and regulatory compliance, especially as a project progresses towards clinical development.[6]

Synthetic Utility and Key Transformations

The synthetic versatility of 4,6-dichloro-1H-pyrazolo[3,4-b]pyridine stems from the distinct electronic environments of the C4 and C6 positions, which allows for selective chemical modifications.

Regioselective Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of carbon-carbon bonds. In the context of 4,6-dichloro-1H-pyrazolo[3,4-b]pyridine, the chlorine atom at the C6 position is generally more susceptible to oxidative addition to a Palladium(0) catalyst compared to the C4 chlorine. This difference in reactivity can be exploited to achieve regioselective coupling.

Suzuki-Miyaura Coupling start 4,6-Dichloro-1H-pyrazolo[3,4-b]pyridine product 6-Aryl-4-chloro-1H-pyrazolo[3,4-b]pyridine start->product Suzuki-Miyaura Coupling reagents Arylboronic Acid, Pd Catalyst, Base reagents->product

Caption: Regioselective Suzuki-Miyaura coupling at the C6 position.

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the pyridine ring, further enhanced by the pyrazolo fusion, makes 4,6-dichloro-1H-pyrazolo[3,4-b]pyridine susceptible to nucleophilic aromatic substitution (SNAr). The C4 position is generally more activated towards nucleophilic attack than the C6 position. This allows for the selective introduction of various nucleophiles, such as amines and alcohols.

SNAr Reaction start 4,6-Dichloro-1H-pyrazolo[3,4-b]pyridine product 4-Substituted-6-chloro-1H-pyrazolo[3,4-b]pyridine start->product SNAr Reaction nucleophile Nucleophile (e.g., R-NH2) nucleophile->product

Caption: Regioselective SNAr at the C4 position.

Representative Experimental Protocol: Regioselective Suzuki-Miyaura Coupling

The following protocol is a representative procedure for the regioselective Suzuki-Miyaura coupling of 4,6-dichloro-1H-pyrazolo[3,4-b]pyridine with phenylboronic acid at the C6 position. This protocol is adapted from methodologies reported for similar heterocyclic systems and should be optimized for specific substrates and scales.[7][8]

Materials:

  • 4,6-Dichloro-1H-pyrazolo[3,4-b]pyridine (1.0 equiv)

  • Phenylboronic acid (1.2 equiv)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 equiv)

  • Sodium carbonate (Na₂CO₃) (3.0 equiv)

  • 1,4-Dioxane

  • Water

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4,6-dichloro-1H-pyrazolo[3,4-b]pyridine, phenylboronic acid, Pd(dppf)Cl₂, and sodium carbonate.

  • Evacuate and backfill the flask with an inert atmosphere (e.g., nitrogen or argon) three times.

  • Add 1,4-dioxane and water (typically in a 4:1 to 5:1 ratio by volume).

  • Heat the reaction mixture to 80-90 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 2-6 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 4-chloro-6-phenyl-1H-pyrazolo[3,4-b]pyridine.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and MS to confirm its identity and purity.

Conclusion

4,6-Dichloro-1H-pyrazolo[3,4-b]pyridine is a valuable and versatile building block in the synthesis of biologically active molecules, particularly kinase inhibitors. Its commercial availability, coupled with the well-established and regioselective chemistry of its two chloro-substituents, makes it an attractive starting material for drug discovery campaigns. A thorough understanding of its sourcing, quality attributes, and reactivity is essential for its effective utilization in the development of novel therapeutics. The protocols and insights provided in this guide are intended to serve as a practical resource for scientists working at the forefront of pharmaceutical innovation.

References

  • Capot Chemical. MSDS of 4,6-Dichloro-1H-pyrazolo[3,4-b]pyridine. [Link]

  • PubChem. 4,6-Dichloro-1H-pyrazolo[3,4-b]pyridine. [Link]

  • DES Pharma. A Deep Dive into Quality Control in the Pharmaceutical Industry. [Link]

  • PYG Lifesciences. Pharmaceutical Intermediates Manufacturers: Ensuring Consistency & Reliability in Drug Productions. [Link]

  • ICH. Quality Guidelines. [Link]

  • Urvashi, et al. "Synthesis of 3,6-diaryl-1H-pyrazolo[3,4-b]pyridines via one-pot sequential Suzuki–Miyaura coupling." RSC Advances 8.61 (2018): 34883-34894. [Link]

  • Khan, I., et al. "Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies." Molecules 24.21 (2019): 3865. [Link]

  • YouTube. Nucleophilic aromatic substitutions. [Link]

  • YouTube. Nucleophilic substitution of pyridine. [Link]

  • World Health Organization. Annex 1 WHO good practices for pharmaceutical quality control laboratories. [Link]

  • MDPI. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. [Link]

  • ResearchGate. 1 H NMR data of of pyrazolo[3,4-b]pyridine derivatives. [Link]

  • Semantic Scholar. S1 Supporting Information Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: Design,. [Link]

  • PYG Lifesciences. Pharmaceutical Intermediates Manufacturers: Ensuring Consistency & Reliability in Drug Productions. [Link]

Sources

Methodological & Application

Precision Synthesis of Kinase Inhibitors via 4,6-Dichloro-1H-pyrazolo[3,4-b]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 4,6-dichloro-1H-pyrazolo[3,4-b]pyridine scaffold (CAS: 2105905-46-0) represents a privileged structure in kinase inhibitor discovery. Structurally distinct from the ubiquitous pyrazolo[3,4-d]pyrimidine (e.g., Ibrutinib analogs), this pyridine-fused system offers unique vectors for exploring the ATP-binding pocket.

This application note details a high-fidelity synthetic route for functionalizing this scaffold. The core challenge lies in the regioselective differentiation of the two electrophilic chlorides at C4 and C6. Our protocols leverage the electronic bias of the pyridine ring—where the C4 position (para to the pyridine nitrogen) exhibits superior reactivity toward nucleophilic aromatic substitution (


) compared to the C6 position, which is reserved for subsequent cross-coupling or harsher displacement conditions.

Structural Logic & Reactivity Mapping[1]

Understanding the electronic landscape of the scaffold is prerequisite to successful synthesis. The 1H-pyrazolo[3,4-b]pyridine core contains three reactive centers that must be addressed sequentially.

Reactivity Hierarchy
  • N1 (Pyrazole Nitrogen): The most acidic proton. Must be protected first to prevent poisoning of palladium catalysts and to direct regioselectivity during

    
    .
    
  • C4-Cl (Para-position): The "Warhead" site. Highly electrophilic due to its para relationship with the pyridine nitrogen (N7). This position typically binds the kinase hinge region.

  • C6-Cl (Ortho-position): The "Tail" site. Less reactive toward

    
     under mild conditions but highly amenable to Palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig).
    
Visual Workflow (DOT Diagram)

ReactivityMap cluster_legend Reactivity Gradient Scaffold 4,6-Dichloro-1H- pyrazolo[3,4-b]pyridine Step1 Step 1: N1 Protection (SEM/THP/Boc) Scaffold->Step1 NaH, SEM-Cl or DHP, pTsOH Step2 Step 2: C4-Selective SNAr (Hinge Binder Introduction) Step1->Step2 R-NH2, DIPEA Mild Heat (60-80°C) Step3 Step 3: C6 Functionalization (Suzuki/Buchwald Coupling) Step2->Step3 Ar-B(OH)2, Pd-Cat High Heat (100°C+) Final Target Kinase Inhibitor Step3->Final Deprotection (TFA or HCl) C4 C4-Cl: High Reactivity (Kinetic Control) C6 C6-Cl: Lower Reactivity (Thermodynamic/Cat. Control)

Figure 1: Synthetic workflow illustrating the sequential functionalization strategy based on electronic reactivity gradients.

Phase 1: N1-Protection (The Foundation)

Objective: Mask the pyrazole nitrogen to increase solubility and prevent N-arylation during subsequent metal-catalyzed steps. Recommended Group: SEM (2-(Trimethylsilyl)ethoxymethyl) is preferred for its stability under basic


 conditions and facile removal with fluoride or acid.
Protocol A: SEM Protection
  • Preparation: Dissolve 4,6-dichloro-1H-pyrazolo[3,4-b]pyridine (1.0 eq) in anhydrous THF (0.2 M) under

    
    .
    
  • Deprotonation: Cool to 0°C. Add NaH (60% dispersion, 1.2 eq) portion-wise. Stir for 30 min until gas evolution ceases.

  • Alkylation: Add SEM-Cl (1.1 eq) dropwise.

  • Reaction: Warm to RT and stir for 2–4 hours. Monitor by TLC (Hexane/EtOAc 4:1).

  • Workup: Quench with sat.

    
    . Extract with EtOAc. Wash organic layer with brine, dry over 
    
    
    
    .
  • Purification: Flash chromatography (0-20% EtOAc in Hexanes).

Checkpoint: The N1-protected product usually elutes faster than the N2-isomer (if formed). Confirm regiochemistry via NOE if necessary (interaction between SEM-CH2 and C3-H).

Phase 2: Regioselective C4-Amination (The Hinge Interaction)

Objective: Install the primary amine (hinge binder) at C4 while leaving the C6-chloride intact. Mechanism: Nucleophilic Aromatic Substitution (


).[1][2]
Critical Insight:  The C4 position is electronically activated (para to N7) and sterically more accessible than C6 in the fused system. However, temperature control is vital to prevent bis-substitution.
Protocol B: C4-Selective Displacement
ParameterConditionRationale
Solvent n-Butanol or DMFPolar protic solvents (n-BuOH) often accelerate

via H-bonding stabilization of the transition state.
Base DIPEA (2.0 eq)Scavenges HCl generated during the reaction.
Nucleophile Primary Amine / Aniline (1.05 eq)Slight excess ensures conversion without risking C6 attack.
Temperature 60°C – 80°CCRITICAL: Do not exceed 90°C initially. C6 substitution typically requires >100°C.

Step-by-Step:

  • Dissolve N1-SEM-protected scaffold (1.0 eq) in n-Butanol (0.3 M).

  • Add DIPEA (2.0 eq) followed by the amine (1.05 eq).

  • Heat to 70°C and monitor by LCMS every hour.

  • Stop Point: Quench immediately upon consumption of starting material. Prolonged heating will lead to C4,C6-bis-amino byproducts.

  • Workup: Concentrate solvent. Dilute with water, extract with EtOAc.

  • Purification: Silica gel chromatography.

Analytical Self-Validation (Regio-check):

  • 1H NMR: Compare the shift of the C5 proton. Substitution at C4 often causes a distinct upfield shift of the C5-H due to the electron-donating effect of the new amine being ortho to it.

  • 2D NMR (HMBC): Look for correlations between the new amine NH and the adjacent carbons.

Phase 3: C6-Diversification (The Tail)

Objective: Functionalize the remaining C6-chloride to tune solubility and potency. Method: Palladium-catalyzed Cross-Coupling (Suzuki-Miyaura).

Protocol C: Suzuki Coupling at C6
  • Reactants: Combine C4-amino intermediate (1.0 eq), Boronic acid/ester (1.2 eq), and

    
     (3.0 eq).
    
  • Solvent: 1,4-Dioxane/Water (4:1 ratio). Degas thoroughly with Argon for 10 mins.

  • Catalyst:

    
     (0.05 eq) is robust for heteroaryl chlorides.
    
  • Reaction: Heat to 90–100°C for 4–12 hours.

  • Workup: Filter through Celite. Extract with EtOAc.

  • Deprotection (Final Step): Treat the isolated coupling product with TFA/DCM (1:1) or 4M HCl in Dioxane to remove the SEM group. Stir at RT for 2h, then neutralize.

Troubleshooting & Optimization

Common Failure Modes
IssueProbable CauseCorrective Action
Low Regioselectivity (Mix of C4/C6) Temperature too high during Step 2.Lower temp to 50°C; switch solvent to Isopropanol. Use strictly 1.0 eq of amine.
Stalled Suzuki Coupling C6-Cl is deactivated by electron-rich C4-amine.Switch to highly active catalysts like XPhos Pd G3 or Pd(dtbpf)Cl2 .
N1/N2 Isomerization Migration of protecting group.Avoid thermodynamic conditions during protection. Stick to SEM or THP; avoid acyl groups which migrate easily.
Analytical Checkpoint: 1H NMR Signature

In the final deprotected product (DMSO-d6):

  • C3-H: Singlet/Doublet around

    
     8.0–8.3 ppm.
    
  • C5-H: Singlet around

    
     6.5–7.5 ppm (depending on C4/C6 substituents).
    
  • NH (Pyrazole): Broad singlet, highly exchangeable (

    
     12–14 ppm).
    

References

  • Regioselectivity in Pyrazolo[3,4-b]pyridines

    • Title: 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications.[3][4][5]

    • Source: MDPI Molecules, 2022.
    • URL:[Link]

    • Relevance: Validates the general reactivity trends and numbering of the scaffold.
  • Scaffold Identification

    • Title: 4,6-Dichloro-1H-pyrazolo[3,4-b]pyridine (Compound Summary).[6]

    • Source: PubChem (N
    • URL:[Link]

    • Relevance: Confirms CAS 2105905-46-0 and chemical properties.[6]

  • Analogous Reactivity (Pyridine vs. Pyrimidine)

    • Title: Regioselective Nucleophilic Aromatic Substitution of 2,4-Dichloropyridines.[2]

    • Source: Journal of Organic Chemistry (via ACS/NIH).
    • Note: While specific to the pyridine subunit, this establishes the "para-to-nitrogen" activation rule (C4 > C2/C6) used in Protocol B.
  • Kinase Inhibitor Design

    • Title: Discovery of Substituted 1H-Pyrazolo[3,4-b]pyridine Derivatives as Potent and Selective FGFR Kinase Inhibitors.
    • Source: PubMed / J. Med. Chem.
    • URL:[Link]

    • Relevance: Demonstrates the biological utility of this specific core in drug development.

Sources

Application Notes and Protocols for Suzuki-Miyaura Coupling with 4,6-Dichloro-1H-pyrazolo[3,4-b]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unlocking the Potential of a Privileged Scaffold

The 1H-pyrazolo[3,4-b]pyridine core is a cornerstone in medicinal chemistry and drug development, forming the structural basis for a multitude of biologically active compounds, including kinase inhibitors and central nervous system agents.[1][2] The ability to selectively functionalize this heterocyclic system is paramount for generating diverse molecular libraries for screening and lead optimization. The Suzuki-Miyaura cross-coupling reaction stands as a powerful and versatile tool for forging carbon-carbon bonds, offering a direct pathway to introduce aryl and heteroaryl moieties onto the pyrazolo[3,4-b]pyridine scaffold.[1][3][4]

This comprehensive guide provides a detailed protocol and in-depth scientific rationale for the Suzuki-Miyaura coupling of 4,6-dichloro-1H-pyrazolo[3,4-b]pyridine. We will delve into the mechanistic nuances of this reaction, explore the critical parameters that govern its success, and offer a step-by-step experimental procedure designed for reproducibility and high yield. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful transformation in their synthetic endeavors.

Mechanism and Key Parameters: A Guided Approach to a Successful Coupling

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction that proceeds through a well-established catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[5] Understanding this mechanism is crucial for optimizing reaction conditions and troubleshooting potential issues.

The Catalytic Cycle

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-R(L2) Transmetalation (R-B(OR')2) Ar-R Ar-R Ar-Pd(II)-R(L2)->Ar-R Reductive Elimination Ar-X 4,6-dichloro-1H- pyrazolo[3,4-b]pyridine R-B(OR')2 Boronic Acid/Ester Base Base Experimental_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification A Combine 4,6-dichloro-1H-pyrazolo[3,4-b]pyridine, arylboronic acid, catalyst, and base in a flask. B Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen). A->B C Add degassed dioxane and water. B->C D Heat the reaction mixture to the desired temperature (e.g., 90 °C). C->D E Monitor the reaction progress by TLC or LC-MS. D->E F Cool the reaction to room temperature. E->F G Dilute with ethyl acetate and wash with water and brine. F->G H Dry the organic layer over Na₂SO₄ and concentrate. G->H I Purify the crude product by column chromatography. H->I

Sources

Application Note: Regioselective Sonogashira Coupling of 4,6-Dichloro-1H-pyrazolo[3,4-b]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The scaffold 4,6-dichloro-1H-pyrazolo[3,4-b]pyridine is a privileged pharmacophore in kinase inhibitor discovery (e.g., inhibitors of TBK1, TRK, and GSK-3). Functionalizing this heterocycle via Sonogashira coupling presents two specific challenges: (1) Regioselectivity between the C4 and C6 chloride positions, and (2) Catalyst Poisoning caused by the acidic N1-proton.

This guide details a validated workflow to achieve high-fidelity mono-alkynylation at the C4 position . The protocol mandates an N1-protection strategy to prevent palladium sequestration and leverage electronic activation at C4, ensuring yields >80% with >95:5 regioselectivity.

Mechanistic Insight & Strategy

The Regioselectivity Logic (C4 vs. C6)

The 4,6-dichloro-1H-pyrazolo[3,4-b]pyridine system contains two electrophilic sites.

  • C4-Position (Gamma to Pyridine N): This position is electronically analogous to the 4-position of pyridine. It is highly activated for oxidative addition due to the inductive withdrawal of the pyridine nitrogen and the fused pyrazole ring. It is the kinetic site of reaction.

  • C6-Position (Alpha to Pyridine N): While also electron-deficient, the C6 position is less reactive toward initial oxidative addition compared to C4 in this fused system. Additionally, steric hindrance from N-protecting groups can further discourage attack at C6.

The Necessity of N1-Protection

The acidic proton on the pyrazole nitrogen (


) can deprotonate under basic coupling conditions, forming an azolate anion that binds tightly to Pd(II) species, arresting the catalytic cycle (catalyst poisoning).
  • Recommendation: Use the SEM (2-(Trimethylsilyl)ethoxymethyl) or THP (Tetrahydropyranyl) group. This guide utilizes SEM for its stability during basic coupling and ease of removal with TBAF or acid.

Experimental Workflow Visualization

The following diagram outlines the critical path from starting material to the C4-functionalized target.

G Start 4,6-Dichloro-1H- pyrazolo[3,4-b]pyridine Protect Step 1: N1-Protection (SEM-Cl, NaH) Start->Protect Critical Pre-step Intermediate N1-SEM-4,6-Dichloro Intermediate Protect->Intermediate Yield >90% Coupling Step 2: Sonogashira Coupling (Pd(PPh3)2Cl2, CuI, Alkyne) Intermediate->Coupling C4-Selective Product 4-Alkynyl-6-Chloro- pyrazolo[3,4-b]pyridine Coupling->Product Mono-coupling

Figure 1: Strategic workflow ensuring regiocontrol and catalyst longevity.

Detailed Experimental Protocols

Phase 1: N1-Protection (SEM-Cl Method)

Objective: Mask the acidic nitrogen to prevent Pd-poisoning and improve solubility.

Reagents:

  • Substrate: 4,6-Dichloro-1H-pyrazolo[3,4-b]pyridine (1.0 equiv)

  • Reagent: SEM-Cl (1.2 equiv)

  • Base: NaH (60% dispersion in oil, 1.5 equiv)

  • Solvent: Anhydrous THF (0.2 M concentration)

Procedure:

  • Setup: Flame-dry a round-bottom flask and purge with Argon. Add NaH (1.5 equiv) and wash with dry hexane (2x) to remove oil if assay purity is critical; otherwise, use as is. Suspend NaH in anhydrous THF at 0°C.

  • Addition: Dissolve the substrate in THF and add dropwise to the NaH suspension at 0°C. Evolution of

    
     gas will be observed. Stir for 30 min at 0°C to ensure complete deprotonation (solution typically turns yellow/orange).
    
  • Alkylation: Add SEM-Cl (1.2 equiv) dropwise via syringe.

  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by TLC (Hex/EtOAc 4:1). The polar N-H spot should disappear, replaced by a less polar spot.

  • Workup: Quench carefully with sat.

    
     (aq). Extract with EtOAc (3x). Wash combined organics with brine, dry over 
    
    
    
    , and concentrate.
  • Purification: Flash chromatography (SiO2, 0-20% EtOAc in Hexanes).

    • Note on Regioisomers: Alkylation usually favors N1 (desired) over N2. If N2 isomer forms, it is typically separable and minor.

Phase 2: Regioselective C4-Sonogashira Coupling

Objective: Install the alkyne at C4 while leaving the C6-chloride intact.

Reagents:

  • Substrate: N1-SEM-4,6-dichloro-1H-pyrazolo[3,4-b]pyridine (1.0 equiv)

  • Alkyne: Terminal alkyne (1.1 equiv) — Do not use large excess.

  • Catalyst:

    
     (5 mol%)
    
  • Co-Catalyst: CuI (2 mol%)

  • Base:

    
     (3.0 equiv)
    
  • Solvent: Anhydrous DMF (degassed) or THF/ACN (1:1)

Procedure:

  • Degassing (Critical): Place the substrate,

    
    , and CuI in a reaction vial. Seal and purge with Argon for 5 minutes.
    
    • Why? Oxygen promotes homocoupling of the alkyne (Glaser coupling), wasting reagents and complicating purification.

  • Solvent Addition: Add degassed DMF and

    
     via syringe.
    
  • Alkyne Addition: Add the terminal alkyne (1.1 equiv) dropwise.

  • Reaction: Stir at Room Temperature for 1 hour, then heat to 40–50°C .

    • Control Point: Do not exceed 60°C initially. Higher temperatures increase the risk of bis-coupling (reaction at C6).

    • Monitoring: Check HPLC/LC-MS at 2 hours.

      • Target Mass: M + Alkyne - HCl.

      • Bis-coupled Mass: M + 2(Alkyne) - 2HCl.

  • Workup: Once starting material is consumed (<5%), dilute with EtOAc and wash with water (3x) and brine (to remove DMF). Dry over

    
    .
    
  • Purification: Flash chromatography. The mono-alkynylated product is typically more polar than the starting dichloride but less polar than bis-coupled byproducts.

Data Analysis & Troubleshooting

Expected Analytical Data
ParameterObservationInterpretation
1H NMR (Aromatic) Loss of 1 signalThe C4-H is not present in the SM, but the C5-H signal (singlet or doublet depending on substitution) will shift downfield due to conjugation.
LC-MS M+H (Product)Distinct peak. Chlorine isotope pattern (

3:1) should still be visible (indicating one Cl remains at C6).
TLC

Shift
Product usually runs slightly lower than protected SM in Hex/EtOAc.
Troubleshooting Guide
IssueRoot CauseSolution
No Reaction Catalyst inactive or oxidative addition slow.Switch to

(5 mol%). The bidentate ligand increases stability and bite angle, facilitating oxidative addition into the aryl chloride. Increase temp to 60°C.
Bis-Coupling (C4 & C6) Temperature too high or excess alkyne.Reduce alkyne to 1.0 equiv. Keep temp <45°C. Add alkyne slowly (syringe pump) to keep local concentration low.
De-protection of SEM Acidic byproduct accumulation.Ensure sufficient base (

or DIPEA) is present.
Black Precipitate Pd-black formation (catalyst death).Oxygen leak. Ensure rigorous degassing. Add more phosphine ligand (

, 10 mol%) to stabilize Pd.

References

  • Regioselectivity in Pyrazolo[3,4-b]pyridines (Kinase Inhibitors)

    • Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine deriv
    • Source: RSC Advances, 2020.
    • URL: [Link]

    • Context: Validates the reactivity of the scaffold and protection str
  • General Reactivity of 4,6-Dichloro-Heterocycles

    • Regioselectivity in the Sonogashira coupling of 4,6-dichloro-2-pyrone.
    • Source: Organic & Biomolecular Chemistry, 2006.[1]

    • URL: [Link][2]

    • Context: Provides mechanistic parallels for electronic differentiation between C4 and C6 positions in analogous electron-deficient systems.
  • TBK1 Inhibitor Synthesis (C4-Functionalization)

    • Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors.[3]

    • Source: Journal of Enzyme Inhibition and Medicinal Chemistry, 2022.[3]

    • URL: [Link][4]

    • Context: Confirms the standard synthetic route targeting C4 substitution on the 4,6-dichloro-1H-pyrazolo[3,4-b]pyridine scaffold.

Sources

purification techniques for 4,6-Dichloro-1H-pyrazolo[3,4-b]pyridine products

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the purification strategies for 4,6-Dichloro-1H-pyrazolo[3,4-b]pyridine (CAS: 2105905-46-0), a critical bicyclic heteroaromatic intermediate used in the synthesis of kinase inhibitors (e.g., FGFR, sGC stimulators).

The synthesis of this scaffold typically involves the chlorination of 4,6-dihydroxypyrazolo[3,4-b]pyridine using phosphorous oxychloride (


). Consequently, the crude product profile is dominated by phosphorous residues, unreacted starting material, and hydrolysis byproducts.

Key Technical Insight: The chlorine atom at the C4 position is electronically activated (para-like to the pyridine nitrogen) and is significantly more susceptible to nucleophilic aromatic substitution (


) and hydrolysis than the C6 chlorine. Therefore, purification protocols must minimize exposure to moisture under acidic/basic conditions to prevent reversion to 4-hydroxy-6-chloro-1H-pyrazolo[3,4-b]pyridine .

Chemical Profile & Impurity Landscape

Before initiating purification, one must understand the "Enemy"—the specific impurities inherent to the synthesis route.

ComponentStructure DescriptionOriginRemoval Strategy
Target 4,6-Dichloro-1H-pyrazolo[3,4-b]pyridineProductN/A
Impurity A 4-Hydroxy-6-chloro-1H-pyrazolo[3,4-b]pyridineHydrolysis of C4-ClpH control during workup; Crystallization
Impurity B 4,6-Dihydroxy-1H-pyrazolo[3,4-b]pyridineUnreacted Starting MaterialInsolubility in organic solvents (DCM/EtOAc)
Impurity C Phosphoric acid / Polyphosphates

byproducts
Aqueous wash (Bicarbonate); Reslurrying
Impurity D N-Phosphorylated intermediatesIncomplete quenchingExtended hydrolysis time (controlled T)
Visualization: Impurity Formation & Control Logic

ImpurityLogic Start 4,6-Dihydroxy Precursor Rxn Chlorination (POCl3, Reflux) Start->Rxn Synthesis Target Target: 4,6-Dichloro Rxn->Target Major Path Imp_Phos Impurity C/D: Phosphorous Species Rxn->Imp_Phos Byproducts Imp_Hydrolysis Impurity A: 4-Hydroxy-6-chloro (Hydrolysis) Target->Imp_Hydrolysis Over-heating or Acidic pH Control CONTROL POINT: Maintain pH 7-8 Temp < 10°C during quench Control->Target

Figure 1: Reaction pathway and critical control points to prevent hydrolysis of the labile C4-chlorine.

Pre-Purification: The Critical Workup

The quality of the final product is determined during the quenching of the


 reaction mixture. Improper quenching leads to "oiling out" and trapped phosphorous impurities.
Protocol 1: Controlled Quenching & Extraction

Objective: Safely destroy excess


 without hydrolyzing the C4-Cl bond.
  • Concentration: Evaporate excess

    
     under reduced pressure (rotary evaporator) at < 60°C . Note: Do not distill to dryness; leave a viscous oil.
    
  • Quench:

    • Prepare a mixture of Ice/Water (500 mL per 10g scale) .

    • Slowly pour the reaction residue onto the stirred ice.

    • CRITICAL: Maintain internal temperature < 10°C . Exotherms accelerate C4-Cl hydrolysis.

  • Neutralization:

    • The solution will be highly acidic (

      
       + 
      
      
      
      ).
    • Adjust pH to 7.0–8.0 using saturated

      
       or 
      
      
      
      .
    • Why? The 1H-pyrazole proton is acidic (

      
      ), but the pyridine nitrogen is basic. At pH < 4, the pyridine is protonated (water soluble). At pH > 10, the pyrazole might deprotonate. Neutral pH ensures the molecule is uncharged and lipophilic. 
      
  • Extraction:

    • Extract with Ethyl Acetate (EtOAc) or Dichloromethane (DCM) (

      
       mL).
      
    • Wash combined organics with Brine (

      
      ).
      
    • Dry over anhydrous

      
      . Filter and concentrate.
      

Purification Method A: Recrystallization (Scalable)

For batches > 5g, chromatography is inefficient. Recrystallization is the preferred method for removing hydrolysis byproducts and trace phosphates.

Solvent Selection Logic:

  • Acetonitrile (

    
    ):  Excellent for polar heteroaromatics. High solubility at boil, low at 0°C.
    
  • Ethanol/Water: Good antisolvent effect, but risk of ethanolysis (nucleophilic attack by EtOH) at high temperatures if refluxed too long.

  • Toluene: Good for removing non-polar impurities, but the dichloro product may be too insoluble.

Protocol 2: Acetonitrile Recrystallization
  • Dissolution: Suspend the crude yellow/brown solid in Acetonitrile (10 mL/g) .

  • Heating: Heat to reflux (82°C) with stirring.

    • Observation: If the solution does not clarify, hot filter to remove inorganic salts or polymerized tars.

  • Cooling: Remove from heat and allow to cool slowly to Room Temperature (RT) over 2 hours.

    • Rapid cooling traps impurities.

  • Crystallization: Cool further to 0–4°C in an ice bath for 1 hour.

  • Filtration: Filter the off-white needles/prisms.

  • Wash: Wash the cake with cold Acetonitrile (

    
     mL/g).
    
  • Drying: Dry under vacuum at 45°C.

Purification Method B: Flash Chromatography (High Purity)

For research samples (< 1g) or difficult mixtures where Method A fails.

Stationary Phase: Silica Gel (40–63 µm). Mobile Phase: Hexanes / Ethyl Acetate.

Protocol 3: Gradient Elution
  • Column Loading: Dry load is recommended. Dissolve crude in minimal DCM, add silica, evaporate to dryness, and load the powder.

  • Gradient Profile:

    • 0–5 min: 100% Hexanes (Elutes non-polar grease/impurities).

    • 5–20 min: 0%

      
       30% EtOAc in Hexanes.
      
    • 20–30 min: Hold at 30% EtOAc.

    • Target Elution: The 4,6-dichloro isomer typically elutes around 20–25% EtOAc .

    • Note: The mono-hydroxy impurity is much more polar and will stick to the baseline or elute with >50% EtOAc/MeOH.

Analytical Validation & QC

Verify the integrity of the purified product using these checkpoints.

TechniqueExpected SignalDiagnostic Value
1H NMR (DMSO-d6)Singlet at

ppm (C3-H)
Confirms core structure.
1H NMR (Exchange)Broad singlet

ppm (NH)
Confirms 1H-pyrazole tautomer.
LC-MS (ESI+)

(9:6:1 ratio)
Characteristic

isotope pattern confirms two chlorines.
HPLC Single peak (>98% AUC)Absence of "fronting" peak (hydroxy impurity).
Visualization: Purification Decision Matrix

DecisionMatrix Input Crude Reaction Mixture Scale Batch Scale? Input->Scale Small < 2 grams Scale->Small Large > 2 grams Scale->Large MethodB Method B: Flash Chromatography (Hex/EtOAc) Small->MethodB MethodA Method A: Recrystallization (Acetonitrile) Large->MethodA Check Purity Check (HPLC) MethodB->Check MethodA->Check Pass Final Product (>98%) Check->Pass Pass Fail Reprocess Check->Fail Fail Fail->MethodB Polishing Step

Figure 2: Workflow for selecting the appropriate purification method based on scale.

Troubleshooting Guide

Issue 1: Low Yield after Workup.

  • Cause: Product remained in the aqueous phase due to incorrect pH.

  • Solution: The pyrazole NH is acidic. If the aqueous layer was too basic (pH > 10), the product formed a water-soluble salt. Re-acidify the aqueous layer to pH 7 and re-extract.

Issue 2: Product turns into a solid block/gum during crystallization.

  • Cause: Impurity level too high (oiling out) or cooling too fast.

  • Solution: Re-dissolve in boiling acetonitrile, add a "seed crystal" of pure product if available, and cool extremely slowly. Alternatively, switch to Toluene/Heptane precipitation.

Issue 3: Loss of Chlorine (Hydrolysis).

  • Cause: Extended heating in wet solvents.

  • Solution: Ensure all solvents for recrystallization are anhydrous. Do not reflux for > 30 mins.

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 87126084, 4,6-Dichloro-1H-pyrazolo[3,4-b]pyridine. Retrieved January 30, 2026 from [Link]

  • Li, J., et al. (2012). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines and Pyridines Using Equimolar POCl3. Molecules, 17(4), 4534-4544.[1] Retrieved from [Link]

  • Capot Chemical. Material Safety Data Sheet (MSDS) - 4,6-Dichloro-1H-pyrazolo[3,4-b]pyridine. Retrieved from [Link]

Sources

application of 4,6-Dichloro-1H-pyrazolo[3,4-b]pyridine in cancer research

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 4,6-Dichloro-1H-pyrazolo[3,4-b]pyridine scaffold represents a "privileged structure" in oncology research, serving as a critical building block for the synthesis of ATP-competitive kinase inhibitors. Its structural homology to the purine core of ATP allows derivatives to dock effectively into the hinge region of various oncogenic kinases, including CDK2, PIM1, TBK1, and TRK .

This Application Note provides a comprehensive guide for utilizing this scaffold, detailing the regioselective synthetic strategies required to functionalize the core and the biological validation protocols necessary to screen the resulting library for anticancer activity.

Chemical Biology Profile

The efficacy of 4,6-dichloro-1H-pyrazolo[3,4-b]pyridine (4,6-DCPP) lies in its ability to mimic the adenine ring of ATP.

  • Hinge Binding: The pyrazole backbone (N1/N2) often forms key hydrogen bonds with the kinase hinge region (e.g., Glu/Leu residues).

  • Vector Exploration:

    • C4 Position: Substituents here typically project into the solvent-exposed region or the ribose binding pocket, allowing for solubility-enhancing groups (e.g., morpholine, piperazine).

    • C6 Position: Substituents here can probe the hydrophobic back-pocket (Gatekeeper residue), crucial for selectivity.

Synthetic Application: Regioselective Functionalization

The core utility of 4,6-DCPP is its differential reactivity at the C4 and C6 positions. The C4-chlorine (gamma to the pyridine nitrogen) is generally more susceptible to Nucleophilic Aromatic Substitution (SNAr) than the C6-chlorine, enabling a controlled, sequential synthesis.

Workflow Visualization

SyntheticRoute Start 4,6-Dichloro-1H-pyrazolo[3,4-b]pyridine (Scaffold) Step1 Step 1: S_NAr Reaction (C4 Functionalization) Start->Step1  Amine/Alcohol,  Base, Heat   Inter Intermediate: 4-Substituted-6-chloro-derivative Step1->Inter Step2 Step 2: Suzuki Coupling (C6 Functionalization) Inter->Step2  Boronic Acid,  Pd Catalyst   Final Final Lead Compound (4,6-Disubstituted) Step2->Final

Caption: Sequential functionalization strategy exploiting the higher reactivity of the C4-chloride.

Protocol A: C4-Selective Nucleophilic Substitution (SNAr)

Objective: To introduce a solubility-enhancing or affinity-driving amine at the C4 position.

Materials:

  • 4,6-Dichloro-1H-pyrazolo[3,4-b]pyridine (1.0 eq)[1]

  • Substituted Aniline or Aliphatic Amine (1.1 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 eq)

  • n-Butanol or DMF (Solvent)

Step-by-Step Procedure:

  • Preparation: Dissolve 1.0 mmol of 4,6-dichloro-1H-pyrazolo[3,4-b]pyridine in 5 mL of n-Butanol in a round-bottom flask.

  • Addition: Add 1.1 mmol of the desired amine and 2.0 mmol of DIPEA.

  • Reaction: Reflux the mixture at 110°C for 4–6 hours . Monitor reaction progress via TLC (System: 5% MeOH in DCM) or LC-MS. The C4-substituted product usually appears as the major peak; the C4,C6-disubstituted byproduct is minimal under controlled stoichiometry.

  • Work-up: Cool to room temperature. If the product precipitates, filter and wash with cold ethanol. If soluble, remove solvent under reduced pressure, dilute with water, and extract with Ethyl Acetate (3x).

  • Purification: Purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient).

Protocol B: C6-Selective Palladium-Catalyzed Coupling

Objective: To introduce a hydrophobic aryl/heteroaryl group at the C6 position for potency and selectivity.

Materials:

  • Intermediate from Protocol A (1.0 eq)

  • Aryl Boronic Acid (1.2 eq)[1]

  • Pd(dppf)Cl₂·DCM (0.05 eq)

  • Sodium Carbonate (2M aqueous solution, 3.0 eq)

  • 1,4-Dioxane (Solvent)

Step-by-Step Procedure:

  • Inert Atmosphere: Purge a microwave vial or sealed tube with Nitrogen/Argon.

  • Dissolution: Add 0.5 mmol of the C4-substituted intermediate and 0.6 mmol of aryl boronic acid in 4 mL of 1,4-Dioxane.

  • Catalysis: Add 2M Na₂CO₃ (0.75 mL) and the Palladium catalyst.

  • Reaction: Heat at 100°C for 2–12 hours (or 120°C for 30 min in a microwave reactor).

  • Work-up: Filter through a Celite pad to remove Palladium residues. Wash with EtOAc.

  • Purification: Concentrate filtrate and purify via HPLC or Flash Chromatography to isolate the final 4,6-disubstituted inhibitor.

Biological Evaluation: Screening for Anticancer Activity[2][3]

Once the library is synthesized, it must be validated through a tiered screening cascade.

Evaluation Workflow

BioEval Library Synthesized Library (4,6-Disubstituted) Tier1 Tier 1: Biochemical Assay (Kinase Inhibition IC50) Library->Tier1 Decision1 IC50 < 100 nM? Tier1->Decision1 Decision1->Library No (Redesign) Tier2 Tier 2: Cellular Assay (Viability/Proliferation) Decision1->Tier2 Yes Tier3 Tier 3: Mechanistic Validation (Western Blot / Apoptosis) Tier2->Tier3

Caption: Tiered screening cascade for identifying lead candidates.

Protocol C: ADP-Glo™ Kinase Assay (In Vitro)

Objective: To quantify the inhibitory potency (IC50) against a specific target (e.g., CDK2).

Reagents:

  • Recombinant Kinase (e.g., CDK2/CyclinA)

  • Substrate (e.g., Histone H1)

  • Ultrapure ATP

  • ADP-Glo™ Reagent (Promega)

Procedure:

  • Compound Prep: Prepare 3-fold serial dilutions of the test compounds in DMSO (Start at 10 µM).

  • Kinase Reaction: In a 384-well white plate, mix:

    • 2 µL Kinase Buffer (with enzyme)

    • 1 µL Compound (or DMSO control)

    • 2 µL Substrate/ATP mix

  • Incubation: Incubate at Room Temperature (RT) for 60 minutes.

  • ADP Generation: Add 5 µL of ADP-Glo™ Reagent to stop the reaction and deplete remaining ATP. Incubate 40 min at RT.

  • Detection: Add 10 µL of Kinase Detection Reagent (converts ADP to ATP -> Luciferase light). Incubate 30 min.

  • Read: Measure Luminescence. Plot RLU vs. log[Compound] to calculate IC50.

Protocol D: MTT Cell Viability Assay

Objective: To assess cytotoxicity in cancer cell lines (e.g., HCT-116, MCF-7).

Procedure:

  • Seeding: Seed cancer cells (3,000–5,000 cells/well) in 96-well plates. Incubate overnight.

  • Treatment: Treat cells with compounds (0.01 – 100 µM) for 72 hours.

  • Labeling: Add 20 µL MTT solution (5 mg/mL in PBS) to each well. Incubate 4 hours at 37°C.

  • Solubilization: Remove medium carefully. Add 150 µL DMSO to dissolve formazan crystals.

  • Measurement: Read Absorbance at 570 nm. Calculate GI50 (Growth Inhibition 50%).[2]

Data Presentation & Analysis

When reporting results for derivatives of 4,6-DCPP, structure-activity relationship (SAR) tables are essential.

Table 1: Representative SAR Analysis (Hypothetical Data)

Compound IDR1 (C4-Position)R2 (C6-Position)Kinase IC50 (nM)Cell GI50 (µM)
DCPP-01 MorpholineH>10,000>50
DCPP-02 MorpholinePhenyl4505.2
DCPP-03 4-NH2-Piperidine4-F-Phenyl12 0.4
Control Staurosporine-20.05

Note: The introduction of a solubilizing group at C4 and a lipophilic group at C6 (DCPP-03) typically yields the highest potency.

References

  • Barghash, A. et al. (2022).[3][4] "Pharmacological potential of pyrazolo[3,4-b]pyridines in cancer therapy." Journal of Heterocyclic Chemistry. 3

  • Li, X. et al. (2022). "Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors." Journal of Enzyme Inhibition and Medicinal Chemistry. 4[4][5][6]

  • Tsolaki, E. et al. (2023). "Discovery of New 1,4,6-Trisubstituted-1H-pyrazolo[3,4-b]pyridines with Anti-Tumor Efficacy." Molecules. 7[5][6]

  • PubChem. "4,6-Dichloro-1H-pyrazolo[3,4-b]pyridine Compound Summary."[1] National Library of Medicine. Link

Sources

functionalization of the C3-position of 4,6-Dichloro-1H-pyrazolo[3,4-b]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

The 4,6-dichloro-1H-pyrazolo[3,4-b]pyridine scaffold is a privileged pharmacophore in kinase inhibitor discovery (e.g., GSK-3, CDK, and TBK1 inhibitors). Its value lies in its ability to mimic the adenine ring of ATP while offering three distinct vectors for diversification (C3, C4, C6).

The Challenge: Functionalizing the C3 position is chemically distinct from the pyridine ring functionalization. While C4 and C6 are electrophilic centers prone to nucleophilic aromatic substitution (


) or metal-catalyzed cross-couplings, the C3 position on the pyrazole ring is inherently nucleophilic.

The Solution: This guide details a "C3-First" strategy . By exploiting the nucleophilicity of C3 for halogenation before engaging the electrophilic C4/C6 positions, we establish a reactive handle (C3-I) that allows for highly chemoselective Palladium-catalyzed cross-couplings. This route avoids the common pitfall of competing


 reactions at the highly reactive C4 position.

Mechanistic Insight & Reactivity Hierarchy

Successful modification requires understanding the electronic landscape of the molecule. The reactivity order is non-negotiable for high-yield synthesis.

Reactivity Hierarchy (Most Reactive


 Least Reactive): 
  • N1-H (Acidic): Must be protected to prevent catalyst poisoning and ensure solubility.

  • C3-H (Nucleophilic): Susceptible to Electrophilic Aromatic Substitution (EAS), specifically iodination.

  • C4-Cl (Electrophilic): Highly reactive to

    
     displacement by amines/alkoxides.
    
  • C6-Cl (Electrophilic): Less reactive; requires catalysis or harsh conditions for displacement.

Application Note: If you attempt Suzuki coupling on the unfunctionalized parent scaffold, the catalyst will likely oxidatively add to C4-Cl. However, by introducing a C3-Iodide , we invert the reactivity. The C-I bond is significantly more labile towards Pd(0) than the C-Cl bonds, allowing exclusive C3-functionalization at mild temperatures (


) while leaving C4-Cl and C6-Cl intact for later steps.
Visualizing the Pathway

ReactivityMap cluster_reactivity Reactivity Hierarchy Start 4,6-Dichloro-1H- pyrazolo[3,4-b]pyridine Step1 Step 1: N1-Protection (THP/PMB/SEM) Start->Step1 Essential for solubility Step2 Step 2: C3-Iodination (NIS or I2/KOH) Step1->Step2 Electrophilic Subst. Step3 Step 3: Chemoselective Suzuki Coupling (C3) Step2->Step3 C-I > C-Cl Selectivity Step4 Step 4: C4/C6 Diversification Step3->Step4 S_NAr or Coupling R1 C3-I (Most Reactive to Pd) R2 C4-Cl (Reactive to S_NAr) R3 C6-Cl (Least Reactive)

Caption: Strategic workflow prioritizing C3 functionalization via an Iodide intermediate to preserve C4/C6 chloride handles.

Detailed Experimental Protocols

Phase 1: Preparation of the "Universal Intermediate"

Target: 4,6-dichloro-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridine

Pre-requisite: N1 protection is strongly recommended. The THP (tetrahydropyranyl) group is ideal as it is stable to base (Suzuki conditions) but easily removed with acid.

Step A: N1-Protection (Standard Protocol)

  • Dissolve 4,6-dichloro-1H-pyrazolo[3,4-b]pyridine (1.0 eq) in dry DCM (0.2 M).

  • Add 3,4-dihydro-2H-pyran (DHP, 1.5 eq) and catalytic p-TsOH (0.1 eq).

  • Stir at RT for 4–12 h. Monitor TLC (Hex/EtOAc 4:1). Product is less polar.

  • Workup: Wash with sat.

    
    , dry (
    
    
    
    ), and concentrate.[1]

Step B: C3-Iodination (The Gateway Step) This protocol uses elemental iodine under basic conditions, which is robust and scalable.

ReagentEquivalentsRole
Start Material (N1-THP) 1.0Substrate
Iodine (

)
2.5Electrophile source
KOH 4.0Base (activates pyrazole)
DMF Solvent (0.3 M)Polar aprotic medium

Protocol:

  • Dissolution: Dissolve the N1-protected substrate in DMF.

  • Addition: Add solid KOH pellets (crushed) followed by portion-wise addition of Iodine at

    
    .
    
  • Reaction: Allow to warm to Room Temperature (RT) and stir for 2–4 hours.

    • Self-Validation: The deep brown color of iodine should fade slightly but persist. If it turns yellow/clear rapidly, add more iodine.

  • Quench: Pour the mixture into a stirred solution of

    
     (sodium thiosulfate) to reduce excess iodine. The solid product usually precipitates.
    
  • Isolation: Filter the solid. If no precipitate, extract with EtOAc.

  • Purification: Recrystallize from

    
    /Hexanes or flash chromatography (usually 5-10% EtOAc/Hex).
    
  • Data Check:

    • NMR: Disappearance of the C3-H singlet (typically

      
       8.0–8.5 ppm).
      
    • MS: Mass shift of +126 Da.

Phase 2: Chemoselective Suzuki-Miyaura Coupling

Target: 4,6-dichloro-3-(aryl)-1H-pyrazolo[3,4-b]pyridine derivative

Critical Control Point: Temperature.[1][2][3][4]

  • At 60°C , Pd reacts selectively with C3-I .

  • At >100°C , Pd may begin to insert into C6-Cl or C4-Cl .

ComponentSpecificationRationale
Catalyst ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

+ dppf (5 mol%)
The bidentate dppf ligand stabilizes the Pd center, enhancing selectivity for C-I over C-Cl.
Base

(2.0 eq)
Cesium carbonate in aqueous dioxane promotes transmetallation effectively.[2]
Solvent 1,4-Dioxane : Water (3:1)Essential for solubility of inorganic base and organic substrate.
Temp 60°C Strict limit to ensure chemoselectivity.

Protocol:

  • Setup: In a reaction vial, combine the 3-iodo-intermediate (1.0 eq), Aryl Boronic Acid (1.1 eq),

    
     (0.05 eq), dppf  (0.05 eq), and 
    
    
    
    (2.0 eq).
  • Degassing: Add Dioxane/Water (3:1) solvent.[2][3][5] Sparge with Argon/Nitrogen for 5 minutes (Oxygen inhibits the catalyst).

  • Reaction: Seal and heat to 60°C for 1–3 hours.

    • Monitoring: Check TLC/LCMS every hour. Look for consumption of the iodide.

  • Workup: Dilute with EtOAc, wash with water and brine. Dry over

    
    .
    
  • Purification: Flash chromatography.

Self-Validating the Selectivity:

  • LCMS Analysis: You should observe the replacement of Iodine with the Aryl group.

  • Isotope Pattern: The product must retain the characteristic Chlorine isotope pattern (M, M+2, M+4 with relative intensities ~9:6:1) indicating two chlorine atoms are still present. If you see a monocloro pattern (3:1), you have over-reacted at C4 or C6.

Troubleshooting & Optimization

IssueRoot CauseCorrective Action
Low Conversion (Step 2) Catalyst poisoning by free N-H (if unprotected).Ensure N1 is protected (THP/PMB). Free azoles coordinate Pd strongly.
Loss of Cl (Over-coupling) Temperature too high (>80°C) or too active catalyst (

).
Stick to

or

and keep T < 65°C.
Protodehalogenation Reductive elimination of H instead of Aryl.Ensure solvent is degassed thoroughly. Use dry dioxane if water is not required for the specific base (e.g., use

susp.).
C4-Substitution Nucleophilic attack by base/solvent.Avoid strong alkoxide bases. Carbonates (

,

) are safer than

or

.

References

  • Ye, X.-S., et al. (2009).[1] Synthesis and anticancer activity of novel 1H-pyrazolo[3,4-b]pyridine derivatives.[6][7] (Primary source for Iodination protocol).

    • (Cited within context of crystal structure of 3-iodo derivative).

  • Urvashi, et al. (2018). Synthesis of 3,6-diaryl-1H-pyrazolo[3,4-b]pyridines via one-pot sequential Suzuki–Miyaura coupling.[2][8] RSC Advances, 8, 34883–34894.[2]

    • Key Insight: Establishes the C3-I > C6-Cl selectivity window using Pd(OAc)2/dppf.[2]

  • Lynch, M. A., et al. (2002). Pyrazolo[3,4-b]pyridines: Syntheses and Reactions. Chemical Reviews. Context: General reactivity of the scaffold.
  • Billingsley, K., & Buchwald, S. L. (2006).[9] A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds.[9]

    • Context: Advanced catalyst choices if standard conditions fail.

Sources

Application Notes & Protocols: Regioselective Functionalization of 4,6-Dichloro-1H-pyrazolo[3,4-b]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: Gemini, Senior Application Scientist

Abstract

The 1H-pyrazolo[3,4-b]pyridine core is a privileged heterocyclic scaffold, integral to the development of numerous clinically relevant molecules, particularly in the domain of kinase inhibitors.[1][2] The strategic functionalization of this scaffold is paramount for generating molecular diversity and optimizing pharmacological profiles. This guide provides an in-depth analysis and detailed experimental protocols for the regioselective manipulation of 4,6-dichloro-1H-pyrazolo[3,4-b]pyridine, a versatile and readily accessible building block. We will explore the governing principles and practical execution of two major reaction classes: Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Cross-Coupling, demonstrating how the differential reactivity of the C4 and C6 positions can be harnessed for controlled, site-selective synthesis.

The Principle of Regioselectivity in 4,6-Dichloro-1H-pyrazolo[3,4-b]pyridine

The inherent electronic properties of the pyrazolo[3,4-b]pyridine ring system are the primary drivers of regioselectivity. The electron-withdrawing nature of the pyridine nitrogen atom deactivates the aromatic system towards electrophilic attack but significantly activates it for nucleophilic aromatic substitution (SNAr). This effect is most pronounced at the positions ortho and para to the nitrogen, namely C2, C4, and C6.

In 4,6-dichloro-1H-pyrazolo[3,4-b]pyridine, both the C4 and C6 positions are activated. However, the C4 position, being para to the ring nitrogen, is generally more electron-deficient and thus more susceptible to nucleophilic attack under kinetic control than the C6 position. This differential reactivity is the cornerstone of selective SNAr reactions. For palladium-catalyzed cross-coupling reactions, while this inherent electronic bias plays a role, selectivity can be further tuned or even reversed through the judicious choice of catalysts, ligands, and reaction conditions.[3][4]

Kinetically Controlled Selectivity: Nucleophilic Aromatic Substitution (SNAr)

SNAr reactions on this scaffold proceed via a two-step addition-elimination mechanism. A nucleophile attacks the electron-deficient carbon (C4 or C6) to form a resonance-stabilized anionic intermediate (a Meisenheimer complex), followed by the expulsion of the chloride leaving group to restore aromaticity. The greater electrophilicity at C4 leads to a lower activation energy for the initial nucleophilic attack, resulting in preferential substitution at this position under mild conditions.[3][5]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki Coupling Yield with 4,6-Dichloro-1H-pyrazolo[3,4-b]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for optimizing Suzuki-Miyaura cross-coupling reactions involving 4,6-Dichloro-1H-pyrazolo[3,4-b]pyridine. This guide is designed for researchers, scientists, and professionals in drug development who are looking to enhance the yield and efficiency of their coupling reactions with this specific heterocyclic substrate. Here, we will delve into common challenges, provide detailed troubleshooting guides, and answer frequently asked questions to ensure your experimental success.

The Suzuki-Miyaura coupling is a fundamental carbon-carbon bond-forming reaction in modern organic synthesis, prized for its versatility and functional group tolerance.[1][2] However, the unique electronic properties of N-heterocycles like 4,6-dichloro-1H-pyrazolo[3,4-b]pyridine can present specific challenges. This guide offers field-proven insights to navigate these complexities.

I. Frequently Asked Questions (FAQs)

Q1: Why is my Suzuki coupling with 4,6-dichloro-1H-pyrazolo[3,4-b]pyridine giving low yields?

Low yields can stem from several factors. The electron-deficient nature of the pyrazolopyridine ring can affect the oxidative addition step.[3] Additionally, issues such as catalyst deactivation, suboptimal base or solvent selection, and side reactions like dehalogenation or homocoupling are common culprits. A systematic optimization of reaction parameters is crucial.

Q2: Which chlorine atom on 4,6-dichloro-1H-pyrazolo[3,4-b]pyridine is more reactive?

For dichlorinated N-heterocycles, the reactivity of the halogen atoms is influenced by their electronic and steric environment. In similar dichloropyridine systems, the C4 position is often more electrophilic and thus more reactive towards oxidative addition with the palladium catalyst.[4][5] However, the pyrazolo fusion can influence this reactivity, and regioselectivity can be controlled by the choice of ligands and reaction conditions.[4] A chemoselective Suzuki-Miyaura coupling has been developed for 6-chloro-3-iodo-1-(4-methoxybenzyl)-1H-pyrazolo[3,4-b]pyridine, showing high selectivity for the C3 position over the C6 position.[6]

Q3: What are the most common side reactions to be aware of?

The primary side reactions to monitor are:

  • Dehalogenation: The aryl halide is reduced, replacing the chlorine with a hydrogen atom. This can occur if the palladium complex reacts with a hydride source in the reaction mixture.[3]

  • Homocoupling: Two molecules of the boronic acid reagent couple to form a biaryl byproduct. This is often promoted by the presence of oxygen.[7]

  • Protodeboronation: The boronic acid reagent reacts with protic solvents (like water or alcohols) to cleave the C-B bond, reducing the effective concentration of the nucleophile.[8]

Q4: Can I perform a sequential or one-pot double Suzuki coupling on this substrate?

Yes, sequential one-pot syntheses of 3,6-diarylpyrazolo[3,4-b]pyridines have been successfully developed.[6] This typically involves a first coupling at the more reactive position under milder conditions, followed by the addition of a second boronic acid and adjustment of reaction conditions (e.g., increased temperature) to facilitate the second coupling.[6][9]

II. Troubleshooting Guides

This section provides detailed solutions to specific problems you might encounter during your experiments.

Problem 1: Low or No Product Formation

If you are observing minimal or no conversion of your starting material, consider the following troubleshooting steps.

Causality Analysis:

Low conversion is often a result of an inefficient catalytic cycle. The key steps to scrutinize are oxidative addition and transmetalation.[1][10] The electron-deficient nature of the pyrazolopyridine ring can make oxidative addition sluggish.[11] Furthermore, the choice of base is critical for activating the boronic acid for efficient transmetalation.[10]

Troubleshooting Workflow Diagram:

Low_Conversion_Troubleshooting Start Low/No Product Catalyst Evaluate Catalyst System (Precatalyst & Ligand) Start->Catalyst Initial Check Base Optimize Base Catalyst->Base If no improvement Success Improved Yield Catalyst->Success If successful Solvent Screen Solvents Base->Solvent If no improvement Base->Success If successful Temp Adjust Temperature Solvent->Temp If no improvement Solvent->Success If successful Boronic_Acid Check Boronic Acid Quality Temp->Boronic_Acid If still low yield Temp->Success If successful Boronic_Acid->Success If successful

Caption: Troubleshooting workflow for low reaction conversion.

Detailed Optimization Protocols:

1. Catalyst and Ligand Selection:

  • Rationale: Standard catalysts like Pd(PPh₃)₄ may not be optimal for electron-deficient heteroaryl chlorides. More electron-rich and bulky phosphine ligands or N-heterocyclic carbene (NHC) ligands can enhance the rate of oxidative addition and reductive elimination.[2][4]

  • Protocol:

    • Set up parallel reactions screening different palladium sources (e.g., Pd(OAc)₂, Pd₂(dba)₃) and ligands.

    • Recommended Ligands to Screen:

      • Buchwald-type ligands: SPhos, XPhos, RuPhos are known to be effective for challenging couplings.[8]

      • NHC ligands: IPr or SIPr have shown high C4-selectivity in dichloropyridine couplings.[4]

    • Maintain a consistent Pd:Ligand ratio (typically 1:2 or 1:4) across all screening reactions.

Catalyst SystemTypical Loading (mol%)Key Advantage
Pd(PPh₃)₄2-5Commercially available, good starting point.[12][13]
Pd(OAc)₂ / SPhos1-3High activity for heteroaryl chlorides.
Pd(OAc)₂ / XPhos1-3Broad substrate scope.
Pd(PEPPSI)-IPr1-3Excellent for C4-selective couplings.[4]

2. Base and Solvent Optimization:

  • Rationale: The base activates the boronic acid, and its strength and solubility are critical.[10][14] The solvent system must solubilize all components and can influence reaction selectivity.[15] Aqueous mixtures are common as water can aid in the dissolution of the base and facilitate transmetalation.[15][16]

  • Protocol:

    • Select the best catalyst/ligand system from the previous screen.

    • Screen a panel of bases with varying strengths (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃). K₃PO₄ is often a good choice for heteroaryl couplings.[12][13][17]

    • Test different solvent systems. A mixture of an organic solvent and water is often effective.[9]

    • Recommended Solvents to Screen:

      • Dioxane/H₂O

      • Toluene/H₂O

      • DMF/H₂O

      • Ethanol/Toluene/H₂O[9]

BaseSolvent SystemTemperature (°C)Notes
K₂CO₃Dioxane/H₂O (4:1)80-100A common starting point.[10]
K₃PO₄Toluene/H₂O (4:1)90-110Stronger base, often improves yield.[12][13][17]
Cs₂CO₃Dioxane/H₂O (3:1)60-100Highly soluble, effective for difficult couplings.[6][14]
Problem 2: Significant Side Product Formation (Dehalogenation or Homocoupling)

The presence of significant byproducts can complicate purification and reduce the yield of the desired product.

Causality Analysis:
  • Dehalogenation: Often arises from premature β-hydride elimination if alkylboronic acids are used, or from reduction of the Ar-Pd(II)-X intermediate.[1][3]

  • Homocoupling of Boronic Acid: This side reaction is typically caused by the presence of oxygen, which can lead to oxidative coupling of the boronic acid.[7]

Troubleshooting Workflow Diagram:

Side_Product_Troubleshooting Start Side Products Observed Dehalogenation Dehalogenation Product Start->Dehalogenation Homocoupling Boronic Acid Homocoupling Start->Homocoupling Base_Choice Use Weaker, Non-Hydroxide Base (e.g., K₂CO₃, K₃PO₄) Dehalogenation->Base_Choice Temp_Control Lower Reaction Temperature Dehalogenation->Temp_Control Degas Ensure Rigorous Degassing (e.g., Freeze-Pump-Thaw) Homocoupling->Degas Inert_Atm Maintain Strict Inert Atmosphere (N₂ or Ar) Degas->Inert_Atm Success Reduced Side Products Inert_Atm->Success Base_Choice->Success Temp_Control->Success

Caption: Troubleshooting workflow for common side reactions.

Detailed Mitigation Protocols:

1. Minimizing Homocoupling:

  • Rationale: Oxygen is a key contributor to the homocoupling of boronic acids.[7] Rigorous exclusion of air is therefore paramount.

  • Protocol:

    • Degas the reaction solvent thoroughly before use. A common method is to bubble an inert gas (argon or nitrogen) through the solvent for 20-30 minutes. For more sensitive reactions, the freeze-pump-thaw method (3 cycles) is recommended.

    • Assemble the reaction glassware under a positive pressure of inert gas.

    • Use a palladium precatalyst that is less sensitive to air if possible.

2. Reducing Dehalogenation:

  • Rationale: Dehalogenation can be promoted by certain bases and high temperatures.

  • Protocol:

    • If using a strong, nucleophilic base (e.g., NaOH, KOH), consider switching to a weaker, non-nucleophilic base like K₂CO₃ or K₃PO₄.[10]

    • Lower the reaction temperature. Run the reaction at the lowest temperature that still provides a reasonable reaction rate.

    • Ensure the boronic acid is of high purity, as impurities can sometimes contribute to side reactions.

Problem 3: Poor Regioselectivity in Mono-Arylation

Achieving selective coupling at either the C4 or C6 position is often a synthetic goal.

Causality Analysis:

Regioselectivity is a delicate balance of electronic and steric factors. The choice of ligand on the palladium catalyst can exert significant steric control, directing the coupling to the less hindered position.[4] In some cases, "ligandless" conditions can surprisingly enhance selectivity.[4]

Detailed Selectivity Control Protocols:

1. Ligand-Controlled Selectivity:

  • Rationale: Bulky ligands can sterically hinder the approach of the catalyst to one of the chlorine atoms, thereby favoring reaction at the other.

  • Protocol:

    • To favor coupling at the C4 position (assuming it is sterically more accessible), screen bulky ligands.

    • Recommended Ligands for C4-Selectivity:

      • NHC Ligands: IPr and SIPr have been shown to provide high C4 selectivity for 2,4-dichloropyridines.[4]

      • Bulky Phosphines: Consider ligands like P(tBu)₃.

2. "Ligand-Free" Jeffery-Type Conditions:

  • Rationale: Under certain conditions, often involving a phase-transfer catalyst like a tetraalkylammonium salt, high selectivity can be achieved without a phosphine or NHC ligand.[4]

  • Protocol:

    • Use a simple palladium source like Pd(OAc)₂ or PdCl₂.

    • Employ Na₂CO₃ as the base.

    • Add a phase-transfer catalyst, such as tetrabutylammonium bromide (NBu₄Br).[4]

    • This method has been reported to provide excellent C4-selectivity (>99:1) for 2,4-dichloropyridine.[4]

III. General Experimental Protocol

This section provides a validated starting point for your optimization studies.

Step-by-Step Methodology:
  • Reaction Setup:

    • To a flame-dried Schlenk flask, add 4,6-dichloro-1H-pyrazolo[3,4-b]pyridine (1.0 mmol), the arylboronic acid (1.2 mmol), the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), and the ligand (e.g., SPhos, 4 mol%).

    • Add the base (e.g., K₃PO₄, 2.0 mmol).

  • Inert Atmosphere:

    • Seal the flask with a septum, and evacuate and backfill with nitrogen or argon. Repeat this cycle three times.

  • Solvent Addition:

    • Add the degassed solvent system (e.g., 10 mL of a 4:1 dioxane/water mixture) via syringe.

  • Reaction:

    • Heat the reaction mixture to the desired temperature (e.g., 90-100 °C) with vigorous stirring.

  • Monitoring:

    • Monitor the reaction progress by TLC or LC-MS.

  • Workup and Purification:

    • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

    • Wash with water and brine, then dry the organic layer over anhydrous sodium sulfate.

    • Concentrate the solution in vacuo and purify the crude product by flash column chromatography on silica gel.

IV. Conclusion

Optimizing the Suzuki-Miyaura coupling of 4,6-dichloro-1H-pyrazolo[3,4-b]pyridine requires a systematic approach that addresses the specific challenges posed by this electron-deficient heterocyclic substrate. By carefully selecting the catalyst, ligand, base, and solvent, and by taking precautions to minimize side reactions, researchers can significantly improve reaction yields and achieve desired selectivity. This guide provides a comprehensive framework to troubleshoot common issues and establish a robust and reproducible protocol for your synthetic needs.

References

  • Du, S.-N., et al. (2025). “Large-but-flexible” palladium-NHCs complexes catalyzed site-selective Suzuki coupling of 2,5-dichloropyridine. ResearchGate. Available at: [Link]

  • Hazari, N., et al. (N.A.). Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. PMC. Available at: [Link]

  • Khan, I., et al. (N.A.). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. OUCI. Available at: [Link]

  • Khan, I., et al. (N.A.). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Semantic Scholar. Available at: [Link]

  • Various Authors. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available at: [Link]

  • Yoneda, T. (N.A.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Available at: [Link]

  • Lin, Y.-C., et al. (2025). Suzuki-Miyaura Cross-Coupling Reaction Catalyzed by 4,4'-tBu2-2,2'-dipyridyl-palladium(II) Dichloride Complex in Aqueous Solvent Under Aerobic Condition. ResearchGate. Available at: [Link]

  • Wang, Z., et al. (N.A.). An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media. PMC. Available at: [Link]

  • Anderson, K. W., & Handy, S. T. (N.A.). One-pot Double Suzuki Couplings of Dichloropyrimidines. PMC. Available at: [Link]

  • El-Ghanam, A. M. (N.A.). SUZUKI-MIYAURA COUPLING REACTIONS OF 3,5-DICHLORO-1,2,4-THIADIAZOLE. PMC. Available at: [Link]

  • Reddit User. (2021). Diagnosing issues with a failed Suzuki coupling? Reddit. Available at: [Link]

  • Janez, Damijan, et al. (N.A.). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. MDPI. Available at: [Link]

  • Sigman, M. S., et al. (N.A.). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. PMC. Available at: [Link]

  • Myers, A. (N.A.). The Suzuki Reaction. Chem 115 Myers. Available at: [Link]

  • Teixiera, M., et al. (N.A.). Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. PMC. Available at: [Link]

  • ResearchGate. (N.A.). Effect of different bases on the Suzuki-Miyaura coupling a. ResearchGate. Available at: [Link]

  • Molander, G. A., & Ellis, N. (N.A.). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. PMC. Available at: [Link]

  • Reddit User. (2023). Help needed with unreproducible Suzuki coupling. Reddit. Available at: [Link]

  • Le, D. N., & Tcyrulnikov, S. (N.A.). Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. MDPI. Available at: [Link]

  • Wikipedia. (N.A.). Suzuki reaction. Wikipedia. Available at: [Link]

  • Khan, I., et al. (N.A.). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. MDPI. Available at: [Link]

  • Reddy, T. S., et al. (2018). Synthesis of 3,6-diaryl-1H-pyrazolo[3,4-b]pyridines via one-pot sequential Suzuki–Miyaura coupling. ResearchGate. Available at: [Link]

  • Meringdal, J. W., & Menche, D. (2025). Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. Chemical Society Reviews (RSC Publishing). Available at: [Link]

  • Quora User. (2018). What are the disadvantages of the Suzuki-Miyaura cross coupling reaction? Quora. Available at: [Link]

  • Various Authors. (N.A.). Recent Advances in the development of Suzuki Miyaura Coupling Reactions. wwjmrd. Available at: [Link]

  • Reddit User. (2025). Question About Suzuki Coupling Reaction Byproducts (Homocoupling). Reddit. Available at: [Link]

  • Meringdal, J. W., & Menche, D. (2025). Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. Chemical Society Reviews (RSC Publishing). Available at: [Link]

  • GSK. (N.A.). Use of Base Metals in Suzuki Coupling. Wordpress. Available at: [Link]

  • Ayogan, D., et al. (N.A.). Anti-Diabetic Activities and Molecular Docking Studies of Aryl-Substituted Pyrazolo[3,4-b]pyridine Derivatives Synthesized via Suzuki Cross-Coupling Reaction. PMC. Available at: [Link]

  • Dreher, S. D., et al. (N.A.). Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters. PMC. Available at: [Link]

  • Khan, I., et al. (2025). (PDF) Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. ResearchGate. Available at: [Link]

Sources

improving the regioselectivity of 4,6-Dichloro-1H-pyrazolo[3,4-b]pyridine functionalization

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is designed as a specialized Technical Support resource for medicinal chemists and process scientists working with the 4,6-Dichloro-1H-pyrazolo[3,4-b]pyridine scaffold.

Case ID: REGIO-7AZA-CL2 Assigned Specialist: Senior Application Scientist, Heterocycle Chemistry Status: Active Guide

Executive Summary: The Reactivity Landscape

The 4,6-dichloro-1H-pyrazolo[3,4-b]pyridine scaffold (often referred to as a 4,6-dichloro-7-azaindazole derivative) presents a unique "tri-functional" challenge. Successful elaboration requires navigating the reactivity differences between two electrophilic sites (C4-Cl, C6-Cl) and one nucleophilic region (N1/N2).

The Golden Rule of Reactivity: In the absence of overriding steric factors, the order of reactivity for this scaffold is:

  • N1-Deprotonation/Alkylation (Nucleophilic attack)

  • C4-Chloride Displacement (SNAr / Oxidative Addition)

  • C6-Chloride Displacement (SNAr / Oxidative Addition)

This hierarchy is dictated by the electronic structure of the fused pyridine ring. The C4 position acts as the "para-like" position relative to the pyridine nitrogen (N7), making it significantly more electrophilic than the "ortho-like" C6 position due to resonance stabilization of the Meisenheimer intermediate (in SNAr) or lower bond dissociation energy for oxidative addition.

Troubleshooting Guides & FAQs

Module A: Nucleophilic Aromatic Substitution (SNAr)

Q: Why does the C4-Cl react before the C6-Cl? I expected the position ortho to the nitrogen (C6) to be more reactive. A: While both positions are activated by the pyridine nitrogen (N7), the C4 position benefits from a more effective reduction in electron density. In 4-halopyridines, the nitrogen withdraws electron density via both induction and resonance, stabilizing the negative charge in the transition state at the nitrogen atom. While C6 also allows charge delocalization onto N7, the C4 position is generally more reactive in SNAr reactions for this fused system, similar to the trend seen in 4,6-dichloropyrimidines and 4-chloropyridines vs. 2-chloropyridines.

Troubleshooting: "I am observing a mixture of C4-mono, C6-mono, and bis-substituted products."

  • Cause: The reactivity gap between C4 and C6 is distinct but not infinite. High temperatures or excess nucleophile can erode selectivity.

  • Solution:

    • Stoichiometry Control: Use exactly 1.0–1.1 equivalents of the nucleophile.

    • Temperature Modulation: Lower the reaction temperature. C4 displacement often proceeds at 0°C to Room Temperature (RT), whereas C6 requires heating (>60°C).

    • Protonation State: Ensure the N1 proton is managed. If N1 is unsubstituted, use a mild base (e.g., DIPEA) that does not deprotonate the pyrazole NH to form a poly-anion, which could alter electronic susceptibility.

Protocol: C4-Selective SNAr with an Amine

  • Dissolve 4,6-dichloro-1H-pyrazolo[3,4-b]pyridine (1.0 equiv) in n-Butanol or DMSO.

  • Add DIPEA (1.2 equiv).

  • Add Amine nucleophile (1.05 equiv) dropwise at 0°C.

  • Stir at RT for 2–4 hours. Monitor by LCMS.[1][2]

  • Workup: Precipitate with water or extract with EtOAc. Expect >90% regioselectivity for C4.

Module B: Palladium-Catalyzed Cross-Couplings (Suzuki/Buchwald)

Q: Can I selectively couple at C6 using Suzuki conditions? A: Direct C6 selectivity is extremely difficult while C4-Cl is present. The oxidative addition of Pd(0) occurs preferentially at the more electron-deficient C4-Cl bond. To functionalize C6, you must typically:

  • Functionalize C4 first (with a group that is stable or can be removed).

  • Deactivate C4 (rarely feasible without affecting C6).

  • Strategy: Perform the C4 coupling first, then the C6 coupling. This "sequential" approach is the industry standard.

Troubleshooting: "The reaction stalls, or I see dehalogenation at C4."

  • Cause: The pyrazole nitrogens (N1/N2) and the pyridine nitrogen (N7) can coordinate to Palladium, poisoning the catalyst.

  • Solution:

    • Protect N1: Perform N-alkylation or protection (e.g., THP, SEM, Boc) before the coupling. Free NH-azaindazoles are notoriously poor substrates for Pd-catalysis.

    • Ligand Choice: Use bulky, electron-rich phosphine ligands (e.g., XPhos, BrettPhos) or bidentate ligands (dppf) to outcompete the substrate nitrogen coordination.

Module C: N-Alkylation (Regiocontrol)

Q: How do I ensure N1 alkylation over N2? A: N1-alkylation is the thermodynamic preference for 1H-pyrazolo[3,4-b]pyridines.

  • Base: Use Cs₂CO₃ or K₂CO₃ in DMF or CH₃CN.

  • Temperature: Room temperature usually favors N1.

  • Sterics: If the electrophile is bulky, N1 is still preferred, but N2 products may appear as minor impurities (typically <10%).

  • Note: If you require N2 alkylation, you may need to use specific transient blocking groups or kinetic conditions, but this is non-standard for this scaffold.

Quantitative Data Summary

Reaction TypeSite SelectivityConditions Favoring SelectivityPrimary Competitor
SNAr C4 > C6Low Temp (0–25°C), 1.0 eq.[3] NucleophileBis-substitution
Suzuki Coupling C4 > C6Pd(dppf)Cl₂, mild base, <80°CC6-coupling (minor)
N-Alkylation N1 > N2Cs₂CO₃, DMF, RTN2-alkylation

Sequential Functionalization Workflow

The following diagram illustrates the logical flow for fully functionalizing the scaffold, prioritizing the reactivity hierarchy to maximize yield and purity.

G Start 4,6-Dichloro-1H-pyrazolo[3,4-b]pyridine Step1 Step 1: N-Protection / Alkylation (Cs2CO3, R-X, DMF) Start->Step1 Fix Tautomer & Solubility Intermediate1 N1-R-4,6-Dichloro Intermediate Step1->Intermediate1 Step2 Step 2: C4 Functionalization (SNAr or Suzuki Coupling) Intermediate1->Step2 Exploit High C4 Reactivity Warning CRITICAL: Do NOT attempt C6 coupling before C4 without blocking C4. Intermediate1->Warning Intermediate2 N1-R-4-Subst-6-Chloro Intermediate Step2->Intermediate2 Step3 Step 3: C6 Functionalization (Suzuki, Buchwald, or SNAr @ High Temp) Intermediate2->Step3 Force C6 Reaction Final Fully Functionalized Pyrazolo[3,4-b]pyridine Step3->Final

Caption: Sequential functionalization workflow prioritizing N1-protection, followed by C4-selective coupling, and finally C6-derivatization.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 87126084, 4,6-Dichloro-1H-pyrazolo[3,4-b]pyridine. Retrieved from [Link]

  • Urvashi, Tandon, V., Das, P., & Kukreti, S. (2018). Synthesis of 3,6-diaryl-1H-pyrazolo[3,4-b]pyridines via one-pot sequential Suzuki–Miyaura coupling.[4] RSC Advances, 8, 34883–34894.[4] Retrieved from [Link]

  • Wei, X., Wang, Q., Shi, G., & Wai, J. S. (2020). SNAr Reaction of Polyhalogenated Heterocycles: Magical Power of Quantum Mechanics.[5] WuXi AppTec. Retrieved from [Link]

  • Lier, F., et al. (2022). Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes.[3] Journal of the American Chemical Society. Retrieved from [Link]

Sources

Technical Support Center: Exotherm Management in 4,6-Dichloro-1H-pyrazolo[3,4-b]pyridine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Process Safety & Thermal Management Target Molecule: 4,6-Dichloro-1H-pyrazolo[3,4-b]pyridine (CAS: 64068-00-4) Critical Reagent: Phosphorus Oxychloride (


)[1]

Core Directive & Scope

This guide addresses the high-energy thermodynamic events associated with the chlorination of 4,6-dihydroxypyrazolo[3,4-b]pyridine (also known as the 4,6-diol or 4-hydroxy-6-one tautomer) to yield the 4,6-dichloro derivative.

The primary safety vector in this synthesis is the use of Phosphorus Oxychloride (


)  at elevated temperatures. This reaction is prone to delayed exotherms  (thermal runaway) during initiation and violent gas evolution  during workup (quenching).

Technical Deep Dive: The Thermodynamics of Chlorination

The "Hidden" Hazard: Induction Periods

In the synthesis of 4,6-dichloro-1H-pyrazolo[3,4-b]pyridine, the substitution of the hydroxyl groups (or amide-like carbonyls) with chlorine is not instantaneous.

  • Mechanism: The reaction typically proceeds via the formation of a dichlorophosphate intermediate. This activation step often requires heat (

    
    ) or a catalyst (e.g., N,N-Dimethylaniline or DMF).
    
  • The Trap: If the reaction mixture is heated too slowly or the catalyst is added too fast at low temperatures, unreacted

    
     accumulates. Once the "kick-off" temperature is reached, the accumulated reagent reacts simultaneously, releasing a massive spike of heat that exceeds the condenser's cooling capacity.
    
Diagram 1: Thermal Runaway Feedback Loop

The following diagram illustrates the causality of delayed exotherms in this specific synthesis.

ThermalRunaway Start Reagent Addition (POCl3 + Substrate) LowTemp Temperature < Activation Energy (Reaction Stalled) Start->LowTemp Inadequate Temp Control Accumulation Reagent Accumulation (High Chemical Potential) LowTemp->Accumulation Continued Dosing Initiation Sudden Reaction Initiation Accumulation->Initiation Critical Mass/Temp Reached HeatInput External Heating / Catalyst Addition HeatInput->Initiation Exotherm Rapid Heat Release (Exceeds Cooling) Initiation->Exotherm Exotherm->Initiation Positive Feedback (Arrhenius) Runaway THERMAL RUNAWAY (Ejection/Explosion) Exotherm->Runaway Self-Accelerating

Caption: The cycle of reagent accumulation leading to thermal runaway during POCl3 chlorination.

Troubleshooting Guide (FAQ)

Issue 1: Delayed Exotherm during Reaction

Q: I added


 and the catalyst, but nothing happened for 30 minutes. Then the temperature spiked 40°C in seconds. Why? 
A:  You experienced a classic induction period failure .
  • Cause: The reaction has a high activation energy barrier. At lower temperatures (or without sufficient catalyst), the reagents mix but do not react. When you eventually reached the activation temperature, all the accumulated reagents reacted at once.[2]

  • Correction:

    • Heel Method: Start with a small portion (10%) of the mixture and heat it until the reaction initiates (gas evolution/exotherm observed). Only then dose the remaining reagents.

    • Catalyst Dosing: Do not add all DMF/Dimethylaniline at once. Add it dropwise at reflux to ensure immediate consumption.

Issue 2: The "Quench Volcano"

Q: Upon pouring the reaction mixture into water, the flask erupted. How do I quench safely? A: You likely performed a Direct Quench (Water into Acid) or added the mixture too fast.

  • Cause:

    
     hydrolysis is extremely exothermic (
    
    
    
    ). Adding water to the mixture creates local hot spots where water instantly vaporizes, entraining hazardous chemicals.
  • Correction: Always use an Inverse Quench .

    • Pour the reaction mixture into a large volume of ice/water.

    • Maintain the quench vessel

      
      .
      
    • The reaction mixture is the limiting reagent, preventing local overheating.

Issue 3: Pressure Buildup

Q: My condenser popped off during the reaction. Is this


 gas? 
A:  While the hydrazine precursor synthesis releases 

, the chlorination step releases HCl gas .
  • Cause:

    
     acts as a dehydrating agent, releasing HCl. If the scrubber line is blocked or too narrow, pressure builds up.
    
  • Correction: Ensure a wide-bore path to a caustic scrubber (NaOH trap). Do not seal the system.

Experimental Protocol: Safe Synthesis of 4,6-Dichloro-1H-pyrazolo[3,4-b]pyridine

Safety Note: All steps must be performed in a fume hood.


 is fatal if inhaled.
Phase 1: The Reaction (Chlorination)
  • Setup: 3-neck Round Bottom Flask (RBF) with mechanical stirrer, reflux condenser, and internal temperature probe. Connect condenser outlet to a NaOH scrubber.

  • Loading: Charge 4,6-dihydroxypyrazolo[3,4-b]pyridine (1.0 eq) into the flask.

  • Reagent Addition: Add

    
      (5.0 - 8.0 eq).
    
    • Note: Excess

      
       acts as the solvent.[2]
      
  • Catalyst: Add N,N-Dimethylaniline (1.0 eq) or DMF (cat.) dropwise.

    • Critical: Monitor temperature.[2][3][4] If temp rises

      
       during addition, pause and cool.
      
  • Ramp: Heat slowly to reflux (

    
    ).
    
    • Checkpoint: Watch for HCl evolution around

      
      . If no gas is seen by 
      
      
      
      , STOP HEATING . You may have an induction issue. Agitate vigorously.
  • Completion: Reflux for 4–6 hours. Monitor by TLC/HPLC.

Phase 2: The Inverse Quench (Critical Safety Step)
  • Evaporation: Distill off excess

    
     under reduced pressure if possible. This reduces the "thermal load" of the quench.[2]
    
  • Preparation: Prepare a beaker with Crushed Ice (5x reaction volume) and stir vigorously.

  • Addition: Transfer the reaction residue (thick oil) into a dropping funnel.

  • Quenching: Drop the residue slowly onto the ice.

    • Rule: Internal temp of quench pot must stay

      
      . Add more ice if needed.[3]
      
  • Workup: The product usually precipitates as a solid. Filter, wash with water, and dry.[5]

Diagram 2: Quenching Decision Logic

QuenchLogic Input Reaction Complete (Excess POCl3 present) Distill Can you distill excess POCl3? Input->Distill Forbidden FORBIDDEN: Add Water to Reaction Input->Forbidden NEVER DO THIS MethodA Method A (Safer): Distill -> Dilute -> Inverse Quench Distill->MethodA Yes (Recommended) MethodB Method B (High Risk): Direct Inverse Quench Distill->MethodB No

Caption: Decision tree for safe workup of POCl3 reactions.

Data & Parameters

Table 1: Quenching Media Comparison
Quench MediumExotherm ControlGas EvolutionRecommendation
Water / Ice ModerateHigh (HCl released)Standard. Good for acid-stable products.
Aq. NaOH High (Double Exotherm)Low (HCl neutralized)Risky. Neutralization heat adds to hydrolysis heat.
Aq. NaHCO3 ModerateExtreme (

+ HCl)
Avoid. Foaming can cause overflow.
3M NaOAc ExcellentLowBest for sensitive substrates. Buffers pH.
Table 2: Thermal Properties (Estimated)
ParameterValueImplication
POCl3 Hydrolysis Enthalpy ~ -70 kcal/molMassive heat release upon water contact.
Reaction Onset Temp ~ 75-85°CDanger zone for induction periods.
HCl Gas Generation 3 mol HCl per 1 mol POCl3Scrubber capacity must be calculated.

References

  • Synthesis of 4,6-dichloro-1H-pyrazolo[3,4-d]pyrimidine (Analogous chemistry). Clausius Scientific Press. Retrieved from

  • Hydrolysis of Phosphoryl Trichloride (POCl3): Characterization, in Situ Detection, and Safe Quenching . Organic Process Research & Development. ACS Publications.[1] Retrieved from

  • Technical Support Center: Post-Reaction Workup for Quenching Excess Phosphorus Oxychloride . BenchChem.[3] Retrieved from

  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications . MDPI. Retrieved from

  • Safety Data Sheet: Phosphorus Oxychloride . Fisher Scientific. Retrieved from

Sources

Technical Support Center: Analytical Characterization of 4,6-Dichloro-1H-pyrazolo[3,4-b]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Subject: Troubleshooting Isomerism, Tautomerism, and Structural Assignment Ticket Priority: High (Core Scaffold Analysis)

Introduction: The Analytical Landscape

The 4,6-dichloro-1H-pyrazolo[3,4-b]pyridine scaffold is a privileged structure in medicinal chemistry, particularly in the design of kinase inhibitors (e.g., RAF, TASK-3). However, its fused bicyclic nature introduces significant analytical hurdles. The "chlorine sandwich" on the pyridine ring (positions 4 and 6) simplifies the proton signals but complicates electronic interpretation, while the pyrazole ring introduces the classic N1 vs. N2 regioisomerism challenge.

This guide addresses the three most common support tickets we receive regarding this scaffold:

  • "My NMR signals are broad or missing." (Tautomerism)

  • "I cannot determine if I have the N1- or N2-alkylated product." (Regiochemistry)

  • "My isomers co-elute on HPLC." (Separation Science)

Module 1: NMR Troubleshooting (The "Invisible" Proton)

Problem: Users often report that the N-H proton is invisible, or that the C3-H and C5-H signals are broadened to the point of disappearing.

Root Cause: Annular Tautomerism. In solution, 4,6-dichloro-1H-pyrazolo[3,4-b]pyridine exists in a rapid equilibrium between the 1H- and 2H-tautomers. This exchange rate is often intermediate on the NMR time scale, leading to decoherence and signal broadening.

Diagnostic Workflow:

NMR_Workflow Start Sample: 4,6-Dichloro scaffold Check1 1H NMR (DMSO-d6) RT Start->Check1 Decision Are peaks broad? Check1->Decision Broad Yes: Tautomeric Exchange Decision->Broad Broad/Missing H Sharp No: Single Isomer Locked Decision->Sharp Sharp Signals Action1 Action: Lower Temp (-40°C) or Change Solvent Broad->Action1 Action2 Action: N-Alkylation (Locks Tautomer) Broad->Action2

Figure 1: Decision tree for addressing line broadening due to tautomerism.

Technical Protocol: Freezing the Tautomer

  • Solvent Switch: Move from CDCl₃ to DMSO-d₆ or DMF-d₇. The hydrogen-bonding capability of DMSO often stabilizes one tautomer or slows the exchange.

  • Variable Temperature (VT) NMR: If signals remain broad, cool the sample to -40°C. This slows the proton transfer below the NMR coalescence point, resolving distinct signals for the 1H and 2H species (if both are present).

Module 2: Distinguishing N1 vs. N2 Regioisomers

Problem: Alkylation of the pyrazole ring (e.g., with methyl iodide or an alkyl halide) usually produces a mixture of N1- and N2-substituted products. 1H NMR chemical shifts alone are often insufficient for definitive assignment.

The Solution: NOE and HMBC The 4,6-dichloro substitution pattern leaves only two aromatic protons: H5 (on the pyridine ring) and H3 (on the pyrazole ring). This simplification is an analytical advantage.

Critical Data Points:

FeatureN1-Alkylated IsomerN2-Alkylated Isomer
NOE Correlation Weak/None. The N1-alkyl group is spatially distant from C3-H. It is closer to the pyridine nitrogen (N7) or C7a, which has no protons.Strong. The N2-alkyl group is spatially adjacent to C3-H . You will see a strong NOE cross-peak.
C3 Chemical Shift Typically more shielded (lower ppm).Typically more deshielded (higher ppm) due to adjacent alkylation.
1H-13C HMBC Alkyl protons show 3-bond coupling to C7a (bridgehead).Alkyl protons show 3-bond coupling to C3 .

Step-by-Step Assignment Protocol:

  • Run 1D NOESY (or 2D NOESY/ROESY): Irradiate the N-alkyl protons.

    • Observation: If you see enhancement of the aromatic singlet at ~8.0-8.5 ppm (C3-H), you have the N2-isomer .

    • Observation: If you see NOE to other substituents (if present) but NOT the aromatic singlet, suspect the N1-isomer .

  • Run 1H-15N HMBC (Optional but Definitive):

    • Nitrogen chemical shifts are vastly different for pyrrole-like (-N-R) vs. pyridine-like (=N-) nitrogens.

    • N1-Isomer: N1 is pyrrole-like (~ -150 to -180 ppm relative to nitromethane).

    • N2-Isomer: N2 is pyrrole-like.

    • Differentiation: Look for the coupling pattern. The N1 nitrogen couples to C7a and H5 (weakly). The N2 nitrogen couples strongly to H3.

Module 3: Chromatographic Separation (HPLC)

Problem: N1 and N2 isomers often co-elute on standard C18 columns with acidic mobile phases (0.1% Formic Acid).

Root Cause: The pKa differences between the isomers are subtle in their protonated states.

Troubleshooting Guide:

ParameterRecommendationScientific Rationale
Stationary Phase Phenyl-Hexyl or PFP (Pentafluorophenyl) The chlorinated pyridine ring is electron-deficient. PFP columns interact via pi-pi stacking and dipole interactions, offering better selectivity for halogenated isomers than standard C18.
Mobile Phase pH High pH (Ammonium Bicarbonate, pH 10) Pyrazoles are weak bases. At low pH, both are protonated. At high pH, they are neutral. The lipophilicity difference is often maximized in the neutral state, improving resolution.
Gradient Shallow Gradient (e.g., 5% change over 10 min)Isomers likely have very similar logP values. A steep gradient will crush them together.
Module 4: Synthetic Regiocontrol

Problem: "How do I avoid getting the mixture in the first place?"

Insight: The ratio of N1:N2 is dictated by steric hindrance and the "hard/soft" nature of the electrophile, but N1 is generally thermodynamically favored due to the stabilization of the aromatic system.

Synthesis_Path Precursor Precursor: 4,6-Dichloro-1H-pyrazolo[3,4-b]pyridine Base Deprotonation (NaH or K2CO3) Precursor->Base Anion Pyrazolate Anion (Delocalized) Base->Anion Path1 Attack at N1 (Sterically favored if R is bulky) Anion->Path1 Major Path Path2 Attack at N2 (Often kinetic product) Anion->Path2 Minor Path

Figure 2: Alkylation pathways. N1 alkylation is typically the major product (approx. 3:1 to 4:1 ratio) under standard basic conditions (K₂CO₃/DMF).

Frequently Asked Questions (FAQ)

Q: Can I use UV spectra to distinguish the isomers? A: Generally, no. The chromophores are nearly identical. While there may be slight shifts in


, they are not reliable enough for structural assignment without a reference standard.

Q: Why is my 4,6-dichloro compound unstable in solution? A: The C4-position in pyrazolo[3,4-b]pyridines is susceptible to nucleophilic aromatic substitution (


). If you dissolve it in nucleophilic solvents (like methanol or primary amines) and heat it, you may displace the C4-chlorine. Always store stock solutions in DMSO or Acetonitrile at -20°C. 

Q: Is X-ray crystallography necessary? A: It is the "Gold Standard." If you can grow a single crystal (slow evaporation from Ethanol/Water or DCM/Hexane), it resolves all ambiguity immediately. However, the NOE method described in Module 2 is sufficient for 95% of cases.

References
  • Lynch, B. M., et al. (1988).[1] Pyrazolo[3,4-b]pyridines: Syntheses, reactions, and nuclear magnetic resonance spectra.[1][2][3][4][5][6] Canadian Journal of Chemistry.[1][6]

  • Elguero, J., et al. (1994). 15N NMR chemical shifts of NH-pyrazoles in the solid state and in solution. Journal of the Chemical Society.

  • Fayol, A., et al. (2005). Synthesis and Biomedical Applications of 1H-Pyrazolo[3,4-b]pyridines.[1][4][7][8] (General Review on Regioselectivity).

  • ChemicalBook. (n.d.). 4,6-Dichloro-1-methyl-1H-pyrazolo[3,4-b]pyridine Spectral Data.

Sources

strategies to avoid catalyst poisoning in reactions with pyrazolo[3,4-b]pyridines

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Pyrazolo[3,4-b]pyridine Chemistry Subject: Strategies to Mitigate Catalyst Poisoning in Transition Metal Catalysis Ticket ID: #PYR-ZN-404 Assigned Specialist: Senior Application Scientist, Catalysis Division

Introduction: The "Heterocycle Effect"

Welcome to the technical support hub for pyrazolo[3,4-b]pyridine functionalization. If you are experiencing stalled reactions, low turnover numbers (TON), or the formation of "palladium black" during cross-coupling (Suzuki, Buchwald-Hartwig) or hydrogenation, you are likely encountering Lewis Base Catalyst Poisoning .

The pyrazolo[3,4-b]pyridine scaffold is a "privileged structure" in kinase inhibitor discovery (e.g., ALK, TBK1 inhibitors), but it is notoriously difficult to functionalize due to its high nitrogen content.

The Core Problem: Transition metals (Pd, Pt, Rh) are "soft" acids. The pyridine nitrogen (


) and the pyrazole nitrogen (

) are competent

-donors. In the absence of sterically demanding ligands, the metal center coordinates to these nitrogens rather than the oxidative addition partner (aryl halide), forming a thermodynamic "sink" (resting state) that shuts down the catalytic cycle.

Module 1: Diagnostic & Triage (Tier 1 Support)

User Question: "My Suzuki coupling stops after 15% conversion. Is the catalyst dead or inhibited?"

Technical Explanation: Distinguishing between decomposition (irreversible) and inhibition (reversible) is critical.

  • Decomposition: Solution turns black (nanoparticle aggregation). Caused by lack of stabilizing ligands or O2 leaks.

  • Inhibition: Solution remains clear/colored but inactive. Caused by substrate coordination (poisoning).[1][2]

Troubleshooting Protocol:

  • The "Standard Addition" Test:

    • Take an aliquot of the stalled reaction.

    • Add a standard substrate known to work easily (e.g., bromobenzene and phenylboronic acid).

    • Result A: If the standard does not react, your catalyst is dead (Decomposition). → Check inert atmosphere/solvent purity.

    • Result B: If the standard does react, your catalyst is alive but inhibited by your pyrazolo-pyridine substrate. → Proceed to Module 2.

Visual: The Poisoning Mechanism

PoisoningMechanism cluster_0 Catalytic Cycle (Active) cluster_1 The Trap (Poisoning) Active Pd(0) Active Pd(0) Oxidative Addition Oxidative Addition Active Pd(0)->Oxidative Addition Dead Complex (N-Pd-N) Dead Complex (N-Pd-N) Active Pd(0)->Dead Complex (N-Pd-N) Coordination (Fast) Product Formation Product Formation Oxidative Addition->Product Formation Product Formation->Active Pd(0) Pyrazolo-Pyridine Pyrazolo-Pyridine Pyrazolo-Pyridine->Dead Complex (N-Pd-N)

Caption: Figure 1.[3] The kinetic competition between the productive catalytic cycle and the formation of a stable, inactive N-coordinated complex.

Module 2: Ligand Selection Strategy (Tier 2 Support)

User Question: "I am using Pd(PPh3)4 or PdCl2(dppf) and getting no yield. What should I switch to?"

Technical Explanation: Standard phosphines like triphenylphosphine (


) are too small. They allow the palladium center to get close enough to the pyridine nitrogen to coordinate. You need steric bulk  to physically block this interaction.

The Solution: Dialkylbiaryl Phosphines (Buchwald Ligands) Ligands like XPhos , BrettPhos , and RuPhos create a "protective shell" around the Pd center. They facilitate reductive elimination and, crucially, prevent the formation of the N-coordinated resting state.

Recommended Ligand Table:

Reaction TypeRecommended Catalyst/LigandWhy?
Suzuki Coupling XPhos Pd G2 or Amphos High activity; XPhos bulk prevents N-coordination.
Buchwald-Hartwig BrettPhos Pd G3 or RuPhos BrettPhos is the gold standard for coupling amines to N-heterocycles.
C-H Activation P(t-Bu)3 or JohnPhos Electron-rich and bulky; promotes oxidative addition on difficult substrates.
General Backup Pd(OAc)2 + SPhos SPhos is water-tolerant and highly active for heteroaryl chlorides.

Experimental Protocol (Buchwald-Hartwig):

  • Pre-catalyst: Use BrettPhos Pd G3 (avoid generating Pd(0) in situ from Pd2(dba)3 if possible, as dba can inhibit the reaction).

  • Loading: Start with 2-5 mol%.

  • Base: Use weak bases if possible (

    
    , 
    
    
    
    ) to avoid side reactions, but
    
    
    is often required for difficult aminations.
  • Temperature: 100–110 °C is typical.

  • Solvent: 1,4-Dioxane or t-Amyl alcohol (anhydrous).

Module 3: Protecting Group Engineering (Tier 3 Support)

User Question: "Even with bulky ligands, the reaction is messy. The pyrazole NH is free. Does that matter?"

Technical Explanation: Yes. A free NH on the pyrazole ring (


) is acidic (

). Under basic cross-coupling conditions, it deprotonates to form an amidine-like anion, which is an even stronger poison for the catalyst than the neutral molecule. It can also lead to oligomerization.

The Solution: Masking the Nitrogen You must protect the


 position before attempting cross-coupling on the pyridine ring.

Decision Matrix for Protecting Groups:

Protecting GroupStabilityRemoval ConditionsBest For...
SEM (Trimethylsilylethoxymethyl)High (Base stable)TBAF or Acid (mild)Top Choice. Lithiation & Pd-coupling.
THP (Tetrahydropyranyl)Moderate (Base stable)Acid (mild)Good balance of cost/stability.
Boc (tert-Butyloxycarbonyl)Low (Base labile)Acid (TFA/HCl)Only use if reaction base is weak (e.g., Suzuki with carbonates).
Trityl (Trt)ModerateAcidSteric bulk helps prevent coordination.

Workflow Visualization:

Workflow Start Start: Pyrazolo[3,4-b]pyridine Functionalization CheckNH Is Pyrazole N1-H free? Start->CheckNH Protect Step 1: Install SEM or THP Group CheckNH->Protect Yes SelectLigand Step 2: Select Bulky Ligand (XPhos/BrettPhos) CheckNH->SelectLigand No (Already Protected) Protect->SelectLigand RunRxn Run Cross-Coupling SelectLigand->RunRxn Success Success: High Yield RunRxn->Success Fail Failure: Low Yield RunRxn->Fail Purify Check Purity: Remove Sulfur/Thiols Fail->Purify Investigate Purify->SelectLigand Retry

Caption: Figure 2. Strategic workflow for optimizing reactions. Note that N-protection is often a prerequisite for successful catalysis.

Module 4: Advanced Scavenging (Experimental)

User Question: "I cannot protect the nitrogen due to downstream synthesis issues. Are there additives?"

Technical Explanation: If you must run the reaction with a free pyridine nitrogen, you can try to "pre-fill" the coordination site with a Lewis Acid that is displaced by the oxidative addition complex but blocks the resting state. Note: This is risky and requires optimization.

Protocol:

  • Additives:

    
     or 
    
    
    
    (0.5 - 1.0 equiv).
  • Mechanism: The Lewis acid binds reversibly to the pyridine nitrogen, preventing the "soft" Pd from sticking there.

  • Warning: This can inhibit the transmetallation step in Suzuki coupling. Use only if Tier 2 and Tier 3 strategies fail.

References

  • BenchChem Technical Support. Troubleshooting low yields in the Buchwald-Hartwig amination for pyridine derivatives. Retrieved from

  • Nguyen, H. T., et al. (2023). A new and straightforward route to synthesize novel pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds. RSC Advances . Retrieved from

  • Lee, J., et al. (2022).[4] Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as potent ALK-L1196M inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry . Retrieved from

  • Bedwell, E. V., et al. (2023).[5] Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. Organic & Biomolecular Chemistry . Retrieved from

  • ACS Green Chemistry Institute. Specific Solvent Issues with Buchwald-Hartwig Amination. Retrieved from

Sources

Technical Support Center: Optimizing Solvent Systems for Chromatographic Purification of Pyrazolo[3,4-b]pyridines

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the chromatographic purification of pyrazolo[3,4-b]pyridine derivatives. This guide is designed for researchers, scientists, and professionals in drug development who encounter challenges in purifying this important class of N-heterocyclic compounds. The inherent basicity and polarity of the pyrazolo[3,4-b]pyridine scaffold can lead to common chromatographic issues such as peak tailing, poor resolution, and irreversible adsorption onto the stationary phase.[1] This resource provides in-depth, experience-driven troubleshooting advice and frequently asked questions (FAQs) to help you optimize your purification workflows.

Section 1: Troubleshooting Common Purification Issues

This section addresses specific problems you may encounter during the chromatographic purification of pyrazolo[3,4-b]pyridines and offers systematic solutions.

Issue 1: Pronounced Peak Tailing in Normal-Phase Chromatography

Q: I'm observing significant peak tailing for my pyrazolo[3,4-b]pyridine derivative on a silica gel column, which is compromising my fraction purity. What is the underlying cause and how can I fix it?

A: Peak tailing is a frequent challenge when purifying basic compounds like pyrazolo[3,4-b]pyridines on silica gel.[2][3] The primary cause is the interaction between the basic nitrogen atoms in your compound and the acidic silanol groups (Si-OH) on the silica surface.[1][3] This leads to secondary, non-ideal retention mechanisms, causing the peak to tail.[4][5]

To mitigate this, you need to suppress these unwanted interactions. Here is a systematic approach:

Step-by-Step Protocol for Reducing Peak Tailing:

  • Introduce a Basic Modifier: The most effective strategy is to add a small amount of a basic modifier to your mobile phase.[6]

    • Triethylamine (TEA): Start by adding 0.1-1% (v/v) of triethylamine to your eluent system (e.g., hexane/ethyl acetate).[6][7] The TEA will preferentially interact with the acidic silanol groups, effectively "masking" them from your basic analyte.[7][8]

    • Ammonia in Methanol: For more polar solvent systems, a 1-2% solution of ammonia in methanol can be used as a component of the mobile phase.

  • Solvent System Optimization:

    • Begin by developing your method with Thin Layer Chromatography (TLC). A good starting point for many pyrazolo[3,4-b]pyridine derivatives is a gradient of hexane and ethyl acetate.[9]

    • If streaking is observed on the TLC plate, it's a strong indicator that a basic modifier is needed in your column chromatography mobile phase.[6]

  • Consider an Alternative Stationary Phase:

    • Alumina: For particularly basic compounds, switching to a neutral or basic alumina stationary phase can be beneficial as it lacks the acidic silanol groups of silica.[6]

    • Deactivated Silica: Using an "end-capped" silica gel, where the residual silanol groups have been chemically treated to be less polar, can also improve peak shape.[2]

Issue 2: Poor Separation of Structurally Similar Analogs or Regioisomers

Q: My synthesis has produced several pyrazolo[3,4-b]pyridine regioisomers that are co-eluting. How can I improve the resolution?

A: Separating regioisomers is a common challenge in pyrazolo[3,4-b]pyridine synthesis.[9] Achieving good resolution requires optimizing the selectivity of your chromatographic system.

Strategies for Enhancing Resolution:

  • Solvent Selectivity Triangle: Think beyond the standard hexane/ethyl acetate system. The choice of eluent is critical for separating isomers.[9] Experiment with solvents from different selectivity groups. For instance, substitute ethyl acetate with dichloromethane (DCM) or methyl tert-butyl ether (MTBE) to alter the interactions between your analytes and the stationary phase.

  • Gradient Elution Optimization: A shallow gradient is often more effective than an isocratic elution for separating closely related compounds.[10][11] A shallow gradient increases the time the compounds spend interacting with the stationary phase, allowing for better separation.

  • Temperature as a Variable: In HPLC, adjusting the column temperature can sometimes influence selectivity. While less common in flash chromatography, it's a parameter to consider in more advanced purification setups.

Issue 3: The Compound Won't Elute from the Column or Shows Very Low Recovery

Q: My highly polar pyrazolo[3,4-b]pyridine derivative seems to be irreversibly stuck to the silica gel column. How can I elute it?

A: This issue, known as irreversible adsorption, happens when your compound is too polar for the chosen solvent system and binds very strongly to the silica.[6] It can also be an indication of on-column degradation.[12]

Troubleshooting Protocol for Non-Eluting Compounds:

  • Drastic Polarity Increase:

    • If your compound is not eluting with a standard solvent system, a significant increase in mobile phase polarity is necessary.[6]

    • A common powerful eluent for highly polar compounds is a mixture of dichloromethane, methanol, and a small amount of ammonia (e.g., 90:9:1 DCM:MeOH:NH4OH).

  • Test for On-Column Stability:

    • Before committing your entire batch to a column, perform a stability test. Spot your compound on a silica TLC plate, let it sit for an hour, and then develop the plate.[12] If a new spot appears or the original spot diminishes, your compound is likely degrading on the silica.

  • Switch to Reversed-Phase Chromatography:

    • For very polar pyrazolo[3,4-b]pyridines, reversed-phase chromatography is often a better choice.[1] Here, you use a non-polar stationary phase (like C18) and a polar mobile phase (e.g., water/acetonitrile or water/methanol).[1]

    • Mobile phase modifiers like formic acid or trifluoroacetic acid are often used in reversed-phase to improve peak shape.[13]

Workflow for Troubleshooting Non-Eluting Compounds

cluster_switch_phase Alternative Stationary Phases start Compound not eluting from silica column increase_polarity Increase mobile phase polarity (e.g., add MeOH, use DCM/MeOH/NH3) start->increase_polarity First step stability_test Perform 2D TLC stability test increase_polarity->stability_test If still no elution switch_phase Switch to a different stationary phase stability_test->switch_phase If degradation is observed alumina Neutral/Basic Alumina switch_phase->alumina reversed_phase Reversed-Phase (C18) switch_phase->reversed_phase

Caption: A decision tree for troubleshooting non-eluting compounds.

Section 2: Frequently Asked Questions (FAQs)

Q1: What is a good starting solvent system for TLC analysis of a novel pyrazolo[3,4-b]pyridine?

A1: A 1:1 mixture of hexane and ethyl acetate is a robust starting point.[9] Spot your crude reaction mixture on a TLC plate and develop it in this solvent system.

  • If the Rf value is too low (close to the baseline): Increase the polarity by increasing the proportion of ethyl acetate.

  • If the Rf value is too high (close to the solvent front): Decrease the polarity by increasing the proportion of hexane. The ideal Rf value for good separation on a column is typically between 0.2 and 0.4.[14]

Q2: How does the substitution pattern on the pyrazolo[3,4-b]pyridine core affect solvent system selection?

A2: The polarity of your molecule is heavily influenced by its substituents.

  • Non-polar groups (e.g., alkyl, phenyl) will make the compound less polar, requiring a less polar mobile phase (higher hexane content).

  • Polar groups (e.g., amino, hydroxyl, carboxyl) will increase polarity, necessitating a more polar mobile phase (higher ethyl acetate or even methanol content). The most common substitution pattern is 4,6-disubstituted, often with a methyl group at C3.[15]

Substituent TypeGeneral PolarityRecommended Starting Solvent System (Normal Phase)
Alkyl, ArylLow9:1 to 4:1 Hexane:Ethyl Acetate
Ether, EsterMedium4:1 to 1:1 Hexane:Ethyl Acetate
Amine, HydroxylHighEthyl Acetate, or DCM with 5-10% Methanol

Q3: When should I consider using Hydrophilic Interaction Liquid Chromatography (HILIC)?

A3: HILIC is an excellent option for highly polar pyrazolo[3,4-b]pyridine derivatives that are poorly retained in reversed-phase chromatography.[13][16] HILIC uses a polar stationary phase (similar to normal phase) but with a reversed-phase type eluent (high organic content with a small amount of aqueous solvent).[13][16] This technique is particularly useful for separating polar compounds.[16][17]

Q4: Can I use mixed-mode chromatography for complex mixtures?

A4: Yes, mixed-mode chromatography can be a powerful tool. It utilizes stationary phases that have both reversed-phase and ion-exchange characteristics.[17][18][19] This allows for the simultaneous separation of compounds with a wide range of polarities and charge states, which can be very beneficial for complex reaction mixtures containing both starting materials, byproducts, and the target pyrazolo[3,4-b]pyridine.[17][18]

Systematic Approach to Solvent System Optimization

start Start: Crude Pyrazolo[3,4-b]pyridine Mixture tlc 1. TLC Screening (e.g., 1:1 Hexane:EtOAc) start->tlc rf_check 2. Analyze Rf Value tlc->rf_check low_rf Rf too low (<0.2) rf_check->low_rf Low high_rf Rf too high (>0.5) rf_check->high_rf High good_rf Good Rf (0.2-0.4) rf_check->good_rf Good increase_polarity Increase Eluent Polarity (More EtOAc or add MeOH) low_rf->increase_polarity decrease_polarity Decrease Eluent Polarity (More Hexane) high_rf->decrease_polarity column_chrom 3. Column Chromatography (Use optimized solvent system) good_rf->column_chrom increase_polarity->tlc decrease_polarity->tlc tailing_check 4. Check for Peak Tailing column_chrom->tailing_check no_tailing Symmetrical Peaks tailing_check->no_tailing No tailing Peak Tailing Observed tailing_check->tailing Yes purified_product End: Purified Product no_tailing->purified_product add_modifier Add Basic Modifier (0.1-1% TEA) tailing->add_modifier add_modifier->column_chrom

Sources

Validation & Comparative

A Comparative Analysis of the Biological Activity of 4,6-Dichloro-1H-pyrazolo[3,4-b]pyridine and Other Privileged Scaffolds in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the relentless pursuit of novel therapeutic agents hinges on the exploration and strategic utilization of privileged scaffolds. These molecular frameworks serve as the foundation for the development of potent and selective modulators of biological targets. Among these, the 1H-pyrazolo[3,4-b]pyridine core has garnered significant attention, demonstrating a remarkable breadth of biological activities. This guide provides an in-depth comparative analysis of the 4,6-dichloro-1H-pyrazolo[3,4-b]pyridine scaffold against other prominent heterocyclic systems, namely pyrazolo[3,4-d]pyrimidines, imidazo[1,2-a]pyridines, and purine analogues. Through an objective lens, we will dissect their biological activities, delve into their structure-activity relationships (SAR), and provide practical experimental protocols to empower researchers in their quest for next-generation therapeutics.

The Rise of Pyrazolo[3,4-b]pyridines: A Privileged Scaffold

The 1H-pyrazolo[3,4-b]pyridine system, a bioisostere of purine, has emerged as a versatile scaffold in drug discovery. Its unique electronic properties and structural features allow it to interact with a wide array of biological targets, leading to a diverse range of pharmacological effects.[1] This scaffold has been successfully incorporated into molecules exhibiting anticancer, anti-inflammatory, antiviral, and neuroprotective properties.[2][3] The dichlorination at the 4 and 6 positions of the pyridine ring further modulates the electronic and steric properties of the core, often enhancing binding affinity and cellular activity.

Comparative Scaffolds: Structural and Biological Diversity

To provide a comprehensive perspective, we will compare the 4,6-dichloro-1H-pyrazolo[3,4-b]pyridine scaffold with three other key heterocyclic systems that are frequently employed in medicinal chemistry:

  • Pyrazolo[3,4-d]pyrimidines: Also a purine isostere, this scaffold is a cornerstone in the development of kinase inhibitors.[4] Its nitrogen arrangement facilitates crucial hydrogen bonding interactions within the ATP-binding pocket of various kinases.

  • Imidazo[1,2-a]pyridines: This fused heterocyclic system is another privileged scaffold known for its broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[5][6]

  • Purine Analogues: As the natural template for many biological interactions, purine analogues have a long history in chemotherapy and antiviral therapy, acting as antimetabolites that interfere with nucleic acid synthesis.[7]

The structural diversity of these scaffolds is a key determinant of their distinct biological profiles.

Scaffolds A 4,6-Dichloro-1H-pyrazolo[3,4-b]pyridine B Pyrazolo[3,4-d]pyrimidine A->B Isosteric Relationship D Purine A->D Bioisostere B->D Bioisostere C Imidazo[1,2-a]pyridine C->A Structural Analog (Fused Pyridine)

Figure 1: Structural relationships between the compared scaffolds.

Head-to-Head Comparison of Biological Activities

A direct comparison of the biological activities of these scaffolds reveals both overlapping and distinct therapeutic potential. The following sections and tables summarize the available data, with a focus on anticancer and kinase inhibitory activities. It is crucial to note that a direct comparison of IC50 values across different studies can be challenging due to variations in experimental conditions.

Anticancer Activity

All four scaffolds have been extensively investigated for their anticancer properties, demonstrating efficacy against a range of cancer cell lines.

Table 1: Comparative Anticancer Activity (IC50 values in µM)

Scaffold DerivativeCancer Cell LineIC50 (µM)Reference
4,6-Dichloro-1H-pyrazolo[3,4-b]pyridine Analog HeLa (Cervical)5.0 - 6.0[8]
MCF-7 (Breast)8.0[8]
Pyrazolo[3,4-d]pyrimidine Derivative NCI-60 Panel2.53 - 9.63[8]
Imidazo[1,2-a]pyridine Derivative (IP-5) HCC1937 (Breast)45[1][9]
Imidazo[1,2-a]pyridine Derivative (IP-6) HCC1937 (Breast)47.7[1][9]
Purine Analog (Mercaptopurine) VariesVaries[7]

The data suggests that derivatives of both pyrazolo[3,4-b]pyridines and pyrazolo[3,4-d]pyrimidines can exhibit potent anticancer activity in the low micromolar range. While some imidazo[1,2-a]pyridine derivatives show activity, the reported IC50 values in this specific study are higher.

Kinase Inhibitory Activity

The purine-like structure of pyrazolopyridines and pyrazolopyrimidines makes them particularly well-suited for targeting the ATP-binding site of kinases.

Table 2: Comparative Kinase Inhibitory Activity (IC50 values in nM)

Scaffold DerivativeTarget KinaseIC50 (nM)Reference
1H-Pyrazolo[3,4-b]pyridine Derivative (10g) ALK-L1196M<0.5[10]
1H-Pyrazolo[3,4-b]pyridine Derivative (15y) TBK10.2[3]
Pyrazolo[3,4-d]pyrimidine (Sapanisertib) mTOR1.4 (Ki)[4]
Imidazo[1,2-a]pyrazine (Entospletinib) SYK16.5[4]
Purine Analog (Roscovitine) CDK240[7]

Derivatives of 1H-pyrazolo[3,4-b]pyridine have demonstrated exceptional potency as kinase inhibitors, with IC50 values in the sub-nanomolar range for specific targets like ALK mutants and TBK1.[3][10] Pyrazolo[3,4-d]pyrimidines also exhibit potent kinase inhibition, as exemplified by the mTOR inhibitor Sapanisertib.[4]

Structure-Activity Relationship (SAR) Insights

The biological activity of these scaffolds is highly dependent on the nature and position of their substituents.

  • 4,6-Dichloro-1H-pyrazolo[3,4-b]pyridine: The chlorine atoms at positions 4 and 6 act as key handles for further chemical modification through nucleophilic substitution reactions. This allows for the introduction of various side chains to optimize potency and selectivity. The electron-withdrawing nature of the chlorine atoms can also influence the overall electronic properties of the scaffold, potentially enhancing interactions with biological targets.

  • Pyrazolo[3,4-d]pyrimidine: The SAR of this scaffold is well-established, particularly for kinase inhibitors. Substitutions at the 1, 4, and 6 positions are crucial for modulating potency and selectivity. For instance, in many EGFR inhibitors, a specific substitution pattern at the 4-position is critical for potent activity.[11]

  • Imidazo[1,2-a]pyridine: The SAR of this scaffold is diverse and target-dependent. For anticancer activity, substitutions at the 2, 3, and 6 positions have been shown to be important for modulating cytotoxicity and the mechanism of action.[5]

  • Purine Analogues: The biological activity of purine analogues is exquisitely sensitive to modifications of the purine ring and the attached sugar moiety (in the case of nucleoside analogues). These modifications can affect their recognition by cellular enzymes and their incorporation into DNA or RNA.

Experimental Protocols: A Guide for Practical Application

To facilitate further research and comparative studies, this section provides standardized protocols for key in vitro assays.

Kinase Inhibition Assay (FRET-based)

This protocol is a common method for determining the inhibitory activity of compounds against a specific kinase.

Materials:

  • Kinase of interest

  • Fluorescently labeled substrate peptide

  • ATP

  • Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

  • Test compounds

  • 384-well plates

  • Plate reader capable of measuring fluorescence resonance energy transfer (FRET)

Procedure:

  • Prepare a serial dilution of the test compounds in DMSO.

  • In a 384-well plate, add the assay buffer, kinase, and the test compound at various concentrations.

  • Initiate the kinase reaction by adding a mixture of the fluorescently labeled substrate peptide and ATP.

  • Incubate the plate at room temperature for a specified period (e.g., 60 minutes).

  • Stop the reaction by adding a stop solution (e.g., EDTA).

  • Read the plate on a FRET-capable plate reader to determine the extent of substrate phosphorylation.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Kinase_Assay A Prepare Reagents (Kinase, Substrate, ATP, Compound) B Dispense into 384-well Plate A->B C Incubate at Room Temperature B->C D Stop Reaction C->D E Read FRET Signal D->E F Data Analysis (IC50 determination) E->F

Figure 2: Workflow for a FRET-based kinase inhibition assay.
Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability.

Materials:

  • Cancer cell line of interest

  • Cell culture medium and supplements

  • 96-well plates

  • Test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds and a vehicle control (e.g., DMSO).

  • Incubate the plate for a specified period (e.g., 48-72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Read the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

MTT_Assay A Seed Cells in 96-well Plate B Treat with Compounds A->B C Incubate (48-72h) B->C D Add MTT Reagent C->D E Incubate (2-4h) D->E F Solubilize Formazan E->F G Read Absorbance F->G H Calculate IC50 G->H

Figure 3: Step-by-step workflow for an MTT cell viability assay.

Conclusion and Future Directions

This comparative guide underscores the immense potential of the 4,6-dichloro-1H-pyrazolo[3,4-b]pyridine scaffold as a privileged core in drug discovery. Its synthetic tractability and the diverse biological activities of its derivatives make it a highly attractive starting point for the development of novel therapeutics, particularly in the realms of oncology and kinase inhibition.

While direct, head-to-head comparative studies with other scaffolds under identical conditions are somewhat limited, the available data strongly suggests that the pyrazolo[3,4-b]pyridine core, especially when appropriately substituted, can yield compounds with potencies that are on par with or even exceed those derived from other well-established heterocyclic systems. The dichlorination at the 4 and 6 positions provides a strategic advantage for library synthesis and SAR exploration.

Future research should focus on systematic comparative studies to delineate the subtle yet significant differences in the biological profiles of these scaffolds. A deeper understanding of how the scaffold architecture influences target selectivity, pharmacokinetic properties, and off-target effects will be crucial for the rational design of next-generation drugs. The experimental protocols provided herein offer a starting point for such endeavors, empowering researchers to contribute to the ever-evolving field of medicinal chemistry.

References

  • Synthesis of 4, 6-dichloro-1H-pyrazolo [3, 4-d] pyrimidine. Clausius Scientific Press. [Link]
  • Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity. National Center for Biotechnology Information. [Link]
  • Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as potent ALK-L1196M inhibitors. National Center for Biotechnology Information. [Link]
  • Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. National Center for Biotechnology Information. [Link]
  • Imidazo[1,2-a]pyridine Based Compounds: The Hopeful Anti-Cancer Therapy Review Article. Systematic Reviews in Pharmacy. [Link]
  • Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. National Center for Biotechnology Information. [Link]
  • Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. National Center for Biotechnology Information. [Link]
  • The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. National Center for Biotechnology Information. [Link]
  • New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors. Royal Society of Chemistry. [Link]
  • Discovery of New 1,4,6-Trisubstituted-1H-pyrazolo[3,4-b]pyridines with Anti-Tumor Efficacy in Mouse Model of Breast Cancer. Semantic Scholar. [Link]
  • The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. National Center for Biotechnology Information. [Link]
  • Design, Synthesis, and Anticancer Screening for Repurposed Pyrazolo[3,4-d]pyrimidine Derivatives on Four Mammalian Cancer Cell Lines. National Center for Biotechnology Information. [Link]
  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. MDPI. [Link]
  • New imidazo[1,2-b]pyrazoles as anticancer agents: Synthesis, biological evaluation and structure activity relationship analysis. ResearchGate. [Link]
  • Discovery of Substituted 1H-Pyrazolo[3,4-b]pyridine Derivatives as Potent and Selective FGFR Kinase Inhibitors. National Center for Biotechnology Information. [Link]
  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. MDPI. [Link]
  • Novel purine and pyrazolo[3,4-d]pyrimidine inhibitors of PI3 kinase-alpha: Hit to lead studies. National Center for Biotechnology Information. [Link]
  • Purine analogues as kinase inhibitors: A review. Taipei Medical University. [Link]
  • The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. National Center for Biotechnology Information. [Link]
  • Comparative study between the anti-P. falciparum activity of triazolopyrimidine, pyrazolopyrimidine and quinoline derivatives and the identification of new PfDHODH inhibitors. National Center for Biotechnology Information. [Link]
  • 2,3-Diaryl-3H-imidazo[4,5-b]pyridine derivatives as potential anticancer and anti-inflammatory agents. National Center for Biotechnology Information. [Link]
  • Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines. MDPI. [Link]
  • Pyrazolopyrimidines: Synthesis, Chemical Reactions and Biological Activity. ResearchGate. [Link]
  • (PDF) Synthesis of 3H-imidazo[4,5-b] pyridine with evaluation of their anticancer and antimicrobial activity. ResearchGate. [Link]
  • Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. National Center for Biotechnology Information. [Link]
  • Biological activity of some pyrazolopyrimidines and drugs having benzenesulfone moiety. ResearchGate. [Link]

Sources

A Comparative Guide to the Synthetic Routes of 4,6-Dichloro-1H-pyrazolo[3,4-b]pyridine: A Medicinal Chemistry Keystone

Author: BenchChem Technical Support Team. Date: February 2026

The fused heterocyclic scaffold, 4,6-dichloro-1H-pyrazolo[3,4-b]pyridine, represents a critical building block in modern medicinal chemistry. Its structural resemblance to purine has made it a privileged core for the development of a wide array of kinase inhibitors and other therapeutic agents. The strategic placement of two reactive chlorine atoms at the 4 and 6 positions allows for selective functionalization, making it a versatile intermediate for creating libraries of potential drug candidates. This guide provides a comparative analysis of the most prevalent synthetic strategies for obtaining this valuable compound, offering insights into the underlying chemical principles and practical considerations for laboratory and process chemistry.

Introduction to the Synthetic Challenge

The synthesis of 4,6-dichloro-1H-pyrazolo[3,4-b]pyridine primarily revolves around two logical retrosynthetic disconnections: either constructing the pyridine ring onto a pre-formed pyrazole core or, alternatively, forming the pyrazole ring from a suitably substituted pyridine precursor. The efficiency, scalability, and cost-effectiveness of these routes can vary significantly, influencing the choice of strategy in both academic and industrial settings. This guide will dissect two primary synthetic pathways, providing a detailed comparison to aid researchers in selecting the optimal route for their specific needs.

Route 1: The Cyclocondensation-Chlorination Pathway

This is arguably the most common and well-established route for the synthesis of 4,6-dichloro-1H-pyrazolo[3,4-b]pyridine. It is a two-step process that begins with the construction of the dihydroxy pyrazolopyridine core, followed by a robust chlorination step.

Step 1: Synthesis of 1H-Pyrazolo[3,4-b]pyridine-4,6(5H,7H)-dione

The initial step involves the cyclocondensation of a 3-aminopyrazole derivative with a malonic acid equivalent. A common and cost-effective starting material is 3-amino-1H-pyrazole-4-carboxamide. The reaction with diethyl malonate, typically under basic conditions or at elevated temperatures, leads to the formation of the fused bicyclic system, 1H-pyrazolo[3,4-b]pyridine-4,6(5H,7H)-dione.

The causality behind this reaction lies in the nucleophilic nature of the amino group of the pyrazole, which attacks one of the electrophilic carbonyl carbons of diethyl malonate. This is followed by an intramolecular condensation, where the amide nitrogen attacks the second ester group, leading to the elimination of two molecules of ethanol and the formation of the stable, fused heterocyclic dione.

Step 2: Chlorination of the Dione Intermediate

The second step is a dehydration and chlorination reaction, most commonly achieved using phosphorus oxychloride (POCl₃), often with a catalytic amount of a tertiary amine or dimethylformamide (DMF). The dihydroxy (dione) tautomer is converted to the dichloro derivative by the action of POCl₃. This reaction proceeds via the formation of a reactive phosphoryl intermediate, which is then displaced by chloride ions. Refluxing in neat POCl₃ is a standard and effective procedure for this transformation[1].

G cluster_0 Route 1: Cyclocondensation-Chlorination 3-Amino-1H-pyrazole-4-carboxamide 3-Amino-1H-pyrazole-4-carboxamide Diethyl Malonate Diethyl Malonate 1H-Pyrazolo[3,4-b]pyridine-4,6(5H,7H)-dione 1H-Pyrazolo[3,4-b]pyridine-4,6(5H,7H)-dione 4,6-Dichloro-1H-pyrazolo[3,4-b]pyridine 4,6-Dichloro-1H-pyrazolo[3,4-b]pyridine

Route 2: The Pyrazole Annulation Pathway

An alternative strategy involves building the pyrazole ring onto a pre-existing, appropriately substituted dichloropyridine. This route offers a different set of challenges and advantages, primarily related to the synthesis of the starting pyridine material.

Step 1: Synthesis of 2,4-Dichloro-5-formylpyridine

The key starting material for this route is 2,4-dichloro-5-formylpyridine. The synthesis of this intermediate can be a multi-step process, often starting from more readily available pyridine derivatives. The introduction of the formyl group at the 5-position, flanked by two chloro-substituents, is a non-trivial synthetic step and can impact the overall efficiency of this route.

Step 2: Cyclization with Hydrazine

The final step in this pathway is the reaction of 2,4-dichloro-5-formylpyridine with hydrazine hydrate. The reaction proceeds through the formation of a hydrazone intermediate by the reaction of hydrazine with the aldehyde group. This is followed by an intramolecular nucleophilic aromatic substitution (SNA_r), where the terminal nitrogen of the hydrazone displaces the chlorine atom at the 4-position of the pyridine ring, leading to the formation of the fused pyrazole ring and yielding the final product, 4,6-dichloro-1H-pyrazolo[3,4-b]pyridine. This type of reaction is analogous to the synthesis of pyrazolo[3,4-b]quinolines from 2-chloro-3-formylquinolines[2].

G cluster_1 Route 2: Pyrazole Annulation Pyridine Derivative Pyridine Derivative 2,4-Dichloro-5-formylpyridine 2,4-Dichloro-5-formylpyridine Hydrazine Hydrate Hydrazine Hydrate 4,6-Dichloro-1H-pyrazolo[3,4-b]pyridine 4,6-Dichloro-1H-pyrazolo[3,4-b]pyridine

Comparative Analysis

ParameterRoute 1: Cyclocondensation-ChlorinationRoute 2: Pyrazole Annulation
Starting Materials 3-Amino-1H-pyrazole-4-carboxamide, Diethyl MalonateSubstituted Pyridine, Hydrazine Hydrate
Availability of Precursors Readily available and relatively inexpensive.The synthesis of 2,4-dichloro-5-formylpyridine can be complex and may require multiple steps from simpler pyridine precursors.
Number of Steps Typically 2 steps from the aminopyrazole.Can be more than 2 steps, depending on the synthesis of the dichloropyridine intermediate.
Reaction Conditions Step 1 may require high temperatures or basic conditions. Step 2 involves refluxing in neat POCl₃, which is a harsh reagent.The final cyclization step is generally straightforward, but the synthesis of the precursor may involve more varied and potentially sensitive reactions.
Yield & Purity Generally provides good to high yields for both steps. The final product can often be purified by recrystallization.The overall yield is highly dependent on the efficiency of the synthesis of the dichloropyridine intermediate. The final cyclization is typically high-yielding.
Scalability This route is well-established and has been scaled up for industrial production of related compounds.Scalability is contingent on a robust and scalable synthesis of the key dichloropyridine intermediate.
Safety & Environmental POCl₃ is a highly corrosive and water-reactive reagent, requiring careful handling and work-up procedures.The use of hydrazine hydrate requires caution as it is a toxic and potentially explosive compound. The synthesis of the pyridine precursor may involve various hazardous reagents.

Experimental Protocols

Protocol for Route 1: Cyclocondensation-Chlorination

Step 1: Synthesis of 1H-Pyrazolo[3,4-b]pyridine-4,6(5H,7H)-dione

  • To a round-bottom flask, add 3-amino-1H-pyrazole-4-carboxamide (1.0 eq) and diethyl malonate (1.2 eq).

  • Add a solution of sodium ethoxide in ethanol (2.0 eq) and heat the mixture to reflux for 6-8 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and acidify with a mineral acid (e.g., HCl) to precipitate the product.

  • Filter the solid, wash with water and ethanol, and dry under vacuum to obtain the desired dione.

Step 2: Synthesis of 4,6-Dichloro-1H-pyrazolo[3,4-b]pyridine

  • In a fume hood, carefully add 1H-pyrazolo[3,4-b]pyridine-4,6(5H,7H)-dione (1.0 eq) to an excess of phosphorus oxychloride (POCl₃, 10-15 eq).

  • Add a catalytic amount of DMF (0.1 eq) and heat the mixture to reflux for 4-6 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

  • Neutralize the aqueous solution with a base (e.g., NaHCO₃ or NaOH solution) until the product precipitates.

  • Filter the solid, wash thoroughly with water, and dry. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or acetonitrile).

Protocol for Route 2: Pyrazole Annulation

Step 1: Synthesis of 2,4-Dichloro-5-formylpyridine (Conceptual)

Step 2: Synthesis of 4,6-Dichloro-1H-pyrazolo[3,4-b]pyridine

  • Dissolve 2,4-dichloro-5-formylpyridine (1.0 eq) in a suitable solvent such as ethanol or acetic acid.

  • Add hydrazine hydrate (1.1 eq) dropwise at room temperature.

  • Heat the reaction mixture to reflux for 2-4 hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • The crude product can be purified by column chromatography or recrystallization.

Conclusion

For the synthesis of 4,6-dichloro-1H-pyrazolo[3,4-b]pyridine, the Cyclocondensation-Chlorination Pathway (Route 1) is the more established, reliable, and likely more scalable method. Its advantages lie in the use of readily available starting materials and a straightforward two-step process that generally provides good yields. The primary drawback is the use of hazardous reagents like POCl₃, which requires appropriate safety precautions.

The Pyrazole Annulation Pathway (Route 2) presents a chemically sound alternative. However, its practicality is heavily dependent on the availability and synthesis of the key 2,4-dichloro-5-formylpyridine intermediate. While the final cyclization step is efficient, the overall route may be longer and less cost-effective for large-scale production unless a highly optimized synthesis for the pyridine precursor is developed.

Ultimately, the choice of synthetic route will depend on the specific requirements of the research or production campaign, including scale, cost, available starting materials, and safety infrastructure. For most laboratory-scale syntheses and for process development, Route 1 remains the recommended and most validated approach.

References

  • Synthesis of Pyrazolo[3,4-b]pyridine Derivatives and Their In-Vitro and In-Silico Antidiabetic Activities. (2024). PubMed. [Link]

  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. (2022). Universitat Ramon Llull. [Link]

  • New one-pot synthesis of 4-arylpyrazolo[3,4-b]pyridin-6-ones based on 5-aminopyrazoles and azlactones. (n.d.). Beilstein Archives. [Link]

  • Preparation method for 4-pyridinecarboxaldehyde. (2017).
  • Synthesis of Pyrazolo[3,4‐b]pyridin‐6‐ones. (2021). ResearchGate. [Link]

  • 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research. (2022). MDPI. [Link]

  • Synthesis of 4, 6-dichloro-1H-pyrazolo [3, 4-d] pyrimidine. (2020). Clausius Scientific Press. [Link]

  • Synthesis of (b) 4-Chloro-1-ethyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine. (n.d.). PrepChem.com. [Link]

  • One-step, facile synthesis of pyrazolopyridines and tetrahydropyrazolopyridines through disproportionation of initially formed pyrazolo Hantzsch dihydropyridine. (2009). Arkivoc. [Link]

  • Synthesis of new 1H-pyrazolo[3,4-b]pyridine derivatives. (2006). ResearchGate. [Link]

  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. (2022). PubMed Central. [Link]

  • Malonates in Cyclocondensation Reactions. (2001). PubMed Central. [Link]

  • Novel method for preparing 3-aminopyrazole-4-formamide hemi-sulfate. (2018). Patsnap. [Link]

  • Method for preparing 3-amino-4-formamido pyrazole hemisulphate. (2015).
  • RECENT ADVANCES IN AMINOPYRAZOLES SYNTHESIS AND FUNCTIONALIZATION. (n.d.). HAL Open Science. [Link]

  • Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. (2018). Beilstein Journals. [Link]

Sources

A Senior Application Scientist's Guide to Catalyst Selection for Suzuki Coupling with 4,6-Dichloro-1H-pyrazolo[3,4-b]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the pyrazolo[3,4-b]pyridine scaffold is a cornerstone of medicinal chemistry, forming the core of numerous potent therapeutic agents.[1] The functionalization of this privileged heterocycle, particularly at the 4 and 6 positions, is frequently achieved through the robust and versatile Suzuki-Miyaura cross-coupling reaction. However, the electron-deficient nature of the 4,6-dichloro-1H-pyrazolo[3,4-b]pyridine substrate presents unique challenges, making the choice of catalyst a critical determinant of reaction success. This guide provides an in-depth comparison of various palladium catalyst systems for this specific application, supported by experimental insights from the literature, to empower you in making informed decisions for your synthetic campaigns.

The Suzuki-Miyaura Coupling: A Primer

The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound (typically a boronic acid or ester) and an organic halide or triflate.[2] Its popularity stems from its broad functional group tolerance, mild reaction conditions, and the commercial availability of a vast array of boronic acids.[2] The catalytic cycle, illustrated below, generally involves three key steps: oxidative addition of the palladium(0) catalyst to the organic halide, transmetalation with the boronate complex, and reductive elimination to yield the coupled product and regenerate the active palladium(0) species.

Suzuki_Coupling_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-X Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation [R-B(OR)3]- Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) Transmetalation->Ar-Pd(II)-R(L2) - X- Reductive Elimination Reductive Elimination Ar-Pd(II)-R(L2)->Reductive Elimination Reductive Elimination->Pd(0)L2 Ar-R Ar-R Reductive Elimination->Ar-R

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Catalyst System Comparison for Dichlorinated Pyrazolopyridines

The efficacy of a catalyst system in the Suzuki coupling of 4,6-dichloro-1H-pyrazolo[3,4-b]pyridine is a multifactorial equation involving the palladium source, the nature of the ancillary ligand, the base, and the solvent. Due to the electron-withdrawing nature of the pyrazolopyridine core and the two chlorine atoms, the oxidative addition step can be challenging, and the nitrogen atoms in the heterocycle can potentially coordinate to the palladium center and inhibit catalysis.[3]

Traditional Phosphine Ligand-Based Catalysts

Catalysts based on simple triarylphosphines, such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), are often the first choice due to their commercial availability and ease of handling. For the Suzuki coupling of 5-(4-bromophenyl)-4,6-dichloropyrimidine, a closely related substrate, Pd(PPh₃)₄ was found to be effective, affording moderate to good yields.[3] However, the reaction required a relatively high catalyst loading (5 mol%) and elevated temperatures (70-80 °C).[3]

In a study on the sequential Suzuki coupling of 6-chloro-3-iodo-1-(4-methoxybenzyl)-1H-pyrazolo[3,4-b]pyridine, the use of PPh₃ as a ligand with Pd(OAc)₂ resulted in an inferior yield (69%) compared to more sophisticated ligands.[2] This suggests that while traditional phosphine ligands can effect the desired transformation, they may not be the most efficient choice for dichlorinated pyrazolopyridines, often requiring harsher conditions and higher catalyst loadings.

Buchwald-Type Ligands: The Power of Bulk and Electron-Richness

The development of bulky, electron-rich phosphine ligands, often referred to as Buchwald ligands (e.g., SPhos, XPhos), has revolutionized palladium-catalyzed cross-coupling reactions, particularly for challenging substrates like heteroaryl chlorides.[4] These ligands facilitate the oxidative addition step and promote the reductive elimination, leading to higher turnover numbers and milder reaction conditions.

For the Suzuki coupling of electron-deficient aryl chlorides, catalyst systems employing ligands like XPhos have demonstrated high efficacy, with reactions proceeding in excellent yields (56-96%) under relatively mild conditions.[4] While specific data for 4,6-dichloro-1H-pyrazolo[3,4-b]pyridine with Buchwald ligands is scarce, their proven track record with other challenging heteroaryl chlorides makes them a highly promising option. It is reasonable to extrapolate that a catalyst system composed of a palladium precursor like Pd(OAc)₂ or a pre-catalyst such as XPhos-Pd-G2, in combination with a suitable Buchwald ligand, would offer superior performance over traditional phosphine-based systems.

N-Heterocyclic Carbene (NHC) Ligands

N-Heterocyclic carbenes (NHCs) have emerged as another powerful class of ligands for palladium-catalyzed cross-coupling reactions. Their strong σ-donating ability and steric bulk often lead to highly stable and active catalysts. For the Suzuki coupling of dichloropyridines, NHC ligands have been shown to influence site-selectivity, highlighting their potential for controlling reactivity in polyhalogenated systems.

A Note on Heterogeneous Catalysts

For applications where catalyst removal and recycling are critical, heterogeneous palladium catalysts, such as palladium on carbon (Pd/C), offer a practical alternative. Studies have shown that 3% Pd/C can be an efficient and reusable catalyst for Suzuki reactions of aryl halides.[5] However, the activity of heterogeneous catalysts can be lower than their homogeneous counterparts, and leaching of palladium into the solution can sometimes be an issue.

Data Summary: A Comparative Overview

The following table summarizes the performance of different catalyst systems for the Suzuki coupling of substrates structurally related to 4,6-dichloro-1H-pyrazolo[3,4-b]pyridine. This data, while not for the exact target molecule, provides a strong basis for catalyst selection.

Catalyst SystemSubstrateBoronic AcidBaseSolventTemp (°C)Yield (%)Reference
Pd(PPh₃)₄ (5 mol%)5-(4-bromophenyl)-4,6-dichloropyrimidineVarious aryl boronic acidsK₃PO₄1,4-Dioxane70-8040-60[3]
Pd(OAc)₂ (5 mol%) / dppf (5 mol%)6-chloro-3-iodo-1-(4-methoxybenzyl)-1H-pyrazolo[3,4-b]pyridinePhenylboronic acidCs₂CO₃1,4-Dioxane/H₂O (3:1)6093[2]
Pd(OAc)₂ (5 mol%) / PPh₃ (5 mol%)6-chloro-3-iodo-1-(4-methoxybenzyl)-1H-pyrazolo[3,4-b]pyridinePhenylboronic acidCs₂CO₃1,4-Dioxane/H₂O (3:1)6069[2]
XPhos-Pd-G2 (0.5 mol%) / XPhos (0.5 mol%)Electron-deficient aryl chloridesVarious aryl boronic acidsNot specifiedNot specifiedRoom Temp56-96[4]

Experimental Protocols: A Starting Point for Your Research

Based on the most successful conditions reported for similar substrates, the following protocols can serve as a robust starting point for the Suzuki coupling of 4,6-dichloro-1H-pyrazolo[3,4-b]pyridine.

Protocol 1: Pd(OAc)₂/dppf Catalyst System

This protocol is adapted from the high-yielding conditions reported by Urvashi et al. for a related pyrazolopyridine derivative.[2]

Protocol_1 cluster_0 Reaction Setup cluster_1 Reaction Conditions cluster_2 Workup and Purification Reactants 4,6-dichloro-1H-pyrazolo[3,4-b]pyridine (1 equiv) Arylboronic acid (1.2 equiv) Cs₂CO₃ (2 equiv) Catalyst Pd(OAc)₂ (5 mol%) dppf (5 mol%) Reactants->Catalyst Solvent 1,4-Dioxane/H₂O (3:1) Catalyst->Solvent Heating Heat to 60-80 °C Stirring Stir under inert atmosphere (e.g., N₂ or Ar) Heating->Stirring Monitoring Monitor by TLC or LC-MS Stirring->Monitoring Quenching Cool to room temperature and quench with water Extraction Extract with an organic solvent (e.g., EtOAc or CH₂Cl₂) Quenching->Extraction Purification Dry organic layer, concentrate, and purify by column chromatography Extraction->Purification Reaction Setup Reaction Setup Reaction Conditions Reaction Conditions Reaction Setup->Reaction Conditions Workup and Purification Workup and Purification Reaction Conditions->Workup and Purification

Caption: Experimental workflow for Suzuki coupling using a Pd(OAc)₂/dppf catalyst system.

Step-by-Step Methodology:

  • To a reaction vessel, add 4,6-dichloro-1H-pyrazolo[3,4-b]pyridine (1.0 equiv), the desired arylboronic acid (1.2 equiv), and cesium carbonate (Cs₂CO₃, 2.0 equiv).

  • Add palladium(II) acetate (Pd(OAc)₂, 0.05 equiv) and 1,1'-bis(diphenylphosphino)ferrocene (dppf, 0.05 equiv).

  • Add a 3:1 mixture of 1,4-dioxane and water.

  • Degas the reaction mixture by bubbling nitrogen or argon through the solution for 15-20 minutes.

  • Heat the reaction to 60-80 °C and stir under an inert atmosphere.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and add water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Buchwald Ligand-Based Catalyst System (Recommended for Higher Efficacy)

This generalized protocol is based on the high efficiency of Buchwald-type ligands for challenging Suzuki couplings.[4]

Protocol_2 cluster_0 Reaction Setup cluster_1 Reaction Conditions cluster_2 Workup and Purification Reactants 4,6-dichloro-1H-pyrazolo[3,4-b]pyridine (1 equiv) Arylboronic acid (1.2 equiv) K₃PO₄ or Cs₂CO₃ (2 equiv) Pre-catalyst XPhos-Pd-G2 or similar (0.5-2 mol%) Reactants->Pre-catalyst Solvent Anhydrous solvent (e.g., Toluene, Dioxane, or THF) Pre-catalyst->Solvent Heating Heat to room temperature to 100 °C Stirring Stir under inert atmosphere (e.g., N₂ or Ar) Heating->Stirring Monitoring Monitor by TLC or LC-MS Stirring->Monitoring Quenching Cool to room temperature and quench with water Extraction Extract with an organic solvent (e.g., EtOAc or CH₂Cl₂) Quenching->Extraction Purification Dry organic layer, concentrate, and purify by column chromatography Extraction->Purification Reaction Setup Reaction Setup Reaction Conditions Reaction Conditions Reaction Setup->Reaction Conditions Workup and Purification Workup and Purification Reaction Conditions->Workup and Purification

Caption: Experimental workflow for Suzuki coupling using a Buchwald ligand-based pre-catalyst.

Step-by-Step Methodology:

  • In a glovebox or under an inert atmosphere, add 4,6-dichloro-1H-pyrazolo[3,4-b]pyridine (1.0 equiv), the arylboronic acid (1.2 equiv), and a suitable base such as potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃, 2.0 equiv) to a dry reaction vessel.

  • Add a Buchwald pre-catalyst such as XPhos-Pd-G2 (0.005-0.02 equiv).

  • Add an anhydrous solvent such as toluene, 1,4-dioxane, or tetrahydrofuran (THF).

  • Seal the vessel and stir the reaction at a temperature ranging from room temperature to 100 °C. The optimal temperature should be determined empirically.

  • Monitor the reaction progress by TLC or LC-MS.

  • Follow the same workup and purification procedure as described in Protocol 1.

Concluding Remarks and Future Outlook

The choice of catalyst for the Suzuki coupling of 4,6-dichloro-1H-pyrazolo[3,4-b]pyridine is paramount for achieving high yields and mild reaction conditions. While traditional phosphine-based catalysts can be effective, modern catalyst systems employing bulky, electron-rich Buchwald-type ligands or N-heterocyclic carbenes are highly recommended for this challenging substrate. The protocols provided herein offer a solid foundation for your experimental work. As with any chemical reaction, empirical optimization of the catalyst, ligand, base, solvent, and temperature will be key to achieving the best possible results for your specific application. The continued development of novel catalyst systems will undoubtedly further expand the synthetic chemist's toolbox for the efficient construction of complex molecules based on the pyrazolo[3,4-b]pyridine scaffold.

References

  • Facile Synthesis and Characterization of Palladium@Carbon Catalyst for the Suzuki-Miyaura and Mizoroki-Heck Coupling Reactions. (n.d.). MDPI. Retrieved January 29, 2026, from [Link]

  • Ingner, F. (2015). Project Thesis Suzuki coupling of functionalized arylboronic acids to a 2-Amino-5-(4-bromophenyl)-1,3,4-thiadiazole scaffold. DiVA portal.
  • Gan, Y., et al. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development, 26(7), 1935-1945. [Link]

  • Which one is more efficient catalyst for the Negishi coupling out of Pd(PPh3)4 or PdCl2(dppf)? (2015). ResearchGate. Retrieved January 29, 2026, from [Link]

  • Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances. (n.d.). ResearchGate. Retrieved January 29, 2026, from [Link]

  • PdCl2(PPh3)2 Catalyst for Suzuki–Miyaura Reaction. (2024). Journal of Synthetic Chemistry.
  • Ahmad, S., et al. (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules, 25(21), 5186. [Link]

  • Urvashi, et al. (2018). Synthesis of 3,6-diaryl-1H-pyrazolo[3,4-b]pyridines via one-pot sequential Suzuki–Miyaura coupling. RSC Advances, 8(61), 34883-34894. [Link]

  • Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. (n.d.). NIH. Retrieved January 29, 2026, from [Link]

  • Urvashi, et al. (2018). Synthesis of 3,6-diaryl-1H-pyrazolo[3,4-b]pyridines via one-pot sequential Suzuki–Miyaura coupling.
  • (PDF) Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. (2020).
  • Billingsley, K. L., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Angewandte Chemie International Edition, 47(26), 4695-4698. [Link]

  • Latest Developments on Palladium- and Nickel-Catalyzed Cross-Couplings Using Aryl Chlorides: Suzuki–Miyaura and Buchwald–Har. (2024). Who we serve.
  • Discovery of New 1,4,6-Trisubstituted-1H-pyrazolo[3,4-b]pyridines with Anti-Tumor Efficacy in Mouse Model of Breast Cancer. (n.d.). MDPI. Retrieved January 29, 2026, from [Link]

Sources

Spectroscopic Differentiation of N1 vs. N2 Alkylated 4,6-Dichloro-1H-pyrazolo[3,4-b]pyridine

[1]

Executive Summary

In the functionalization of 4,6-dichloro-1H-pyrazolo[3,4-b]pyridine , alkylation at the pyrazole nitrogen positions (N1 vs. N2) presents a classic regioselectivity challenge. While N1-alkylation is typically thermodynamically favored due to the stabilization of the aromatic system, N2-alkylation frequently occurs as a competitive minor product (or major product under specific kinetic conditions).

Distinguishing these isomers is critical for Structure-Activity Relationship (SAR) studies, as the biological profiles of N1 and N2 isomers often diverge drastically. This guide outlines a definitive spectroscopic workflow to identify these regioisomers, prioritizing 1D 13C NMR and 2D NOESY as the primary analytical tools.

Mechanistic Context & Regioselectivity[1][2][3][4][5][6][7]

The deprotonation of the pyrazolo[3,4-b]pyridine scaffold generates an ambident anion. The site of electrophilic attack is governed by a balance of steric hindrance, charge density, and solvent effects.

  • N1-Alkylation (Thermodynamic): Generally favored in polar aprotic solvents (e.g., DMF, DMSO) with weak bases (e.g., K₂CO₃). The N1-substituted product retains the aromaticity of the pyridine ring more effectively in the fused system.

  • N2-Alkylation (Kinetic/Steric): Can be promoted by steric bulk on the electrophile or specific solvent interactions. N2 isomers often exhibit a "quinoid-like" character in the pyrazole ring, affecting their electronic properties.

Diagram 1: Alkylation Pathways & Decision Logic

AlkylationPathwayscluster_legendSpectroscopic CheckSM4,6-Dichloro-1H-pyrazolo[3,4-b]pyridineBaseBase (e.g., K2CO3)+ R-XSM->BaseAnionAmbident AnionBase->AnionN1_ProdN1-Isomer (Major)ThermodynamicAnion->N1_Prod Path A(Favored)N2_ProdN2-Isomer (Minor)KineticAnion->N2_Prod Path BCheckNOESY / 13C NMRN1_Prod->CheckN2_Prod->Check

Caption: Divergent alkylation pathways for the pyrazolo[3,4-b]pyridine scaffold showing thermodynamic (N1) vs. kinetic (N2) outcomes.

Spectroscopic Identification Strategy

The presence of chlorine atoms at positions 4 and 6 simplifies the proton NMR spectrum (leaving only H-3 and H-5), making H-3 the critical diagnostic handle.

A. 1H NMR: The H-3 Diagnostic

While chemical shifts vary based on the alkyl group (R) and solvent, general trends are observed:

  • N1-Isomer: The H-3 proton is typically more deshielded (downfield) due to the anisotropic effect of the adjacent aromatic pyridine ring and the specific electron distribution of the N1-substituted pyrazole.

  • N2-Isomer: The H-3 proton often appears slightly upfield relative to the N1 isomer, though this can be unreliable without a reference standard.

B. 13C NMR: The C-3 Carbon Shift (Robust)

Carbon-13 NMR provides a more reliable distinction than proton NMR. Literature on analogous azaindazoles indicates a systematic shift difference for the C-3 carbon.

Carbon PositionN1-Alkyl Shift (approx.)[1]N2-Alkyl Shift (approx.)Mechanistic Reason
C-3 133 - 136 ppm 120 - 126 ppm N2-alkylation increases electron density at C-3 (shielding), causing an upfield shift.
C-7a (Bridge) ~150 - 152 ppm~155 - 160 ppmElectronic reorganization of the pyrimidine core.

Note: Absolute values depend on the solvent (CDCl₃ vs DMSO-d₆), but the relative difference (N1 C3 > N2 C3) is consistent.

C. 2D NOESY: The "Smoking Gun"

This is the most definitive method for assignment without X-ray crystallography.

  • N2-Isomer: The alkyl group at position 2 is spatially adjacent to the proton at position 3 (H-3 ).

    • Result: Strong NOE correlation between N-CH₂ and H-3 .

  • N1-Isomer: The alkyl group at position 1 is spatially distant from H-3. It is adjacent to the bridgehead nitrogen (N-7) and carbon (C-7a), neither of which bears a proton.

    • Result: NO NOE correlation between N-CH₂ and H-3 .

Diagram 2: NOESY Logic Flow

NOESY_LogicStartAnalyze NOESY SpectrumQuestionIs there a cross-peak betweenAlkyl Alpha-H and Pyrazole H-3?Start->QuestionYesYES: Strong CorrelationQuestion->YesProximityNoNO: No CorrelationQuestion->NoDistanceResult_N2Isomer is N2-Alkylated(Proximity confirmed)Yes->Result_N2Result_N1Isomer is N1-Alkylated(Distance confirmed)No->Result_N1

Caption: Logical decision tree for assigning regiochemistry based on NOESY interactions between the alkyl group and H-3.

Experimental Protocol

Synthesis & Separation

To verify these spectroscopic signatures, a standard alkylation protocol is recommended to generate both isomers for comparative analysis.

Reagents:

  • Substrate: 4,6-Dichloro-1H-pyrazolo[3,4-b]pyridine (1.0 eq)

  • Alkyl Halide: Methyl iodide or Benzyl bromide (1.2 eq)

  • Base: Potassium Carbonate (K₂CO₃) (2.0 eq)

  • Solvent: DMF (anhydrous)

Procedure:

  • Dissolution: Dissolve the substrate in DMF (0.1 M concentration) under N₂ atmosphere.

  • Deprotonation: Add K₂CO₃ and stir at Room Temperature (RT) for 30 minutes.

  • Alkylation: Add the alkyl halide dropwise. Stir at RT for 2-4 hours. Monitor by TLC (N1 and N2 usually have distinct R_f values; N1 is often more polar/lower R_f in Hexane/EtOAc systems, though this varies by substituent).

  • Workup: Dilute with water, extract with EtOAc (x3). Wash organics with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Flash column chromatography (Gradient: 0-30% EtOAc in Hexanes). Isolate the two spots separately.

NMR Data Acquisition

Sample Prep: Dissolve ~5-10 mg of each isolated isomer in 0.6 mL CDCl₃ or DMSO-d₆.

Required Experiments:

  • 1H Standard: 16 scans, 2 sec relaxation delay.

  • 13C Standard: 512-1024 scans (essential for observing quaternary carbons C4, C6, C3a, C7a).

  • NOESY:

    • Mixing time: 500 ms (standard for small molecules).

    • Focus: Region 7.5-8.5 ppm (H-3/H-5 aromatics) vs. 3.0-5.5 ppm (Alkyl protons).

  • 1H-15N HMBC (Optional): If equipped with a cryoprobe, this provides absolute confirmation. N1 alkylation shows 3-bond coupling to C3a and C7a; N2 shows different coupling patterns.

Comparative Data Summary

The following table summarizes the expected spectroscopic differences for 4,6-dichloro-1-(R)-pyrazolo[3,4-b]pyridine vs. the 2-(R) isomer.

FeatureN1-Isomer (Major)N2-Isomer (Minor)Reliability
NOESY (R-group ↔ H-3) Absent Strong Cross-peak High (Definitive)
13C NMR (C-3) ~133 - 135 ppm ~120 - 125 ppm High
1H NMR (H-3) δ 8.0 - 8.2 ppmδ 7.8 - 8.1 ppm (variable)Medium (Solvent dependent)
TLC Polarity Often Lower R_f (More Polar)Often Higher R_f (Less Polar)Low (System dependent)
X-Ray Crystallography Bond lengths: N1-N2 single bondBond lengths: N1-N2 double bond characterAbsolute

Conclusion

For the 4,6-dichloro-1H-pyrazolo[3,4-b]pyridine scaffold, NOESY spectroscopy is the most efficient non-destructive method for structural assignment.

  • If the alkyl protons show a spatial correlation to the pyrazole singlet (H-3), the compound is the N2-isomer .

  • If this correlation is absent, and the C-3 carbon resonance is downfield (>130 ppm), the compound is the N1-isomer .

Researchers are advised to isolate both isomers during initial method development to build a matched-pair reference set, ensuring robustness in downstream biological assays.

References

  • Regioselectivity in Pyrazolo[3,4-b]pyridine Alkylation Synthesis and Biomedical Applications of 1H-Pyrazolo[3,4-b]pyridines. Source: PubMed Central / Molecules. [Link]

  • NMR Techniques for Isomer Differentiation Differentiation of regioisomeric N-alkylation of some indazoles and pyrazolopyridines by advanced NMR techniques. Source: Magnetic Resonance in Chemistry.[2][3][4] [Link]

  • General Azaindazole Spectroscopy 1H and 13C NMR data of pyrazolo[3,4-b]pyridine derivatives. Source: ResearchGate / Heterocycles.[5] [Link]

  • Crystallographic Evidence Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence. Source: ResearchGate.[6][1][7] [Link]

Safety Operating Guide

Operational Guide: Safe Disposal and Waste Management of 4,6-Dichloro-1H-pyrazolo[3,4-b]pyridine

[1]

Executive Summary & Chemical Profile[1][2]

Effective waste management of 4,6-Dichloro-1H-pyrazolo[3,4-b]pyridine requires strict adherence to halogenated waste protocols .[1] Unlike standard organic waste, the chlorine substituents on the pyridine ring generate corrosive hydrogen chloride (HCl) gas and potential dioxin precursors if incinerated at insufficient temperatures.

Consequently, this compound must never be mixed with non-halogenated solvents or general trash. It requires high-temperature incineration with acid gas scrubbing, typically managed by licensed hazardous waste contractors.

Chemical Identification & Hazard Data[1][2][3][4][5][6]
ParameterData
Chemical Name 4,6-Dichloro-1H-pyrazolo[3,4-b]pyridine
CAS Number 64068-00-4
Molecular Weight 188.01 g/mol
Physical State Solid (Off-white to yellow powder)
Acidity (pKa) ~7.9 (Calculated)
Primary Hazards H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation
Waste Class Halogenated Organic (Requires segregation)

Waste Segregation Strategy (The "Why" and "How")

The Critical Rule: Halogenated vs. Non-Halogenated

In industrial and academic waste streams, disposal costs for halogenated waste are significantly higher (often 2-3x) than non-halogenated waste. This is because halogenated compounds require:

  • Higher Incineration Temperatures: To ensure complete destruction of the chlorinated ring.

  • Scrubbing Systems: To neutralize the HCl gas produced during combustion.

Operational Directive:

  • Do NOT pour solutions of this compound into the "General Organic" or "Non-Halogenated" carboy.

  • Do NOT dispose of the solid powder in regular trash or biohazard bags.

  • ALWAYS use the designated "Halogenated Waste" stream.

Decision Logic & Workflow

The following diagram illustrates the decision-making process for disposing of 4,6-Dichloro-1H-pyrazolo[3,4-b]pyridine in various experimental states.

DisposalWorkflowStartWaste Generation SourceStateCheckDetermine Physical StateStart->StateCheckSolidPure Solid / Powder(Expired or Excess)StateCheck->SolidDry SubstanceLiquidReaction Mixture / SolutionStateCheck->LiquidDissolvedTrashContaminated Consumables(Gloves, Weigh Boats)StateCheck->TrashDebrisSolidContDouble Bag inClear PolyethyleneSolid->SolidContSolidLabelLabel: 'Toxic Solid,Halogenated Organic'SolidCont->SolidLabelSolidBinDeposit in SolidWaste DrumSolidLabel->SolidBinQuenchQuench Reactive Reagents(if applicable)Liquid->QuenchLiquidSegSegregate toHALOGENATED CarboyQuench->LiquidSegLiquidLogLog Volume & Conc.on Waste TagLiquidSeg->LiquidLogTrashBagYellow/HazardousDebris BagTrash->TrashBag

Figure 1: Decision tree for segregating 4,6-Dichloro-1H-pyrazolo[3,4-b]pyridine waste streams based on physical state.

Detailed Disposal Procedures

Scenario A: Pure Solid Waste (Expired or Excess Inventory)

Context: You have a vial of expired compound or excess powder from a weighing error.

  • Containment: Do not empty the vial into a drum directly. Keep the chemical in its original glass vial if possible. If loose, transfer to a heavy-duty clear polyethylene bag or a screw-top wide-mouth jar.

  • Secondary Containment: Place the primary container into a secondary clear ziplock bag to prevent leakage.

  • Labeling: Apply a hazardous waste label.

    • Constituents: "4,6-Dichloro-1H-pyrazolo[3,4-b]pyridine" (Do not use abbreviations).[1][2][3][4][5]

    • Hazard Checkboxes: [x] Toxic [x] Irritant.

  • Disposal: Place in the Solid Chemical Waste Drum .

    • Note: Ensure the drum is rated for "Halogenated Solids."

Scenario B: Liquid Waste (Reaction Mixtures & Mother Liquors)

Context: You have finished a reaction using this building block in Dichloromethane (DCM) or Dimethylformamide (DMF).

  • Quenching: Ensure no active reagents (e.g., thionyl chloride, strong bases) remain in the mixture. Neutralize if necessary.

  • Solvent Compatibility:

    • If dissolved in DCM/Chloroform : This is already a halogenated stream. Pour directly into the Halogenated Solvent Carboy .

    • If dissolved in Methanol/Ethyl Acetate : Because the solute (the pyridine derivative) is halogenated, the entire mixture is now classified as halogenated waste.

  • Transfer: Funnel the liquid into the Halogenated Waste carboy. Leave at least 10% headspace to prevent over-pressurization.

  • Logging: Immediately record the addition on the carboy's waste log sheet.

    • Crucial: List "Chlorinated Pyridine Derivative" as a contaminant. This alerts the disposal facility to potential HCl generation.

Scenario C: Contaminated Debris (Sharps & Consumables)[11]
  • Syringes/Needles: Dispose of in a Red Sharps Container . Do not recap needles.

  • Gloves/Paper Towels: If heavily soiled, place in a Hazardous Debris Bag (often yellow or chemically resistant bags, distinct from biohazard red bags). If lightly contaminated, standard lab trash is acceptable only if permitted by local EHS regulations; otherwise, treat as hazardous debris.

Emergency Contingencies: Spill Management

Immediate Action: Alert nearby personnel and cordon off the area.

Spill TypeProtocol
Solid Spill (Powder) 1. Wear double nitrile gloves, safety goggles, and a lab coat.2. Do not dry sweep (creates dust). Cover with wet paper towels or use a HEPA-filtered vacuum dedicated for chemical spills.3. Scoop material into a waste jar.4. Wipe area with soap and water; dispose of wipes as hazardous debris.
Liquid Spill 1. Absorb with vermiculite or chem-sorb pads .2. Do not use combustible materials (sawdust) if the solvent is flammable.3. Collect soaked absorbent into a heavy-duty plastic bag.4. Label as "Debris contaminated with Halogenated Organics."

Medical Exposure:

  • Eye Contact: Rinse immediately with water for 15 minutes.[6]

  • Skin Contact: Wash with soap and water.[2][6][7] Remove contaminated clothing.[6][7]

  • Ingestion: Do NOT induce vomiting. Contact Poison Control or onsite medical support immediately.[7]

References

  • PubChem. (n.d.). 4,6-Dichloro-1H-pyrazolo[3,4-b]pyridine Compound Summary. National Library of Medicine. Retrieved January 30, 2026, from [Link][1]

  • U.S. Environmental Protection Agency (EPA). (2025). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved January 30, 2026, from [Link][1]

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. The National Academies Press. Retrieved January 30, 2026, from [Link][1]

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。